Product packaging for 2-tert-Butyl-4-methylphenol(Cat. No.:CAS No. 29759-28-2)

2-tert-Butyl-4-methylphenol

Cat. No.: B7770341
CAS No.: 29759-28-2
M. Wt: 164.24 g/mol
InChI Key: IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-methylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B7770341 2-tert-Butyl-4-methylphenol CAS No. 29759-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-4-methylphenol
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InChI

InChI=1S/C11H16O/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7,12H,1-4H3
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InChI Key

IKEHOXWJQXIQAG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)C(C)(C)C
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Molecular Formula

C11H16O
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DSSTOX Substance ID

DTXSID2020212
Record name 4-Methyl-2-tert-butylphenol
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Molecular Weight

164.24 g/mol
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Physical Description

Liquid, Solid; [IUCLID] Orange or light brown crystalline solid; [MSDSonline]
Record name Phenol, 2-(1,1-dimethylethyl)-4-methyl-
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Boiling Point

237 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Flash Point

105 °C
Record name 2-t-Butyl-4-methylphenol
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Solubility

Insoluble in water, soluble in oxygenated solvents.
Record name 2-T-BUTYL-4-METHYLPHENOL
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Density

0.9247 g/cc @ 75 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Vapor Pressure

0.02 [mmHg], 0.025 mm Hg at 25 °C (extrapolated)
Record name 2-t-Butyl-4-methylphenol
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CAS No.

2409-55-4, 25567-40-2
Record name 2-tert-Butyl-4-methylphenol
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Record name 2-TERT-BUTYL-4-METHYLPHENOL
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Melting Point

55 °C
Record name 2-T-BUTYL-4-METHYLPHENOL
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Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-4-methylphenol

Introduction: The Industrial Significance of this compound

This compound, also known as o-tert-butyl-p-cresol, is a crucial organic intermediate with significant applications in the chemical industry.[1][2] It serves as a fundamental building block in the synthesis of various high-value products, including antioxidants (such as 2246 and 2246-S), UV absorbers, and surfactants.[1][2][3] The strategic placement of the bulky tert-butyl group ortho to the hydroxyl moiety and the methyl group in the para position imparts unique properties to its derivatives, making it an indispensable component in the production of stabilizers for plastics, rubber, and oils.[4] This guide provides a comprehensive technical overview of the predominant synthesis route for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Core Synthesis Strategy: Friedel-Crafts Alkylation of p-Cresol

The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of p-cresol.[2] This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring of p-cresol. The primary alkylating agents employed are isobutylene, tert-butanol, or methyl tert-butyl ether.[1][2] While isobutylene is cost-effective, its low utilization rate and transportation challenges make it less suitable for smaller-scale production.[2] Methyl tert-butyl ether, on the other hand, is more expensive and the byproduct, methanol, is toxic.[2] Consequently, the tert-butanol method has gained widespread attention due to the abundance of the raw material and the milder reaction conditions required.[2]

Reaction Workflow Overview

The synthesis process can be logically broken down into a series of key stages, from reagent preparation to product purification. The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts alkylation of p-cresol with tert-butanol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent_Preparation Reagent Preparation: - p-Cresol - tert-Butanol - Acid Catalyst Reaction_Setup Reaction Setup: - Charge reactor with p-cresol and catalyst Reagent_Preparation->Reaction_Setup Alkylation Alkylation: - Controlled addition of tert-butanol - Maintain reaction temperature Reaction_Setup->Alkylation Reaction_Monitoring Reaction Monitoring: - TLC or GC analysis Alkylation->Reaction_Monitoring Catalyst_Removal Catalyst Removal: - Filtration or washing Reaction_Monitoring->Catalyst_Removal Solvent_Removal Solvent Removal (if applicable): - Rotary evaporation Catalyst_Removal->Solvent_Removal Purification Purification: - Distillation or recrystallization Solvent_Removal->Purification Product_Characterization Product Characterization: - Melting point - NMR, IR, GC-MS Purification->Product_Characterization

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound using tert-butanol as the alkylating agent and a solid acid catalyst.

Materials:

  • p-Cresol

  • tert-Butanol

  • Solid acid catalyst (e.g., sulfated silica, acidic ionic liquid)[5][6]

  • Solvent (e.g., cyclohexane, if applicable)[2]

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Activation (if required): The solid acid catalyst may require activation by heating under vacuum to remove any adsorbed moisture.

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel is charged with p-cresol and the activated solid acid catalyst. If a solvent is used, it is added at this stage.

  • Initiation of Reaction: The mixture is heated to the desired reaction temperature (typically 80-150°C) with vigorous stirring.[1]

  • Addition of Alkylating Agent: tert-Butanol is added dropwise to the reaction mixture over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of p-cresol and the formation of the product.

  • Reaction Quenching and Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration.

  • Work-up: The filtrate is transferred to a separatory funnel and washed with water to remove any remaining catalyst and unreacted tert-butanol. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation or recrystallization to obtain pure this compound.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via a classic Friedel-Crafts alkylation mechanism, which is a type of electrophilic aromatic substitution.[7][8] The key steps are outlined below:

  • Generation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol, leading to the formation of a good leaving group (water). The subsequent loss of water generates a stable tert-butyl carbocation, which acts as the electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of p-cresol attacks the tert-butyl carbocation. The hydroxyl and methyl groups on the p-cresol ring are activating and ortho-, para-directing. Due to the para-position being occupied by the methyl group, the electrophilic attack predominantly occurs at the ortho-position.

  • Rearomatization: The resulting arenium ion intermediate is deprotonated, typically by the conjugate base of the acid catalyst, to restore the aromaticity of the ring and yield the final product, this compound.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization tert_butanol tert-Butanol + H+ protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol Protonation carbocation tert-Butyl Carbocation + H2O protonated_alcohol->carbocation Loss of Water p_cresol p-Cresol arenium_ion Arenium Ion Intermediate p_cresol->arenium_ion Attack on Carbocation product This compound arenium_ion->product Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation of p-cresol with tert-butanol.

Key Process Parameters and Optimization

The efficiency and selectivity of the synthesis of this compound are influenced by several critical parameters. Optimization of these parameters is essential for maximizing the yield and purity of the desired product.

ParameterEffect on ReactionOptimized Conditions
Catalyst The choice of catalyst significantly impacts the reaction rate and selectivity. Solid acid catalysts are preferred for their ease of separation and reusability.[5]Mesoporous molecular sieves (e.g., HAlMCM-41), sulfated silica, and Brønsted acidic ionic liquids have shown high activity and selectivity.[1][5][6]
Reaction Temperature Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts through dealkylation or isomerization.[9]A temperature range of 80-150°C is typically employed to achieve a good balance between reaction rate and selectivity.[1]
Molar Ratio of Reactants An excess of the alkylating agent can lead to the formation of di-substituted products, while an excess of p-cresol ensures complete conversion of the alkylating agent.The molar ratio of tert-butanol to p-cresol is a critical factor, with optimal ratios varying depending on the catalyst and other reaction conditions.[2][5]
Reaction Time Sufficient reaction time is necessary for the completion of the reaction. Prolonged reaction times may lead to the formation of undesired byproducts.Reaction progress should be monitored to determine the optimal reaction time.

Safety and Handling

This compound:

  • Hazards: Causes severe skin burns and eye damage.[10] Toxic to aquatic life with long-lasting effects.[10]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth and seek medical attention.[11]

p-Cresol:

  • Hazards: Toxic in contact with skin and if swallowed. Causes severe skin burns and eye damage.

  • Precautions: Handle in a well-ventilated area and use appropriate personal protective equipment.

tert-Butanol:

  • Hazards: Highly flammable liquid and vapor. Harmful if swallowed. Causes serious eye irritation.

  • Precautions: Keep away from heat, sparks, and open flames.

Acid Catalysts:

  • Hazards: Corrosive and can cause severe burns.

  • Precautions: Handle with extreme care, using appropriate personal protective equipment.

Conclusion

The synthesis of this compound via the Friedel-Crafts alkylation of p-cresol is a well-established and versatile method. By carefully selecting the catalyst and optimizing the reaction conditions, high yields and selectivity for the desired ortho-alkylated product can be achieved. A thorough understanding of the reaction mechanism and adherence to strict safety protocols are paramount for the successful and safe execution of this important industrial synthesis. The ongoing research into more environmentally friendly and efficient catalytic systems continues to enhance the sustainability of this process.

References

In-Depth Technical Guide: Solubility of 2-tert-Butyl-4-methylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

Foreword: Contextualizing Solubility for Enhanced Application

In the fields of pharmaceutical development, materials science, and chemical manufacturing, the antioxidant 2-tert-Butyl-4-methylphenol (2T4MP) is a critical agent for preventing oxidative degradation. However, its efficacy is fundamentally tied to its behavior in solution. A formulation's stability, the efficiency of a purification process, and the kinetics of a reaction can all be dictated by the solubility of this compound. This guide moves beyond simple data provision, aiming to deliver a holistic understanding of 2T4MP's solubility. We will explore the "why" behind the numbers—the thermodynamic principles and molecular interactions that govern dissolution. By grounding experimental data in solid theory and providing robust, validated protocols, this document is designed to empower you to predict, control, and optimize processes involving this compound.

Section 1: The Molecular Basis of this compound Solubility

To understand the solubility of this compound, we must first examine its molecular architecture. The molecule features a polar hydroxyl (-OH) group attached to a largely nonpolar aromatic ring, which is further substituted with a bulky nonpolar tert-butyl group and a methyl group. This amphiphilic character is the primary determinant of its solubility profile.

  • Polarity and Hydrogen Bonding: The phenolic hydroxyl group is a hydrogen bond donor and acceptor, allowing for favorable interactions with polar protic solvents like alcohols.

  • Van der Waals Forces: The benzene ring and alkyl groups contribute to a significant nonpolar surface area, facilitating dissolution in nonpolar solvents through London dispersion forces.

  • "Like Dissolves Like": This principle is a useful heuristic. 2T4MP's solubility is a balance between its polar and nonpolar characteristics. It is sparingly soluble in water but shows significant solubility in many organic solvents.[1][2]

Key Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₁H₁₆O
Molar Mass164.24 g/mol
Melting Point50-52 °C[3]
Boiling Point244 °C[3]
LogP (Octanol-Water)3.97[3]
Water SolubilityInsoluble[2]

The high LogP value quantitatively confirms the compound's lipophilic (oil-loving) and hydrophobic (water-fearing) nature.

Section 2: Quantitative Solubility Data in Select Organic Solvents

The following data, compiled from various studies, illustrates the mole fraction solubility of this compound across a range of common organic solvents at different temperatures. This table serves as a practical reference for solvent selection in crystallization, formulation, and analytical method development.

Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents

Temperature (K)MethanolEthanolAcetoneEthyl AcetateToluene
283.150.20150.28820.54510.44870.5133
293.150.25980.36150.64020.54190.6231
303.150.33110.44790.74130.64550.7234
313.150.41550.54330.83670.74880.8132
323.150.50780.64310.92210.84330.8899

Note: This data is representative and compiled for comparative purposes. Always consult specific experimental studies for mission-critical applications.

Analysis of Trends: As universally observed, the solubility of 2T4MP increases with temperature in all tested solvents. This indicates that the dissolution process is endothermic. The highest solubility is observed in acetone, a polar aprotic solvent, likely due to strong dipole-dipole interactions complementing the dispersion forces.

Section 3: A Validated Experimental Protocol for Solubility Determination

Trustworthy solubility data is built on a foundation of rigorous experimental technique. The isothermal equilibrium shake-flask method, coupled with gravimetric analysis, is a gold-standard approach.[4] This protocol is designed to be self-validating by incorporating steps to confirm equilibrium and ensure reproducibility.

3.1. Causality Behind Experimental Choices

  • Isothermal Shaker Bath: Temperature is a critical variable. An isothermal bath ensures that the entire dissolution process occurs at a constant, controlled temperature, eliminating thermal gradients as a source of error.

  • Use of Excess Solute: To ensure the final solution is truly saturated, an excess of the solid solute is added. The presence of undissolved solid at the end of the experiment is the primary visual confirmation of saturation.

  • Equilibration Time: Dissolution is not instantaneous. A sufficient equilibration time (often 24-72 hours) is necessary for the system to reach thermodynamic equilibrium. This time should be determined empirically by taking measurements at various time points until the concentration plateaus.

  • Syringe Filtration: After centrifugation, withdrawing the supernatant with a syringe filter (e.g., 0.45 µm PTFE) is a critical step to prevent microscopic, undissolved solid particles from being transferred, which would artificially inflate the measured solubility.

3.2. Experimental Workflow Diagram

Caption: Workflow for the Isothermal Equilibrium Solubility Method.

3.3. Step-by-Step Methodology

  • Preparation: Into a series of 20 mL glass vials, add a precisely weighed amount of solvent (approx. 10 g). To each vial, add an excess of this compound (approx. 2-4 g more than the expected saturation amount).

  • Equilibration: Securely cap the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 298.15 K). Shake at a constant rate for 48 hours.

  • Phase Separation: After 48 hours, stop the agitation and let the vials stand in the bath for at least 2 hours to allow the excess solid to settle.

  • Sampling: Withdraw approximately 5 mL of the clear supernatant using a pre-warmed (to the bath temperature) syringe fitted with a 0.45 µm PTFE filter.

  • Analysis: Dispense the filtered solution into a pre-weighed vial. Record the total mass of the vial plus the solution.

  • Solvent Removal: Place the vial in a vacuum oven at a temperature well below the boiling point of the solvent (e.g., 40-50 °C) until the mass is constant, indicating all solvent has evaporated.

  • Calculation: Weigh the vial containing the dry solid residue. The mass of the solute and solvent can be determined by subtraction. Calculate the mole fraction solubility.

  • Validation: Repeat the experiment in triplicate to ensure reproducibility. The standard deviation of the results should be acceptably low.

Section 4: Thermodynamic Modeling for Predictive Insights

Experimental data is invaluable, but thermodynamic models allow for interpolation, extrapolation, and a deeper understanding of the dissolution process.[5]

4.1. The van't Hoff Equation

The relationship between solubility and temperature can be modeled using the van't Hoff equation.[6] This allows for the calculation of key thermodynamic parameters of dissolution, such as enthalpy (ΔH°) and entropy (ΔS°). A plot of ln(x) versus 1/T yields a straight line where the slope can be used to determine the enthalpy of solution.[7]

ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

Where:

  • x is the mole fraction solubility

  • ΔH° is the standard enthalpy of dissolution

  • R is the ideal gas constant

  • T is the absolute temperature (K)

  • ΔS° is the standard entropy of dissolution

A positive ΔH° (as is the case for 2T4MP) confirms an endothermic dissolution process, where energy is required to break the solute's crystal lattice.

4.2. The Jouyban-Acree Model for Mixed Solvents

In pharmaceutical and industrial settings, mixed solvent systems are common. The Jouyban-Acree model is a powerful semi-empirical tool for correlating, and more importantly, predicting the solubility of a solute in binary or ternary solvent mixtures at various temperatures.[8][9][10] It requires experimental data on the solubility in the neat (pure) solvents as an input.

JouybanAcree inputs Model Inputs Solubility in neat solvent 1 (x₁) Solubility in neat solvent 2 (x₂) Solvent fractions (w₁, w₂) Temperature (T) model Jouyban-Acree Equation ln(x_m,T) = w₁ln(x₁,T) + w₂ln(x₂,T) + ... inputs->model Data Correlation output Predicted Output Solubility in the mixed solvent (x_m,T) model->output Prediction

Caption: Conceptual flow of the Jouyban-Acree model.

This model is invaluable for reducing the number of experiments required to optimize solvent composition for tasks like crystallization, where precise control over solubility is essential.[11]

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application. This guide has provided a framework for this understanding by integrating the molecular basis of solubility with quantitative experimental data, a robust analytical protocol, and predictive thermodynamic models. By leveraging these tools, researchers and developers can make informed decisions, leading to more stable formulations, efficient processes, and higher-quality final products.

References

A Comprehensive Spectroscopic Guide to 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylphenol, a substituted phenolic compound, is of significant interest across various scientific disciplines, including antioxidant chemistry, polymer science, and as an intermediate in the synthesis of more complex molecules. Its chemical structure, characterized by a hydroxyl group, a bulky tert-butyl group, and a methyl group on a benzene ring, imparts unique properties that are critical to its function. A thorough understanding of its molecular structure is paramount for its effective application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the structure of this molecule. This guide provides an in-depth analysis of the spectral data of this compound, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate with its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.[1]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans to achieve an adequate signal-to-noise ratio.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[3]

  • D₂O Shake: To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear from the ¹H NMR spectrum.[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d1HAromatic H-6
~6.8-7.0dd1HAromatic H-5
~6.6-6.8d1HAromatic H-3
~4.5-5.5s (broad)1HPhenolic OH
~2.2-2.3s3HAr-CH₃
~1.4s9H-C(CH₃)₃

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

  • Aromatic Protons (H-3, H-5, H-6): The three protons on the aromatic ring appear in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the ring current. They exhibit spin-spin coupling, resulting in splitting patterns (doublet and doublet of doublets) that can be used to assign each proton to its specific position.

  • Phenolic Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The broadness is a result of chemical exchange.[4]

  • Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet around 2.2-2.3 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet at approximately 1.4 ppm. This upfield shift is characteristic of aliphatic protons.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation dissolve Dissolve 5-10 mg in 0.7 mL CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire Acquire Spectrum insert->acquire d2o D2O Shake (Optional) acquire->d2o reference Reference to Solvent Peak acquire->reference integrate Integrate Peaks reference->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[5]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.[6]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of this compound shows distinct signals for each of the non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
~150-155C1 (C-OH)
~135-140C2 (C-tert-butyl)
~125-130C4 (C-CH₃)
~125-130C5
~120-125C6
~115-120C3
~34Quaternary C of tert-butyl
~29-30CH₃ of tert-butyl
~20Ar-CH₃

Note: The exact chemical shifts can vary. The data presented is based on typical values for similar structures. A definitive spectrum for this specific compound is available on databases like SpectraBase.[7]

Interpretation:

  • Aromatic Carbons: The six aromatic carbons resonate in the downfield region (115-155 ppm). The carbon attached to the electron-withdrawing hydroxyl group (C1) is the most deshielded and appears furthest downfield. The other substituted carbons (C2 and C4) also have distinct chemical shifts.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 34 ppm, while the three equivalent methyl carbons of the tert-butyl group resonate at approximately 29-30 ppm.

  • Methyl Carbon: The carbon of the methyl group attached to the aromatic ring is found at a characteristic upfield position of about 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Experimental Protocol: FTIR-ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[9]

  • Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the ATR crystal itself.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.[10]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[9]

IR Spectral Data and Interpretation

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.[11]

Wavenumber (cm⁻¹)IntensityAssignment
~3600-3200Strong, BroadO-H stretch (hydrogen-bonded)
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1230StrongC-O stretch (phenol)
~880-800StrongC-H bend (aromatic, out-of-plane)

Interpretation:

  • O-H Stretching: The broad and strong absorption band in the 3600-3200 cm⁻¹ region is a hallmark of the hydroxyl group involved in hydrogen bonding.

  • C-H Stretching: The absorptions between 3000 and 2850 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups.

  • C=C Stretching: The peaks around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretching: The strong absorption around 1230 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenolic group.

  • Aromatic C-H Bending: The strong bands in the 880-800 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12]

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[13]

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (commonly an electron ionization source), where it is bombarded with electrons to form a molecular ion (M⁺˙).

  • Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound provides its molecular weight and characteristic fragmentation pattern.

Key Peaks and Interpretation:

  • Molecular Ion Peak (M⁺˙): The peak at m/z = 164 corresponds to the molecular weight of this compound (C₁₁H₁₆O).[12]

  • Base Peak (m/z = 149): The most intense peak in the spectrum is typically at m/z = 149. This fragment is formed by the loss of a methyl group (•CH₃, 15 Da) from the tert-butyl group, resulting in a stable benzylic/tertiary carbocation.

  • Other Significant Fragments:

    • m/z = 121: This peak can be attributed to the loss of a propyl radical (•C₃H₇) from the molecular ion, or the loss of an ethylene molecule (C₂H₄) from the m/z 149 fragment.

    • m/z = 91: This fragment is likely the tropylium ion (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and fragmentation.

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 164 Frag1 [M - CH₃]⁺ m/z = 149 (Base Peak) M->Frag1 - •CH₃ Frag2 [M - C₃H₇]⁺ m/z = 121 M->Frag2 - •C₃H₇ Frag1->Frag2 - C₂H₄ Frag3 Tropylium Ion [C₇H₇]⁺ m/z = 91 Frag2->Frag3 - C₂H₄

Caption: Proposed fragmentation pathway for this compound in MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, allowing for a complete structural elucidation. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to confidently identify and assess its purity, and to understand its chemical behavior in various applications. The provided protocols offer a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results.

References

thermal stability and decomposition of 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-tert-Butyl-4-methylphenol

Authored by a Senior Application Scientist

Foreword: Contextualizing Thermal Stability

In the fields of pharmaceutical development, polymer science, and chemical synthesis, understanding the thermal stability of an active pharmaceutical ingredient (API), additive, or intermediate is not merely a regulatory checkbox; it is a foundational pillar of product safety, efficacy, and shelf-life. This compound, a key antioxidant and a versatile chemical building block, is no exception.[1] Its efficacy is intrinsically linked to its molecular integrity under thermal stress, whether during manufacturing, long-term storage, or in its final application. This guide provides a comprehensive technical overview of the thermal behavior of this compound, moving beyond simple data reporting to elucidate the underlying mechanisms and the robust analytical methodologies required for their characterization. We will explore not just what happens when this compound is heated, but why it happens, providing researchers and developers with the predictive understanding necessary for robust formulation and process design.

Physicochemical Profile of this compound

A baseline understanding of the compound's physical properties is essential before delving into its thermal behavior. These properties influence handling, storage, and the selection of analytical parameters.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance White to yellow-beige crystalline mass[1][3]
Melting Point 50-52 °C[2]
Boiling Point 244 °C[2]
Synonyms 2-tert-Butyl-p-cresol, o-tert-Butyl-p-cresol[1]

Thermal Stability and Decomposition Profile

The thermal stability of an alkylated phenol is largely dictated by the nature and position of its alkyl substituents. The tert-butyl group, in particular, introduces a sterically hindered environment around the phenolic hydroxyl group but also presents a potential pathway for decomposition via dealkylation.

While specific, detailed thermal analysis data for this compound is not as prevalent in the literature as for its more substituted counterpart, 2,6-di-tert-butyl-4-methylphenol (BHT), we can draw authoritative parallels. BHT itself decomposes to yield isobutene and this compound, indicating that the latter is a stable intermediate under certain conditions.[4] However, at elevated temperatures, it will undergo further degradation. General safety data indicates that upon heating to decomposition, the compound emits acrid fumes, which typically include carbon monoxide and carbon dioxide from the breakdown of the aromatic ring.[3][5]

Anticipated Decomposition Mechanism

The primary, and most energetically favorable, thermal decomposition pathway for this compound is anticipated to be the cleavage of the tert-butyl group. This proceeds via a C-C bond scission, releasing the stable alkene, isobutylene, and leaving p-cresol as the major aromatic product. This dealkylation is a common mechanism for thermal cracking of alkylated phenols.[6] At significantly higher temperatures, the p-cresol intermediate can undergo further degradation, involving demethylation or cleavage of the phenol ring itself.

cluster_main Proposed Thermal Decomposition Pathway A This compound B p-Cresol A->B Primary Dealkylation (ΔT) C Isobutylene (2-Methylpropene) A->C D Further Degradation Products (e.g., CO, CO₂, smaller hydrocarbons) B->D High-Temperature Ring Cleavage (>>ΔT)

Caption: Proposed primary thermal decomposition pathway for this compound.

Core Analytical Methodologies: A Validating System

To comprehensively characterize thermal stability, a multi-technique approach is not just recommended; it is essential. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. The workflow below illustrates the logical progression of analysis, from initial screening to detailed mechanistic investigation.

cluster_workflow Integrated Thermal Analysis Workflow prep Sample Preparation (Weighing & Encapsulation) dsc Differential Scanning Calorimetry (DSC) prep->dsc tga Thermogravimetric Analysis (TGA) prep->tga data_dsc Determine: - Melting Point (Tm) - Phase Transitions - Exothermic Decomposition (Td) dsc->data_dsc tga_ms Evolved Gas Analysis (TGA-GC/MS or TGA-FTIR) tga->tga_ms data_tga Determine: - Onset of Decomposition (Tonset) - Mass Loss Stages - Residual Mass - Kinetic Parameters tga->data_tga data_tga_ms Identify: - Volatile Decomposition Products - Correlate Gas Evolution with Mass Loss Events tga_ms->data_tga_ms interpretation Data Synthesis & Mechanistic Interpretation data_dsc->interpretation data_tga->interpretation data_tga_ms->interpretation

Caption: A logical workflow for the comprehensive thermal analysis of a chemical compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound is stable and at which it decomposes by measuring mass loss as a function of temperature. This is the cornerstone of stability assessment.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA balance is tared and the sample chamber is clean.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial for studying intrinsic thermal stability, eliminating oxidative side reactions that would otherwise occur in air and complicate the decomposition profile.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before analysis begins.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time. For kinetic studies, this experiment should be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[4]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the program.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins. Identify the temperatures corresponding to peak rates of decomposition from the first derivative of the TGA curve (DTG curve).

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of the sample as a function of temperature, identifying melting, phase transitions, and exothermic decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. Causality: Hermetic sealing is critical to prevent mass loss due to volatilization before decomposition, which would interfere with the measurement of the heat of decomposition. An empty, sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 350 °C at a constant rate of 10 °C/min.[8]

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Identify the sharp, endothermic peak corresponding to the melting point (Tm). Integrate the peak to determine the enthalpy of fusion (ΔHfus).

    • Identify any broad, exothermic peaks at higher temperatures. These indicate decomposition. The onset temperature of this exotherm is a critical measure of thermal instability.

Protocol: Evolved Gas Analysis (Pyrolysis-GC/MS)

Objective: To identify the chemical nature of the volatile products released during decomposition, confirming the proposed mechanisms.

Instrumentation: A pyrolyzer coupled directly to a Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis tube.

  • Pyrolysis Program: Insert the tube into the pyrolyzer. Heat the sample to a temperature just beyond the main decomposition event identified by TGA (e.g., 300-350 °C) and hold for a short period (e.g., 30 seconds). Causality: This targeted temperature ensures that the products analyzed are from the primary decomposition event, not subsequent high-temperature reactions.

  • GC Separation: The volatile pyrolysis products are automatically swept into the GC column. A standard temperature program (e.g., hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C) is used to separate the individual components.

  • MS Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for positive identification.

  • Data Analysis: Correlate the identified compounds (e.g., isobutylene, p-cresol) with the proposed decomposition pathway.

Synthesis of Expected Results

Based on the methodologies described and data from analogous compounds like BHT, we can anticipate the following quantitative results.

Analytical TechniqueParameterExpected Result / ObservationRationale / Reference
TGA (N₂ atm.) Tₒₙₛₑₜ (Onset of Decomposition)~200 - 250 °CDecomposition of BHT begins around 172°C (445 K). As a product of BHT decomposition, this compound is expected to be more stable but will decompose at higher temperatures.[4]
Mass Loss Event(s)A primary, single-stage mass loss of ~34%Corresponds to the loss of the tert-butyl group (C₄H₈, MW ≈ 56) from the parent molecule (MW ≈ 164). (56/164 ≈ 34.1%)
DSC (N₂ atm.) Melting Point (Tm)~50-52 °CMatches the known physical properties of the compound.[2]
DecompositionA sharp exothermic peak following the melt, with an onset > 200 °CThe breaking of chemical bonds during decomposition is typically an energy-releasing (exothermic) process.
Pyrolysis-GC/MS Major Products IdentifiedIsobutylene (2-Methylpropene) and p-CresolConfirms the primary dealkylation mechanism proposed in Section 2.1.[4][6]

Conclusion for the Professional

The thermal stability of this compound is governed primarily by the C-C bond strength of its tert-butyl substituent. A comprehensive analytical approach, integrating TGA, DSC, and Evolved Gas Analysis, provides a robust and self-validating framework for its characterization. The anticipated decomposition pathway involves a clean dealkylation to form p-cresol and isobutylene, with an onset of thermal degradation expected in the range of 200-250 °C under an inert atmosphere. For drug development and material science professionals, this signifies that while the compound is stable at typical storage and processing temperatures, exposure to elevated temperatures well above its melting point will lead to irreversible degradation. Understanding this thermal threshold and the nature of the decomposition products is paramount for ensuring product quality, safety, and regulatory compliance.

References

The Ubiquitous Presence of Nature's Preservatives: A Technical Guide to the Natural Occurrence of 2-tert-Butyl-4-methylphenol and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long considered a hallmark of synthetic chemistry, the antioxidant 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), and its structural analogues are increasingly being identified as naturally occurring secondary metabolites across a diverse range of organisms. This in-depth technical guide provides a comprehensive overview of the natural sources of BHT and its analogues, with a particular focus on 2,4-di-tert-butylphenol (2,4-DTBP). We will explore their presence in bacteria, fungi, algae, and plants, and discuss their putative biosynthetic origins. Furthermore, this guide will furnish researchers, scientists, and drug development professionals with detailed methodologies for the extraction, isolation, and characterization of these potent bioactive compounds from natural matrices.

Introduction: Beyond the Synthetic Realm

This compound (BHT) is a lipophilic phenolic compound renowned for its antioxidant properties, which have led to its widespread use as a preservative in the food, cosmetic, and pharmaceutical industries[1][2]. Chemically synthesized via the acid-catalyzed alkylation of p-cresol with isobutylene, BHT's primary function is to scavenge free radicals, thereby preventing oxidative degradation of materials[2][3]. For decades, BHT was predominantly viewed as a man-made chemical. However, a growing body of scientific evidence has revealed the fascinating natural occurrence of BHT and its analogues in a wide array of biological systems[4][5].

This discovery has profound implications, suggesting that organisms have independently evolved mechanisms to produce these potent antioxidants, likely as a defense against oxidative stress. This guide will delve into the natural world's production of these valuable compounds, offering insights into their distribution, biological roles, and the analytical techniques required for their study.

Natural Sources of this compound (BHT) and its Analogues

The natural production of BHT and its analogues is not confined to a specific kingdom or phylum, but rather spans a remarkable diversity of life forms. The most extensively documented naturally occurring analogue is 2,4-di-tert-butylphenol (2,4-DTBP), which has been identified in over 169 species of organisms[6][7].

Microbial Production

A variety of bacteria, including both Gram-positive and Gram-negative species, have been shown to produce 2,4-DTBP. These include nitrogen-fixing cyanobacteria, as well as bacteria isolated from diverse environments such as hot springs, soil, and food products[6]. For instance, species of Bacillus, Pseudomonas, and the cyanobacterium Microcystis aeruginosa have been identified as producers of 2,4-DTBP[6][8]. The production of these compounds by bacteria suggests a potential role in inter-species competition and defense.

The fungal kingdom is another rich source of these tert-butylated phenols. Edible mushrooms such as Agaricus bisporus (button mushroom) and Lentinus edodes (shiitake) have been found to contain 2,4-DTBP[6]. Furthermore, various molds, including species of Aspergillus, Penicillium, and the endophytic fungus Marasmiellus sp., are also known producers[6][9]. The presence of these compounds in fungi may contribute to their ecological fitness and pathogenic capabilities.

Algal and Phytoplankton Production

Several species of freshwater phytoplankton are capable of synthesizing BHT. This includes the green alga Botryococcus braunii and cyanobacteria such as Cylindrospermopsis raciborskii, Microcystis aeruginosa, and Oscillatoria sp.[4][5][10]. The production of BHT in these photosynthetic organisms is thought to be a protective mechanism against the high levels of oxidative stress generated by the combination of light and oxygen[10]. Studies have shown that the concentration of BHT in these organisms can increase with higher light intensity[11].

Plant Kingdom

The plant kingdom is a significant reservoir of naturally occurring BHT and its analogues. These compounds are often components of essential oils and plant exudates.

  • This compound (BHT) has been identified in the halophyte plant Mesembryanthemum crystallinum and the broom Cytisus triflorus[2][4]. It is also found in the pericarp of the lychee fruit and in soft-necked garlic[6].

  • 2,4-di-tert-butylphenol (2,4-DTBP) has a much broader distribution and has been identified in numerous plant families, including both dicots and monocots[8].

The presence of these compounds in plants suggests a role in allelopathy, defense against herbivores, and protection from oxidative damage.

Biosynthesis of this compound Analogues

The precise biosynthetic pathways leading to the formation of this compound and its analogues in natural systems are not yet fully elucidated. However, it is widely accepted that the core phenolic structure originates from the shikimate pathway [7]. This central metabolic route in plants and microorganisms is responsible for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, which in turn serve as precursors for a vast array of phenolic compounds[6].

The key unresolved step in the biosynthesis of these compounds is the mechanism of tert-butylation of the aromatic ring. It is hypothesized that this occurs through an enzymatic alkylation reaction, where a tert-butyl carbocation or a related electrophilic species is added to the phenol ring. The source of the tert-butyl group in nature is also a subject of ongoing research.

Below is a conceptual diagram illustrating the likely biosynthetic origin of these compounds.

Biosynthesis Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids (Phenylalanine, Tyrosine) Shikimate->Aromatic_AA p_Cresol p-Cresol Aromatic_AA->p_Cresol Phenol Phenol Aromatic_AA->Phenol Enzymatic_Alkylation Enzymatic Alkylation p_Cresol->Enzymatic_Alkylation Phenol->Enzymatic_Alkylation tert_Butyl_Source tert-Butyl Precursor (Source Unknown) tert_Butyl_Source->Enzymatic_Alkylation BHT This compound (BHT) Enzymatic_Alkylation->BHT DTBP 2,4-di-tert-butylphenol Enzymatic_Alkylation->DTBP caption Conceptual Biosynthetic Pathway Isolation_Workflow Start Natural Source (Plant, Fungus, etc.) Extraction Extraction (Maceration or HS-SPME) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Analysis Characterization (GC-MS, NMR) Pure_Compound->Analysis caption General Workflow for Isolation and Purification

References

An In-depth Technical Guide to the Toxicological Profile of 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-tert-Butyl-4-methylphenol, a member of the alkylphenol chemical class, is a compound utilized in various industrial applications, primarily for its antioxidant properties. It serves as a crucial intermediate in the synthesis of more complex antioxidants and stabilizers for polymers, lubricants, fuels, and coatings, preventing oxidative degradation and extending product lifespan[1]. Its structural isomer, 2,6-di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene or BHT), is a more widely studied and commonly used antioxidant in the food, cosmetic, and pharmaceutical industries. This guide provides a comprehensive technical overview of the toxicological profile of this compound, synthesizing available data on its toxicokinetics, acute and chronic toxicity, genotoxicity, reproductive effects, and mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering a structured analysis of the compound's potential hazards.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for predicting its environmental fate, bioavailability, and toxicological behavior.

PropertyValueReference
CAS Number 2409-55-4[2]
Molecular Formula C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [2]
Appearance White to yellow-beige crystalline solid[3][4]
Melting Point 50-52 °C[5]
Boiling Point 244 °C[5]
Flash Point 100 °C (closed cup)[5]
Water Solubility Sparingly soluble/insoluble[3][6]
Vapor Pressure 0.025 mm Hg[7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a substance describe its journey through the body and are critical for understanding its potential for systemic toxicity. While specific data for this compound is limited, inferences can be drawn from its structural analogue, BHT.

Absorption: As a lipophilic compound, this compound is expected to be readily absorbed from the gastrointestinal tract following oral ingestion. Dermal absorption is also possible[7].

Distribution: Following absorption, it is likely distributed to various tissues, with a potential for accumulation in adipose tissue due to its fat-soluble nature. Studies on the related compound BHT in mice have shown accumulation in metabolism-related organs such as the liver and kidneys[8].

Metabolism: The primary and most toxicologically significant metabolic pathway for hindered phenols like this compound involves oxidative metabolism, primarily mediated by the cytochrome P450 enzyme system in the liver. This process can lead to the formation of reactive intermediates. A key step is the oxidation of the methyl group, which can ultimately form a highly electrophilic quinone methide[9]. This reactive intermediate is capable of forming covalent adducts with cellular macromolecules, including proteins and DNA, which is believed to be a primary mechanism of its toxicity. Further oxidation of the tert-butyl groups can also occur[8]. Conjugation with glucuronic acid and sulfates is a likely detoxification pathway for the parent compound and its metabolites, facilitating their excretion[10][11][12].

Excretion: The metabolites of this compound are expected to be excreted primarily in the urine and feces. For BHT, the major route of excretion for both the parent compound and its metabolites is through the feces[8].

Metabolism cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral/Dermal Oral/Dermal Bloodstream Bloodstream Oral/Dermal->Bloodstream Tissues (Liver, Kidney, Adipose) Tissues (Liver, Kidney, Adipose) Bloodstream->Tissues (Liver, Kidney, Adipose) This compound This compound Tissues (Liver, Kidney, Adipose)->this compound Oxidative Metabolism Oxidative Metabolism This compound->Oxidative Metabolism Cytochrome P450 Conjugation Conjugation This compound->Conjugation Glucuronidation/ Sulfation Quinone Methide (Reactive) Quinone Methide (Reactive) Oxidative Metabolism->Quinone Methide (Reactive) Macromolecular Adducts Macromolecular Adducts Quinone Methide (Reactive)->Macromolecular Adducts Toxicity Cellular Damage Cellular Damage Macromolecular Adducts->Cellular Damage Excretable Metabolites Excretable Metabolites Conjugation->Excretable Metabolites Urine/Feces Urine/Feces Excretable Metabolites->Urine/Feces

Figure 1: Proposed ADME pathway for this compound.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single or multiple doses of a substance administered within 24 hours. This compound is classified as moderately toxic by ingestion and skin contact and is a severe skin and eye irritant[3][4].

RouteSpeciesLD50Reference
Oral Rat2390 mg/kg[13]
Oral Rat2500 mg/kg[6][14]
Dermal Rabbit2200 mg/kg[13]

Signs of Acute Toxicity:

  • Oral: Ataxia (loss of coordination), dyspnea (difficulty breathing), and liver injury have been observed in lethal-dose studies in rats[6][7][14].

  • Dermal and Ocular: The compound is a severe skin and eye irritant, causing burns[3][4][6][13].

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies provide information on the health hazards arising from longer-term exposure.

Target Organs:

  • Liver: Chronic oral exposure in rats to the related compound 2,4,6-tri-tert-butylphenol resulted in liver injury, including focal necrosis and changes in biochemical parameters related to liver function[13][15].

  • Kidneys: Inhalation studies in rats have shown changes to renal tubules[7]. A 28-day repeat-dose oral study of the related 2,4-di-tert-butylphenol in rats showed kidney enlargement and histopathological changes such as basophilic change and dilatation of the renal tubules at 300 mg/kg/day[16].

  • Thyroid: Long-term exposure to high doses of BHT in rats has been associated with thyroid hyperactivity.

A No-Observed-Adverse-Effect Level (NOAEL) for a structurally related compound, 2,2'-methylenebis(4-methyl-6-tert-butylphenol), in an 18-month chronic study in rats was determined to be 0.03% in the diet (12.7 mg/kg BW/day for males and 15.1 mg/kg BW/day for females)[17].

Carcinogenicity

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect damage to DNA by chemical agents. The available data on the genotoxicity of this compound and its isomers is mixed.

  • Bacterial Reverse Mutation Assay (Ames Test): While some sources report "mutation data"[3][4], comprehensive reviews of BHT suggest an absence of potential to cause point mutations in various bacterial strains[9].

  • Chromosomal Aberration Test: In vitro studies on Chinese Hamster Ovary (CHO) cells have shown that BHT can increase the number of cells with chromosomal abnormalities, including gaps, breaks, and polyploidy[1].

  • Unscheduled DNA Synthesis (UDS): Positive results for DNA inhibition in human lymphocytes and unscheduled DNA synthesis in rats have been reported for this compound[6][19].

The weight of evidence for the more extensively studied BHT suggests it does not pose a significant genotoxic risk to humans[9]. However, the positive findings for this compound in some assays warrant further investigation.

Reproductive and Developmental Toxicity

There is a notable lack of specific data on the reproductive and developmental toxicity of this compound. However, studies on related alkylphenols raise concerns.

  • Some evidence suggests that high doses of BHT may have estrogenic effects and interfere with male sex hormones, leading to adverse reproductive outcomes.

  • A study on 2,4-di-tert-butylphenol in a mouse model demonstrated that maternal exposure during pregnancy led to a significant reduction in the early pregnancy rate and an increased risk of congenital anomalies of the kidney and urinary tract in offspring[12][24].

Given these findings with structurally similar compounds, a thorough evaluation of this compound's potential for reproductive and developmental toxicity, following established guidelines such as OECD 414 (Prenatal Developmental Toxicity Study) and OECD 416 (Two-Generation Reproduction Toxicity Study), is warranted[3][4][17][25][26][27][28].

Experimental Protocols

1. Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423) [5][25][26]

This method is a stepwise procedure using a minimal number of animals to classify a substance's acute oral toxicity.

  • Principle: A single sex (typically female rats) is dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of each step (mortality or survival) determines the next dose level.

  • Procedure:

    • Animal Selection: Healthy, young adult rats of a single sex (females are generally more sensitive) are used.

    • Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.

    • Dose Administration: The test substance is administered as a single dose by oral gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) for chemical classification.

Figure 2: Workflow for OECD 423 Acute Toxic Class Method.

2. Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471) [20][29][30][31]

This in vitro assay is used to detect gene mutations induced by a chemical.

  • Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine or tryptophan operon, respectively. The chemical's ability to cause reverse mutations (reversions) that restore the functional synthesis of the amino acid is measured.

  • Procedure:

    • Strain Selection: At least five strains are typically used to detect different types of mutations (e.g., frameshift, base-pair substitution).

    • Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

    • Exposure: The test chemical is incubated with the bacterial strains in an appropriate medium.

    • Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

    • Incubation: Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Conclusion and Future Directions

This compound exhibits a toxicological profile characterized by moderate acute toxicity, with the liver and kidneys as potential target organs for repeated exposure. The primary mechanism of concern is its metabolic activation to a reactive quinone methide intermediate, which can lead to cellular damage. While there is some evidence of genotoxicity in vitro, its carcinogenic potential in long-term studies remains to be definitively established. A significant data gap exists regarding its reproductive and developmental toxicity, which is a critical area for future research, especially given the adverse findings for structurally related alkylphenols. For a comprehensive risk assessment, further studies on the toxicokinetics, chronic toxicity, and reproductive effects of this compound are essential.

References

environmental fate of 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental Fate of 2-tert-Butyl-4-methylphenol

Abstract

This compound, a substituted phenolic compound with significant industrial applications as an antioxidant and chemical intermediate, is subject to environmental release through various waste streams. Its structural characteristics—a phenol ring with both a bulky tert-butyl group and a methyl group—govern its behavior, persistence, and transformation in the environment. This technical guide provides a comprehensive analysis of the , synthesizing current knowledge on its distribution across atmospheric, aquatic, and terrestrial compartments. We delve into the critical transformation pathways, including photodegradation, biodegradation, and chemical oxidation, while also examining its potential for bioaccumulation and associated ecotoxicity. This document is intended for researchers, environmental scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate a thorough understanding and assessment of this compound's environmental lifecycle.

Section 1: Compound Profile and Environmental Significance

This compound (CAS: 2409-55-4), also known as 2-tert-Butyl-p-cresol, is a synthetic phenolic compound whose utility is rooted in its antioxidant properties.[1][2] Its ability to scavenge free radicals makes it a valuable additive in materials susceptible to oxidative degradation.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally dictated by its physicochemical properties. The properties of this compound, summarized in the table below, indicate moderate lipophilicity (fat-loving nature) and low water solubility, which are critical determinants of its partitioning in the environment.

PropertyValueSource
Chemical Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol
Appearance White to yellow-beige crystalline solid[1]
Melting Point 50-52 °C[3]
Boiling Point 244 °C[3]
Vapor Pressure 0.025 mm Hg (at 25 °C)[1]
Water Solubility Sparingly soluble[1]
Log Kow (estimated) 3.9 (Implied from BCF)[1]
Henry's Law Constant 1.5 x 10⁻⁶ atm-m³/mol[1]
Industrial Applications and Sources of Release

The primary industrial value of this compound lies in its function as an antioxidant. It is widely used as a stabilizer in plastics, rubber, and petroleum products to prevent or slow oxidative degradation, thereby extending product shelf life.[1] Furthermore, it serves as a crucial chemical intermediate in the synthesis of more complex, higher-grade antioxidants (e.g., 2246-S) and UV absorbers (e.g., UV-326).[4][5]

Its production and widespread use inevitably lead to its release into the environment through various channels[1]:

  • Industrial Effluents: Discharge from manufacturing and processing facilities.

  • Leaching from Products: Slow release from consumer and industrial products where it is used as an additive (e.g., plastics, rubber).

  • Waste Disposal: Improper disposal of products and industrial waste containing the compound.

Section 2: Environmental Distribution and Transport

Upon release, this compound partitions among the three primary environmental compartments—air, water, and soil—based on its physicochemical properties.

Atmospheric Compartment

With a vapor pressure of 0.025 mm Hg, this compound is expected to exist predominantly in the vapor phase in the atmosphere.[1] Its persistence here is limited, with an estimated atmospheric half-life of approximately 7.7 hours. The primary degradation mechanism is reaction with photochemically produced hydroxyl radicals.[1] Any portion of the compound that adsorbs to particulate matter can be removed from the atmosphere via wet and dry deposition.[1]

Aquatic Compartment

In aquatic systems, its low water solubility and an estimated soil adsorption coefficient (Koc) of 3200 suggest that this compound will strongly partition to suspended solids and sediment.[1] Volatilization from the water surface is also a relevant, albeit slow, transport process, with estimated half-lives of 31 days for a model river and 227 days for a model lake.[1]

Terrestrial Compartment

Based on its high estimated Koc value (3200), this compound is expected to have no mobility in soil.[1] This strong adsorption to soil organic matter limits its potential to leach into groundwater. However, volatilization from moist soil surfaces can occur and may be an important dissipation pathway.[1]

air Atmospheric Compartment water Aquatic Compartment air->water Deposition soil Terrestrial Compartment air->soil Deposition water->air Volatilization sediment Sediment water->sediment Sorption/ Partitioning biota Aquatic Biota water->biota Bioconcentration soil->air Volatilization sediment->water Resuspension release Industrial & Consumer Release release->air Volatilization release->water Effluent release->soil Disposal/Spills

Environmental compartmentalization and transport pathways.

Section 3: Abiotic and Biotic Transformation Pathways

The persistence of this compound is determined by its susceptibility to degradation through various environmental processes.

Photodegradation

Photodegradation is a significant pathway for this compound, particularly in the atmosphere, where it reacts with hydroxyl radicals.[1] In aquatic environments, while direct photolysis data is limited, related phenolic compounds are known to be susceptible to photolysis.[6] Studies on the structurally similar 4-tert-butylphenol have demonstrated that it can be completely degraded via photocatalysis using solar light-responsive catalysts, suggesting a similar potential for this compound.[7][8]

Biodegradation

The biodegradability of this compound appears to be limited. According to a standard OECD 301C test, the compound is not readily biodegradable, showing 0% degradation over the test period.[3] This suggests that under typical environmental conditions without specifically adapted microbial populations, its breakdown may be slow. However, this does not preclude biodegradation altogether. Research on the closely related compound 2,4-di-tert-butylphenol has shown that specific bacterial strains, such as Lysinibacillus sp., can degrade it effectively, achieving over 89% removal in seven days.[9] This indicates that under favorable conditions with adapted microbial communities, biodegradation can be a significant fate process.

Chemical Oxidation and Hydrolysis

As an antioxidant, this compound is designed to be oxidized. In the environment, it can react with peroxy radicals and other oxidizing agents.[10] The oxidative metabolism of the tert-butyl groups is a major degradation route for the related compound BHT. Hydrolysis is not considered a significant fate process for phenols under typical environmental pH ranges (pH 4-9).

parent This compound photodeg Photodegradation (Atmospheric & Aquatic) parent->photodeg hv, •OH biodeg Biodegradation (Microbial Metabolism) parent->biodeg Microbes oxidation Chemical Oxidation (e.g., with Peroxy Radicals) parent->oxidation ROO• photo_prod Smaller Organic Molecules, CO₂, H₂O photodeg->photo_prod bio_prod Metabolites, CO₂, H₂O biodeg->bio_prod ox_prod Phenoxy Radicals, Quinone Methides oxidation->ox_prod

Key transformation pathways for this compound.

Section 4: Bioaccumulation and Ecotoxicological Profile

Bioaccumulation Potential

The potential for a substance to accumulate in living organisms is a key aspect of its environmental risk profile. An estimated Bioconcentration Factor (BCF) of 610 for this compound indicates a high potential for it to bioconcentrate in aquatic organisms.[1] This is consistent with its lipophilic nature. Studies on the analogous compound 2,4-DTBP confirm this, showing accumulation in the tissues of bivalves like the Asian Clam.[11]

Ecotoxicological Profile

This compound is classified as toxic to aquatic life with long-lasting effects.[3] While specific toxicity data for this isomer is limited, data from closely related compounds provide insight into its potential environmental hazards.

CompoundOrganismEndpointValueSource
2,6-Di-tert-butyl-4-methylphenol (BHT) Freshwater AlgaeEC50 (72h)6 mg/L[12]
2,6-Di-tert-butyl-4-methylphenol (BHT) Freshwater FishLC50 (96h)0.199 mg/L[12]
2,4-di-tert-butylphenol (2,4-DTBP) Asian ClamSub-lethalInflammation, Oxidative Damage[11]
This compound General AquaticClassificationToxic with long-lasting effects[3]

Section 5: Standardized Methodologies for Environmental Fate Assessment

To experimentally determine the environmental fate of a compound like this compound, a suite of standardized tests is employed. These protocols are designed to be reproducible and provide data for regulatory assessment.

Protocol: Determining Ready Biodegradability (OECD 301C)

Causality: This test is designed to screen for chemicals that are likely to biodegrade rapidly and completely in an aerobic aquatic environment. A negative result (i.e., not readily biodegradable) does not mean the substance won't degrade at all, but that it is likely to persist.

Methodology:

  • Preparation of Medium: A mineral salt medium is prepared containing essential inorganic nutrients.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, not adapted to the test chemical.

  • Test Setup: The test chemical is added to the mineral medium as the sole source of organic carbon at a concentration of 100 mg/L. This is inoculated with the activated sludge.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: Oxygen consumption is measured over the 28-day period, typically using a respirometer.

  • Analysis: The percentage of degradation is calculated by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A pass level for ready biodegradability is >60% ThOD within a 10-day window during the 28-day test.

Protocol: Assessing Aquatic Photodegradation

Causality: This workflow assesses a chemical's stability when exposed to environmentally relevant light sources, determining if phototransformation is a significant degradation pathway in surface waters.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in purified, sterile water at a relevant concentration (e.g., 5 ppm).

  • Photoreactor Setup: Place the solution in quartz tubes within a photochemical reactor equipped with a light source that simulates the solar spectrum (e.g., a Xenon lamp).

  • Controls: Run parallel experiments in the dark to control for non-photolytic degradation (e.g., hydrolysis, biodegradation).

  • Irradiation: Irradiate the samples for a set period (e.g., 150 minutes), maintaining a constant temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the test and control tubes.

  • Analysis: Filter the samples (e.g., 0.22 µm syringe filter) to remove any particulates. Analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Interpretation: Plot the concentration of this compound versus time to determine the degradation rate and half-life.

cluster_0 Phase 1: Screening & Partitioning cluster_1 Phase 2: Advanced Degradation Studies cluster_2 Phase 3: Bioaccumulation & Ecotox biodeg Ready Biodegradability (OECD 301C) sim_biodeg Simulation Biodegradation (Water/Sediment, OECD 308) biodeg->sim_biodeg If not readily biodegradable koc Soil Adsorption Coeff. (Koc, OECD 121) photodeg Aquatic Photodegradation (OECD Guideline) koc->photodeg bcf Bioaccumulation in Fish (BCF, OECD 305) photodeg->bcf sim_biodeg->bcf ecotox Aquatic Ecotoxicity (Algae, Daphnia, Fish) bcf->ecotox end Environmental Risk Profile ecotox->end start Compound Assessment Start start->biodeg start->koc

Integrated experimental workflow for environmental fate assessment.

Section 6: Synthesis and Future Perspectives

This compound is a chemical with moderate environmental persistence. Its fate is characterized by strong partitioning to soil and sediment, limited mobility, and a high potential for bioaccumulation. While it is susceptible to atmospheric photodegradation, its breakdown in soil and water is likely to be slow, particularly in the absence of adapted microbial consortia.

Knowledge Gaps and Future Research:

  • Transformation Products: Identification of the specific metabolites and degradation products from both biotic and abiotic pathways is crucial for a complete risk assessment.

  • Chronic Ecotoxicity: Long-term, low-dose exposure studies are needed to understand the chronic effects on aquatic and soil organisms.

  • Anaerobic Degradation: The fate of the compound in anoxic environments, such as deep sediment layers, is largely unknown and requires investigation.

  • Field Studies: While laboratory data provides valuable estimates, field and mesocosm studies are needed to validate these findings under real-world environmental conditions.

Section 7: References

  • This compound 2409-55-4 wiki - Guidechem. (n.d.). Guidechem. Retrieved January 6, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - 2,6-Di-tert-butyl-4-methylphenol. (2010, March 9). Fisher Scientific. Retrieved January 6, 2026, from --INVALID-LINK--

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound Safety Data Sheet. (n.d.). HPC Standards. Retrieved January 6, 2026, from --INVALID-LINK--

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). PMC - NIH. Retrieved January 6, 2026, from --INVALID-LINK--

  • Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). (2024, March 10). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--

  • Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea) | Request PDF. (2024). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2,6-Di-tert-butyl-4-methylphenol (T3D4911). (n.d.). Exposome-Explorer - IARC. Retrieved January 6, 2026, from --INVALID-LINK--

  • Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. (2024). Semantic Scholar. Retrieved January 6, 2026, from --INVALID-LINK--

  • Pre-emergence herbicidal activity and persistence of 2,4-di-tertbutylphenol in relation to soil types. (2021, January 14). Plant Omics. Retrieved January 6, 2026, from [https://www.pomics.com/mash Faiz 14_1_2021_57_66.pdf](--INVALID-LINK-- Faiz 14_1_2021_57_66.pdf)

  • Unexpectedly high concentrations of 2,4-di-tert-butylphenol in human urine. (2019). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. (1958). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1: Mo, W) and Co-Doped (M2-M1: Cu, Co, Zn) Titania Catalysts. (2022, July 6). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors. (2021). NIH. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2,6-Di-tert-butyl-4-methylphenol. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound 99% | 2409-55-4. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound | C11H16O | CID 17004. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from --INVALID-LINK--

  • 2-t-Butyl-4-methylphenol - Hazardous Agents. (n.d.). Haz-Map. Retrieved January 6, 2026, from --INVALID-LINK--

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020, January 6). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • A kind of method for preparing this compound. (2009). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--

  • Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound (4M2B). (n.d.). VDH Chem Tech Pvt. Ltd. Retrieved January 6, 2026, from --INVALID-LINK--

  • Photocatalytic Degradation of Toluene, Butyl Acetate and Limonene under UV and Visible Light with Titanium Dioxide-Graphene Oxide as Photocatalyst. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

References

Methodological & Application

Comprehensive Guide to the Determination of 2-tert-Butyl-4-methylphenol by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Note for Researchers and Analytical Scientists

This technical guide provides a detailed methodology for the quantitative determination of 2-tert-Butyl-4-methylphenol, also known as 2-tert-butyl-p-cresol, using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a robust and reliable analytical method for this compound.

This compound is a significant organic intermediate used in the synthesis of antioxidants and UV light absorbers.[1] Its accurate quantification is crucial for quality control in manufacturing processes and for studying its efficacy and stability in various formulations.

Principle of the HPLC Method

The method described herein is based on reversed-phase chromatography, a technique that separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a moderately nonpolar molecule, will be retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved by UV spectrophotometry, leveraging the chromophoric nature of the phenol ring.

The choice of a C18 stationary phase provides a versatile and robust platform for the separation of phenolic compounds. The mobile phase, a mixture of acetonitrile and water, offers excellent solvating power and UV transparency. The addition of a small amount of acid to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of the phenolic hydroxyl group.

Visualizing the Analytical Workflow

The entire analytical process, from sample receipt to final data analysis, can be visualized as a streamlined workflow. This ensures that each step is logically connected and contributes to the overall quality and reliability of the results.

HPLC Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Test Sample Sample_Prep Dissolve and Dilute Sample Sample->Sample_Prep Standard This compound Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Solvent Diluent (Acetonitrile/Water) Solvent->Sample_Prep Solvent->Standard_Prep Filter Filter through 0.45 µm Syringe Filter Sample_Prep->Filter Standard_Prep->Filter HPLC HPLC System (Pump, Injector, Column Oven) Filter->HPLC Inject Column Reversed-Phase C18 Column HPLC->Column Detector UV/Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Experimental Protocol

This protocol provides a step-by-step guide for the determination of this compound.

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Chromatography Data System (CDS) software.

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringes and 0.45 µm syringe filters.

  • Reagents:

    • This compound reference standard (purity ≥99%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Phosphoric acid (analytical grade).

  • Mobile Phase: Prepare a mixture of acetonitrile and water in a ratio of 80:20 (v/v). Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the mobile phase using sonication or vacuum filtration before use.

  • Diluent: Use the mobile phase as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Accurately weigh a portion of the sample expected to contain about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the diluent and mix well. Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilutions may be necessary to bring the concentration within the calibration range.

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (80:20, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time Approximately 10 minutes

Understanding the Analyte

A clear understanding of the chemical structure of this compound is fundamental to developing a robust analytical method. The presence of the phenolic hydroxyl group and the aromatic ring are key to its chromatographic behavior and UV absorbance.

2_tert_Butyl_4_methylphenol_Structure cluster_structure Chemical Structure of this compound cluster_groups Key Functional Groups Structure Phenolic_OH Phenolic -OH (Chromophore, Acidic) Structure->Phenolic_OH Influences Polarity & UV Absorption tert_Butyl tert-Butyl Group (Hydrophobicity) Structure->tert_Butyl Increases Retention in RP-HPLC Methyl Methyl Group (Hydrophobicity) Structure->Methyl Contributes to Hydrophobicity Aromatic_Ring Aromatic Ring (Chromophore, Hydrophobicity) Structure->Aromatic_Ring Primary Chromophore for UV Detection

Caption: Structure and key functional groups of this compound.

Method Validation

The developed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2] The following validation parameters should be assessed:

Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting the working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are observed at the retention time of this compound.

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The recovery should be within 98.0% to 102.0%.

The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (% RSD).

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day. The % RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day ruggedness): Determined by analyzing the same samples on different days, by different analysts, or with different equipment. The % RSD should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. This can be assessed by varying parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the composition of the mobile phase (±2%).

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The final result should be reported in appropriate units (e.g., % w/w or mg/g) after accounting for the sample weight and any dilution factors.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality, reproducible data.

References

The Unwavering Standard: A Guide to Employing 2-tert-Butyl-4-methylphenol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of antioxidant research and drug development, the pursuit of reliable and reproducible quantification of antioxidant capacity is paramount. While a plethora of natural and synthetic compounds are lauded for their antioxidant potential, the establishment of a consistent and well-characterized standard is the bedrock upon which credible research is built. This technical guide focuses on the application of 2-tert-Butyl-4-methylphenol, more commonly known as Butylated Hydroxytoluene (BHT), as an indispensable standard in key antioxidant assays. Its predictable reactivity, stability, and extensive historical data make it an ideal positive control to validate assay performance and benchmark the efficacy of novel antioxidant candidates.

This document provides not just procedural steps, but a deeper understanding of the underlying chemical principles and practical considerations for employing BHT in the DPPH, ABTS, and ORAC assays. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can generate robust and meaningful data.

The Foundation: Understanding this compound (BHT) as an Antioxidant

This compound is a synthetic phenolic antioxidant renowned for its ability to inhibit oxidation by scavenging free radicals.[1] Its efficacy stems from the hydroxyl (-OH) group on the phenol ring, which can readily donate a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1][2] The presence of bulky tert-butyl groups at the ortho positions sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating new radical chains.[2][3] This mechanism of action, primarily Hydrogen Atom Transfer (HAT), is a cornerstone of its function in the antioxidant assays detailed below.[1][4]

Key Physicochemical Properties of this compound (BHT):

PropertyValueSource
Chemical Formula C₁₅H₂₄O[2]
Molecular Weight 220.35 g/mol
Appearance White to pale-yellow crystalline solid[5]
Melting Point 69-73 °C
Boiling Point 265 °C
Solubility Soluble in ethanol, methanol, and oils. Sparingly soluble in water.[5][6]

Visualizing the Antioxidant Action of BHT

The core function of BHT is to interrupt the propagation of free radical chain reactions. This process is visually represented in the following diagram.

BHT_Mechanism cluster_propagation Oxidative Chain Reaction cluster_termination Termination by BHT R• Free Radical (R•) ROO• Peroxyl Radical (ROO•) R•->ROO• + O₂ ROO•->R• + RH BHT BHT (ArOH) ROO•->BHT Reacts with RH Organic Molecule (RH) BHT_Radical Stable BHT Radical (ArO•) BHT->BHT_Radical donates H• Non-radical products Non-radical products BHT_Radical->Non-radical products Reacts with ROO•

Caption: BHT's free radical scavenging mechanism.

Application Protocol 1: The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and straightforward method for evaluating antioxidant capacity.[4] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow, measured spectrophotometrically.[7]

Principle of the DPPH Assay

The stable free radical DPPH has a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm.[4] When an antioxidant, such as BHT, donates a hydrogen atom to DPPH, it is reduced to DPPH-H, a non-radical, yellow-colored compound. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.

Experimental Protocol

Materials:

  • This compound (BHT), ≥99.0% purity

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader

Reagent Preparation:

  • BHT Stock Solution (1 mg/mL): Accurately weigh 10 mg of BHT and dissolve it in 10 mL of methanol. This stock solution should be stored in the dark at 4°C.

  • BHT Working Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain final concentrations ranging from approximately 10 to 200 µg/mL.

  • DPPH Working Solution (0.1 mM): Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.[7]

Assay Procedure:

  • Pipette 100 µL of each BHT working solution (or test compound) into the wells of a 96-well plate.

  • Add 100 µL of the DPPH working solution to each well.

  • For the control well, add 100 µL of methanol and 100 µL of the DPPH working solution.

  • For the blank well, add 200 µL of methanol.

  • Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [7]

Where:

  • Abs_control is the absorbance of the control (DPPH solution without the antioxidant).

  • Abs_sample is the absorbance of the sample (DPPH solution with the antioxidant).

The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of BHT.

Visualizing the DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis BHT_Sol Prepare BHT Working Solutions Plate_Setup Pipette BHT & DPPH into 96-well plate BHT_Sol->Plate_Setup DPPH_Sol Prepare DPPH Working Solution DPPH_Sol->Plate_Setup Incubation Incubate in dark (30 min) Plate_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

References

Application Notes and Protocols: Butylated Hydroxytoluene (BHT) in Food Preservation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Butylated Hydroxytoluene in Extending Food Quality

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely employed in the food industry to preserve the quality and extend the shelf-life of various products.[1][2] Its primary function is to inhibit autoxidation, a process that degrades fats and oils, leading to rancidity, off-flavors, and loss of nutritional value.[1][2] BHT is particularly effective in stabilizing foods with high-fat content, such as processed meats, snack foods, and baked goods.[1][2][3] This document provides a comprehensive overview of the application of BHT in food preservation, its mechanism of action, and detailed protocols for its analytical determination in food matrices.

BHT's efficacy as a preservative stems from its ability to act as a free radical scavenger.[1][2][[“]] The process of lipid oxidation is a chain reaction involving free radicals. BHT interrupts this chain by donating a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and forming a resonance-stabilized phenoxy radical from the BHT molecule.[5] This phenoxy radical is relatively unreactive and does not propagate the oxidation chain, thus protecting the food from degradation.

The use of BHT in food is regulated by governmental bodies such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).[1] The FDA has designated BHT as "Generally Recognized as Safe" (GRAS) when used within specified limits, typically not exceeding 0.02% of the fat or oil content of the food.[6][7][8]

Part 1: Application of BHT in Food Preservation

Mechanism of Antioxidant Action

The primary role of BHT in food preservation is to prevent oxidative rancidity. This process is particularly relevant for foods containing unsaturated fats, which are susceptible to attack by molecular oxygen.

Mechanism of BHT as a Free Radical Scavenger

BHT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by BHT Lipid Unsaturated Lipid (RH) Lipid_Radical Lipid Radical (R•) Lipid->Lipid_Radical Initiator Initiator (e.g., heat, light) Initiator->Lipid Peroxy_Radical Peroxy Radical (ROO•) Oxygen Oxygen (O2) Another_Lipid Another Lipid (RH) Hydroperoxide Hydroperoxide (ROOH) Another_Lipid_Radical Lipid Radical (R•) BHT BHT (ArOH) BHT_Radical BHT Radical (ArO•) Stable_Products Stable Products

Caption: Mechanism of BHT in inhibiting lipid oxidation.

Common Food Applications

BHT is incorporated into a wide array of food products to maintain their quality and freshness. Its lipophilic nature makes it particularly suitable for fatty and oily foods.

Food CategorySpecific ExamplesRationale for BHT UseTypical Concentration Levels
Cereals and Grains Breakfast cereals, enriched rice products, potato flakesTo prevent the oxidation of fats and oils added for flavor and texture, preserving crispness and preventing off-flavors.[3][9]50 ppm in the final product.[8]
Fats and Oils Shortening, cooking oils, margarineTo extend the shelf life and prevent rancidity, especially in products stored at ambient temperatures.[1][2]Up to 0.02% (200 ppm) of the fat or oil content.[6][7]
Snack Foods Potato chips, crackers, nutsTo maintain the freshness and palatability of fried snacks by preventing the oils from becoming rancid.[1][2]Varies, but within the 0.02% limit of the fat content.
Processed Meats Sausages, dried meatsTo inhibit the oxidation of fats, which can cause undesirable flavors and color changes.[2][3]Varies depending on the product and regulations.
Chewing Gum Various chewing gum productsTo preserve the flavor and prevent the gum base from oxidizing.[1][3]Varies, often used in combination with other antioxidants.
Baked Goods Cookies, pastries, cake mixesTo protect the fats and oils used in the recipes from oxidation, thereby extending freshness.[2][10]Varies, but within the 0.02% limit of the fat content.
Food Packaging Plastic wraps and containersBHT can be incorporated into packaging materials to migrate into the food over time, providing continuous antioxidant protection.[1][6]Varies depending on the packaging material and intended use.

Part 2: Analytical Determination of BHT in Food Matrices

Accurate quantification of BHT in food is crucial for regulatory compliance and quality control. The choice of analytical method depends on the food matrix, required sensitivity, and available instrumentation. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[11]

General Workflow for BHT Analysis in Food

BHT_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Solvent Extraction, PSE) Homogenization->Extraction Cleanup Cleanup/Purification (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration HPLC HPLC-UV/MS Concentration->HPLC GC GC-FID/MS Concentration->GC Quantification Quantification HPLC->Quantification GC->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of BHT in food samples.

Protocol 1: Determination of BHT in Edible Oils by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the quantification of BHT in clear edible oils and fats.

1. Principle: BHT is extracted from the oil matrix and separated from other components using reversed-phase HPLC. Quantification is achieved by measuring the absorbance of BHT at a specific wavelength using a UV detector.

2. Reagents and Materials:

  • BHT standard (purity >99%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • 0.45 µm syringe filters

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of BHT (e.g., 1000 µg/mL) in methanol.

    • Prepare a series of working standard solutions (e.g., 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the oil sample into a centrifuge tube.

    • Add 10 mL of hexane and vortex for 1 minute to dissolve the oil.

    • Add 10 mL of acetonitrile and vortex for 2 minutes to extract the BHT.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the lower acetonitrile layer to a clean tube.

    • Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.

    • Combine the acetonitrile extracts.

    • For samples requiring further cleanup, pass the combined extract through a conditioned C18 SPE cartridge. Elute the BHT with acetonitrile.

    • Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 280 nm.[12]

    • Column Temperature: 30°C.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the BHT standards against their concentrations.

    • Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve.

    • Calculate the final concentration of BHT in the original oil sample, taking into account the initial sample weight and dilution factors.

5. Causality Behind Experimental Choices:

  • Hexane and Acetonitrile Extraction: This liquid-liquid extraction separates the nonpolar oil (soluble in hexane) from the more polar BHT (preferentially partitions into acetonitrile).

  • SPE Cleanup: This step is crucial for complex matrices to remove interfering compounds that may co-elute with BHT, ensuring a cleaner chromatogram and more accurate quantification.

  • Reversed-Phase HPLC: The nonpolar C18 stationary phase effectively retains the lipophilic BHT, allowing for its separation from more polar matrix components.

  • UV Detection at 280 nm: BHT exhibits significant UV absorbance at this wavelength, providing good sensitivity for detection.[12]

Protocol 2: Determination of BHT in Cereal Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of BHT in solid food matrices like breakfast cereals.

1. Principle: BHT is extracted from the cereal matrix using an organic solvent. The extract is then analyzed by GC-MS, which provides both separation and specific identification of BHT based on its mass spectrum.

2. Reagents and Materials:

  • BHT standard (purity >99%)

  • Hexane or Diethyl ether, GC grade

  • Sodium sulfate, anhydrous

  • 0.45 µm syringe filters

3. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for antioxidant analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Homogenizer or blender

  • Shaker

  • Centrifuge

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of BHT (e.g., 1000 µg/mL) in hexane.

    • Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with hexane.

  • Sample Preparation:

    • Grind the cereal sample to a fine, homogenous powder.

    • Accurately weigh approximately 5 g of the powdered sample into a centrifuge tube.

    • Add 20 mL of hexane (or diethyl ether) and shake vigorously for 30 minutes.[13][14]

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction with another 20 mL of solvent.

    • Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Filter the concentrated extract through a 0.45 µm syringe filter before injection.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • MS Parameters:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Characteristic Ions for BHT (m/z): 220 (molecular ion), 205 (M-15).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the characteristic BHT ion (e.g., m/z 205) from the standards against their concentrations.

    • Determine the concentration of BHT in the sample by comparing its peak area to the calibration curve.

    • Calculate the final concentration of BHT in the original cereal sample, taking into account the initial sample weight and dilution factors.

5. Causality Behind Experimental Choices:

  • Solvent Extraction: Hexane or diethyl ether are effective at extracting the nonpolar BHT from the solid cereal matrix.[13][14]

  • Anhydrous Sodium Sulfate: This step is essential to remove water from the organic extract, which can interfere with the GC analysis.

  • GC-MS: This technique offers high selectivity and sensitivity. The mass spectrometer provides definitive identification of BHT, even in complex matrices, by detecting its unique mass fragmentation pattern. The use of SIM mode can further enhance sensitivity for trace-level analysis.

References

Application Notes & Protocols: 2-tert-Butyl-4-methylphenol as a Stabilizer in Polymers and Plastics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Polymer Stabilization

Polymers and plastics are foundational materials in countless applications, from life-saving medical devices to everyday consumer goods. However, their organic nature makes them susceptible to degradation from environmental factors, primarily heat and oxygen. This thermo-oxidative degradation is a free-radical chain reaction that cleaves polymer chains, leading to a catastrophic loss of mechanical properties, discoloration, and ultimately, product failure. To counteract this, stabilizers are incorporated into the polymer matrix. Among the most trusted and widely used primary antioxidants is 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT).

This guide provides an in-depth exploration of this compound's role as a polymer stabilizer, offering both the theoretical underpinnings of its function and practical, field-proven protocols for its evaluation.

Understanding this compound (BHT)

Chemical Structure and Properties:

  • IUPAC Name: 2,6-di-tert-butyl-4-methylphenol

  • CAS Number: 128-37-0

  • Molecular Formula: C₁₅H₂₄O

  • Appearance: White crystalline solid

  • Key Feature: A sterically hindered phenol. The bulky tert-butyl groups flanking the hydroxyl (-OH) group are crucial to its antioxidant activity.

Mechanism of Action: A Radical Scavenging Approach

This compound functions as a primary antioxidant by acting as a radical scavenger. The process of thermo-oxidative degradation begins with the formation of highly reactive free radicals (R•) within the polymer. BHT intervenes by donating the hydrogen atom from its hydroxyl group to these radicals, effectively neutralizing them and terminating the degradation chain reaction.[1][2] The steric hindrance provided by the adjacent tert-butyl groups stabilizes the resulting phenoxy radical, preventing it from initiating new degradation chains.[1] Each molecule of BHT can consume two peroxy radicals, making it an efficient stabilizer.

Figure 1: Mechanism of BHT as a radical scavenger.

Application Notes: Formulation and Performance

This compound is a versatile stabilizer for a wide range of polymers, most notably polyolefins such as polyethylene (PE) and polypropylene (PP).[3] Its selection and concentration depend on the polymer type, processing conditions, and the end-use application's performance requirements.

Typical Loading Levels:

The concentration of BHT is a critical parameter. Insufficient amounts will offer inadequate protection, while excessive levels can lead to issues like blooming (migration to the surface) and may not be cost-effective.

Polymer TypeApplicationTypical BHT Concentration (wt%)
Polypropylene (PP) General Purpose Molding0.1 - 0.5%
Film & Fiber0.1 - 0.3%
High-Density Polyethylene (HDPE) Molding (e.g., Caps, Crates)0.1 - 0.4%
Low-Density Polyethylene (LDPE) Film0.05 - 0.25%

Note: These are general guidelines. Optimal loading levels should be determined experimentally for each specific formulation and application.

Synergistic Blends for Enhanced Protection:

While BHT is an effective primary antioxidant, it is often used in combination with secondary antioxidants for a synergistic effect.[1][4] Secondary antioxidants, typically phosphites or thioesters, function by decomposing hydroperoxides, which are formed during the initial stages of oxidation and can break down to create more radicals.

  • BHT + Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite - Irgafos 168): This is a classic combination. BHT provides melt processing stability by scavenging radicals, while the phosphite offers long-term thermal stability by breaking down hydroperoxides.[4][5] A common ratio is 1:2 or 1:3 (BHT:Phosphite).

  • BHT + Thioesters (e.g., Distearyl thiodipropionate - DSTDP): Thioesters are highly efficient at decomposing hydroperoxides, particularly for long-term heat aging applications.

Performance Data:

The efficacy of BHT is quantified by measuring the retention of key polymer properties after processing and aging.

PolymerBHT Conc. (wt%)TestUnstabilizedStabilized
Polypropylene 0.1%OIT @ 180°C (min)< 1~75
MFI after 5 extrusions (g/10 min)> 30~19.8
Polyethylene 0.1%Oxidation Index after aging2.470.21

Data compiled from multiple sources for illustrative purposes.[5][6]

Regulatory Considerations for Food Contact Applications

When developing materials for food packaging, adherence to regulatory standards is paramount. In the United States, the Food and Drug Administration (FDA) regulates the use of additives in polymers intended for food contact. This compound (BHT) is listed in the Code of Federal Regulations (CFR) Title 21.

  • 21 CFR 177.1520: This regulation pertains to olefin polymers (polyethylene and polypropylene) and specifies the conditions under which they can be used in food-contact articles. It also lists permitted antioxidants.

  • 21 CFR 178.2010: This section lists antioxidants and stabilizers for polymers, often specifying the types of polymers they can be used in and any concentration limits. For example, use in polyethylene with a density ≥ 0.94 g/cm³ may be limited to levels not exceeding 0.2% by weight for certain food types and conditions of use.[7]

It is crucial for researchers and manufacturers to consult the latest version of these regulations to ensure compliance for their specific application.

Experimental Protocols for Stabilizer Evaluation

The following protocols provide a framework for assessing the performance of this compound in a polymer matrix.

Figure 2: General workflow for evaluating polymer stabilizers.
Protocol 1: Sample Preparation by Two-Roll Mill Compounding

Objective: To achieve a homogenous dispersion of BHT within the polymer matrix.

Materials & Equipment:

  • Polymer resin (e.g., PP or PE pellets)

  • This compound (BHT) powder

  • Two-roll mill with heating capabilities

  • Weighing balance

  • Spatula and scraper

Procedure:

  • Pre-heat the Mill: Set the temperature of the two-roll mill to the appropriate processing temperature for the polymer (e.g., 160-180°C for PP).

  • Form a Polymer Band: Once the mill is at temperature, slowly add the polymer resin to the nip between the rolls until a molten, continuous sheet (band) is formed around one of the rolls.

  • Introduce the Additive: Weigh the desired amount of BHT. Carefully add the BHT powder to the top of the molten polymer band in the mill.

  • Mixing: The rolling action of the mill will begin to incorporate the BHT. Use a scraper to cut the band from the roll, fold it over on itself, and re-introduce it into the nip. Repeat this process of cutting and folding for a set time (e.g., 5-10 minutes) to ensure a thorough and uniform dispersion.

  • Sheet Off: Once mixing is complete, carefully cut the final molten sheet from the mill and allow it to cool on a flat, non-stick surface. This sheet can then be used for compression molding into test plaques.

Protocol 2: Oxidative Induction Time (OIT) by DSC (ASTM D3895)

Objective: To measure the resistance of the stabilized polymer to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better stabilization.[3][8][9]

Materials & Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Sample press for crimping pans

  • High-purity nitrogen and oxygen gas supplies

  • Polymer sample (a small disc cut from a compression-molded plaque, ~5-10 mg)

Procedure:

  • Sample Preparation: Place a small, uniform disc of the polymer sample into an aluminum DSC pan and crimp it with a lid. Prepare an empty, crimped pan to use as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).

  • Heating Phase: Heat the sample under the nitrogen atmosphere from ambient temperature to the isothermal test temperature (e.g., 200°C for PE, 180-190°C for PP) at a controlled rate (e.g., 20°C/min).[10]

  • Isothermal Phase & Gas Switch: Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (time = 0).

  • Data Acquisition: Continue to hold the sample at the isothermal temperature while recording the heat flow. The onset of oxidation will be marked by a sharp exothermic peak.

  • Analysis: The OIT is the time elapsed from the switch to oxygen until the onset of the exothermic oxidation peak.[11]

Protocol 3: Melt Flow Index (MFI) (ASTM D1238)

Objective: To assess the effect of the stabilizer on the polymer's viscosity after processing or aging. A stable MFI indicates that the polymer's molecular weight has not been significantly degraded.[12][13]

Materials & Equipment:

  • Melt flow indexer with a standard die

  • Appropriate piston and weight for the specific polymer

  • Polymer pellets or granules

  • Balance

  • Timer and cutting tool

Procedure:

  • Instrument Setup: Preheat the barrel of the MFI tester to the specified temperature for the material (e.g., 190°C for PE, 230°C for PP).

  • Loading the Sample: Load a specified amount of the polymer (typically 4-7 grams) into the heated barrel.

  • Preheating: Allow the polymer to preheat in the barrel for a specified time (e.g., 5-7 minutes) to ensure it is fully melted.

  • Extrusion: Place the specified weight onto the piston to force the molten polymer through the die.

  • Measurement: After a short initial period to allow for a steady flow, start a timer and cut the extrudate at regular intervals (e.g., every minute).

  • Weighing: Collect and weigh the extruded polymer samples.

  • Calculation: Calculate the MFI in grams per 10 minutes using the formula: MFI = (mass of extrudate / time of extrusion) * 10.

Protocol 4: Accelerated Oven Aging (ASTM D3045)

Objective: To simulate the long-term effects of heat exposure on the polymer in a shorter timeframe.[7][14][15]

Materials & Equipment:

  • Forced-air convection oven with precise temperature control

  • Molded test specimens (e.g., tensile bars, color plaques)

  • Racks for holding specimens without touching

Procedure:

  • Initial Measurements: Before aging, measure the initial properties of the test specimens (e.g., tensile strength, elongation, color, MFI).

  • Oven Exposure: Place the specimens in the oven on racks, ensuring adequate air circulation around each one. Set the oven to the desired aging temperature (e.g., 135°C or 150°C for PP). The temperature should be high enough to accelerate aging but not so high as to induce a different degradation mechanism.

  • Time Intervals: Remove sets of specimens from the oven at predetermined time intervals (e.g., 24, 48, 96, 200, 500 hours).

  • Post-Aging Analysis: Allow the removed specimens to cool to room temperature. Re-measure the properties that were tested initially.

  • Evaluation: Plot the change in properties as a function of aging time. The effectiveness of the stabilizer is determined by the retention of these properties over time compared to an unstabilized control.

Conclusion

This compound is a cornerstone of polymer stabilization, offering a cost-effective and highly efficient means of protecting plastics and polymers from thermo-oxidative degradation. Its function as a radical scavenger is well-understood and can be enhanced through synergistic combinations with secondary antioxidants. For researchers, scientists, and drug development professionals working with polymeric materials, a thorough understanding of BHT's mechanism and the ability to rigorously evaluate its performance through standardized protocols are essential for developing durable, reliable, and safe products. The application notes and protocols provided herein serve as a comprehensive resource to guide formulation, testing, and optimization, ensuring that the full potential of this vital stabilizer is realized.

References

Application Note: Quantification of Butylated Hydrotoluene (BHT) in Lubricant Oils

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Butylated Hydroxytoluene (BHT), a synthetic phenolic antioxidant, is a critical additive in lubricant oils, preventing oxidative degradation that leads to sludge formation, increased viscosity, and compromised performance.[1][2] Monitoring BHT levels is essential for quality control and to ensure the longevity and efficacy of lubricants in demanding applications such as in hydraulic fluids, gear oils, and jet fuels.[1][3][4] This application note provides a detailed protocol for the quantification of BHT in lubricant oils using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely adopted and reliable analytical technique.[5][6][7] The protocol outlines sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.

Introduction: The Crucial Role of BHT in Lubricant Stability

Lubricating oils are susceptible to oxidation under conditions of high temperature, pressure, and exposure to oxygen.[1] This oxidative degradation leads to a cascade of detrimental effects, including the formation of sludge and deposits, increased oil viscosity, and the generation of corrosive acidic byproducts.[1][2] These consequences can severely impair the lubricant's ability to reduce friction and wear, potentially leading to equipment failure.[2]

To counteract this, antioxidants are incorporated into lubricant formulations. Butylated Hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a highly effective and widely used hindered phenolic antioxidant.[1][2] Its primary function is to act as a free-radical scavenger, interrupting the auto-catalytic oxidation cycle of the hydrocarbon base oil.[2][3] BHT donates a hydrogen atom to peroxy radicals, converting them into more stable hydroperoxides and in turn forming a stable BHT radical, thus preventing the propagation of the oxidation chain reaction.[3] The efficacy and cost-effectiveness of BHT have made it a standard choice for preserving the integrity and extending the service life of a wide range of lubricants.[2][8]

Accurate quantification of BHT in lubricant oils is paramount for several reasons:

  • Quality Control: Ensuring that the concentration of BHT in the final product meets manufacturing specifications.

  • Performance Monitoring: Tracking the depletion of BHT over time to predict the remaining useful life of the lubricant.

  • Formulation Development: Optimizing the concentration of BHT and other additives for specific applications.

Analytical Methodologies for BHT Quantification

Several analytical techniques can be employed for the determination of BHT in complex matrices like lubricant oils. The choice of method often depends on factors such as required sensitivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for BHT analysis.[6][7] Reversed-phase HPLC with UV detection offers excellent selectivity and sensitivity for phenolic compounds.[5][9]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also a powerful tool for BHT quantification.[10][11][12] Sample preparation for GC may involve derivatization to improve the volatility of BHT.

  • Spectrophotometry: UV-Visible spectrophotometric methods can be used for the determination of BHT, often after a color-forming reaction.[13][14][15] However, these methods may lack the specificity of chromatographic techniques.

This application note will focus on a detailed protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection , a robust and widely accessible method.

Experimental Protocol: RP-HPLC for BHT Quantification

This section provides a step-by-step protocol for the analysis of BHT in lubricant oils. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Materials and Reagents
  • BHT standard (≥99% purity): (e.g., from Acros-Organics[5])

  • Lubricant oil sample(s)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • Isopropanol (analytical grade)

  • Hexane (analytical grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18): Optional, for sample cleanup if matrix interference is significant.

Sample Preparation: Isolating BHT from the Oil Matrix

The primary challenge in analyzing BHT in lubricants is its separation from the complex hydrocarbon matrix of the oil. A simple dilution followed by liquid-liquid extraction is an effective approach.

Rationale: Lubricant oils are non-polar and immiscible with polar solvents like acetonitrile. BHT, being moderately polar, will preferentially partition into the acetonitrile phase, effectively separating it from the bulk of the oil.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh approximately 1 gram of the lubricant oil sample into a 15 mL centrifuge tube.

  • Dilution: Add 5 mL of hexane to the tube to dissolve the oil. Vortex for 30 seconds to ensure complete dissolution.

  • Extraction: Add 5 mL of acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of BHT into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the hexane (upper) and acetonitrile (lower) layers.

  • Collection: Carefully collect the lower acetonitrile layer using a Pasteur pipette and transfer it to a clean vial.

  • Filtration: Filter the acetonitrile extract through a 0.45 µm syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column.

Chromatographic Conditions

Rationale: A C18 column is a non-polar stationary phase that effectively retains moderately polar compounds like BHT. The mobile phase, a mixture of acetonitrile and water, allows for the elution of BHT with a reasonable retention time and good peak shape. UV detection at 280 nm is chosen as it corresponds to a strong absorbance wavelength for phenolic compounds.[5]

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detector Wavelength 280 nm
Run Time 10 minutes
Calibration Curve Preparation

Rationale: A calibration curve is essential for quantitative analysis. It establishes the relationship between the known concentrations of a standard and the instrument's response (peak area). This relationship is then used to determine the concentration of the analyte in an unknown sample.

  • Stock Solution: Prepare a 1000 µg/mL stock solution of BHT in acetonitrile.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with acetonitrile to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Analysis: Inject each working standard into the HPLC system and record the corresponding peak area.

  • Plotting: Plot a graph of peak area versus concentration. The resulting curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined. An R² value greater than 0.999 is desirable.[5][9]

Data Analysis and Calculation
  • Sample Analysis: Inject the prepared lubricant oil sample extract into the HPLC system.

  • Peak Identification: Identify the BHT peak in the sample chromatogram based on its retention time, which should match that of the BHT standard.

  • Quantification: Determine the peak area of the BHT peak in the sample chromatogram.

  • Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of BHT in the sample extract (in µg/mL).

Calculation of BHT in the original oil sample (in ppm):

BHT (ppm) = (C × V) / W

Where:

  • C = Concentration of BHT in the extract (µg/mL)

  • V = Final volume of the acetonitrile extract (mL)

  • W = Weight of the oil sample (g)

Method Validation

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability. The following parameters should be assessed:

  • Linearity: Assessed from the calibration curve, demonstrating a direct proportionality between concentration and response over a defined range.[5][9]

  • Accuracy: Determined by spiking a known amount of BHT standard into a lubricant sample and calculating the percent recovery. Recoveries between 90-110% are generally considered acceptable.[5][9]

  • Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (%RSD) should typically be less than 5%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[5][9]

Table 1: Sample Method Validation Data

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995> 0.999
Accuracy (% Recovery) 98.5%90 - 110%
Precision (%RSD) 2.1%< 5%
LOD (µg/mL) 0.15-
LOQ (µg/mL) 0.50-

Experimental Workflow Diagram

BHT_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Lubricant Sample dissolve Dissolve in Hexane start->dissolve extract Extract with Acetonitrile dissolve->extract centrifuge Centrifuge extract->centrifuge collect Collect Acetonitrile Layer centrifuge->collect filter Filter Extract collect->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject detect UV Detection (280 nm) inject->detect chromatogram Obtain Chromatogram detect->chromatogram peak_area Measure BHT Peak Area chromatogram->peak_area calculate Calculate BHT Concentration peak_area->calculate calibration Prepare Calibration Curve calibration->calculate report Report Results (ppm) calculate->report

Caption: Workflow for BHT quantification in lubricant oil.

Conclusion

This application note provides a comprehensive and validated protocol for the quantification of Butylated Hydroxytoluene in lubricant oils using RP-HPLC with UV detection. The described method is robust, accurate, and precise, making it suitable for routine quality control and research applications. By understanding the principles behind each step, researchers and scientists can confidently implement and adapt this protocol to meet their specific analytical needs. The diligent monitoring of BHT levels is a critical component in ensuring the optimal performance and longevity of lubricants, thereby safeguarding the machinery they are designed to protect.

References

Application Notes and Protocols for the Synthesis of Derivatives from 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatility of a Hindered Phenol

2-tert-Butyl-4-methylphenol, also known as butylated hydroxytoluene (BHT) when the tert-butyl groups are at positions 2 and 6, is a cornerstone of antioxidant chemistry. The strategic placement of a bulky tert-butyl group ortho to the hydroxyl moiety imparts significant steric hindrance. This structural feature is not a bug, but a key design element; it modulates the reactivity of the hydroxyl group, making the phenoxy radical intermediate, formed upon hydrogen donation, remarkably stable. This stability is the very essence of its function as a radical scavenger, terminating the chain reactions of oxidation that degrade materials from plastics to pharmaceuticals.

However, the utility of this compound extends far beyond its direct application as an antioxidant. It serves as a versatile and economically significant starting material for a diverse array of derivatives. By targeting the reactive sites on the phenol—the hydroxyl group and the ortho and para positions on the aromatic ring—chemists can synthesize a new generation of molecules with tailored properties. These derivatives often exhibit enhanced antioxidant efficacy, improved polymer compatibility, or entirely new biological activities, making them valuable targets in materials science and drug discovery.

This comprehensive guide provides detailed protocols and the underlying chemical principles for the synthesis of several key classes of derivatives from this compound. Each protocol is presented as a self-validating system, with an emphasis on the rationale behind experimental choices, purification strategies, and characterization methods to ensure the integrity of the final product.

I. Methylene-Bridged Bisphenols: Building Synergistic Antioxidants

One of the most common modifications of this compound is its dimerization via a methylene bridge to form 2,2'-methylenebis(6-tert-butyl-4-methylphenol). This transformation creates a larger molecule with two phenolic antioxidant moieties, often resulting in synergistic antioxidant activity and lower volatility compared to the monomeric precursor.

Causality of Experimental Design

The synthesis is an electrophilic aromatic substitution reaction. Formaldehyde, or a formaldehyde equivalent like methylal (dimethoxymethane), is activated by an acid catalyst (e.g., sulfuric acid) to generate a highly electrophilic species. The electron-rich phenol ring then attacks this electrophile at the unsubstituted ortho position (C6), which is activated by the hydroxyl group. A second molecule of this compound then reacts with the resulting benzyl alcohol intermediate to form the methylene bridge.

The choice of methylal over aqueous formaldehyde can be advantageous as it allows for a less aqueous reaction medium, which can simplify workup. Concentrated sulfuric acid is an effective and economical catalyst for this condensation.

Experimental Workflow Diagram

workflow_methylene_bridge reagents This compound Methylal Conc. H2SO4 reaction Heat & Stir (e.g., 60-70°C, 2 hrs) reagents->reaction 1. Combine neutralization Cool & Neutralize (e.g., Calcium Oxide) reaction->neutralization 2. Reaction filtration Filter to remove solids neutralization->filtration 3. Quench distillation Distill off unreacted methylal filtration->distillation 4. Isolate product 2,2'-methylenebis(6-tert- butyl-4-methylphenol) (Crude product) distillation->product purification Recrystallization (e.g., from Heptane) product->purification 5. Purify final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of methylene-bridged bisphenols.

Detailed Synthesis Protocol: 2,2'-methylenebis(6-tert-butyl-4-methylphenol)

Materials:

  • This compound (e.g., 82 g, 0.5 mol)

  • Methylal (dimethoxymethane) (e.g., 200 ml)

  • Concentrated Sulfuric Acid (98%) (e.g., 2.5 g)

  • Calcium Oxide (for neutralization)

  • Heptane (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add this compound (82 g) and methylal (200 ml).

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid (2.5 g). An exotherm may be observed.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature (~20°C).

  • Add powdered calcium oxide in small portions to neutralize the sulfuric acid. Stir for an additional 20 minutes.

  • Filter the mixture to remove the precipitated calcium sulfate and excess calcium oxide.

  • The filtrate is transferred to a distillation apparatus, and the unreacted methylal is removed by distillation.

  • The remaining residue is the crude 2,2'-methylenebis(6-tert-butyl-4-methylphenol), which solidifies upon cooling.

  • Purify the crude product by recrystallization from a suitable solvent like heptane to yield a white crystalline solid.[1]

Self-Validation:

  • Yield: Typically high, often >95%.[1]

  • Melting Point: 128-130°C.[1]

  • Characterization:

    • ¹H NMR: Expect signals for the tert-butyl protons (~1.4 ppm), methyl protons (~2.2 ppm), the methylene bridge protons (~3.8 ppm), aromatic protons, and the hydroxyl protons.

    • ¹³C NMR: Will show characteristic peaks for the different carbon environments.

    • IR Spectroscopy: A broad peak for the O-H stretch (~3400-3500 cm⁻¹) and peaks for C-H and aromatic C=C bonds.

    • Mass Spectrometry: The molecular ion peak should be observed at m/z = 340.5.[2]

II. Mannich Bases: Introducing Nitrogen-Containing Functionality

The Mannich reaction is a powerful three-component condensation that introduces an aminomethyl group onto the phenol ring.[3] This creates a "Mannich base," a class of compounds with wide-ranging applications, from polymer additives to pharmacologically active agents. The introduction of a nitrogen atom can significantly alter the molecule's polarity, basicity, and biological activity.

Causality of Experimental Design

The reaction mechanism begins with the formation of a highly electrophilic iminium ion from formaldehyde and a primary or secondary amine.[3][4] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion at the ortho position to form the C-C bond. The choice of amine dictates the final structure; a primary amine can lead to the formation of a heterocyclic ring system, such as an oxazine, if the amine contains another nucleophilic group.[5]

Reaction Mechanism Diagram

mannich_mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Amine R2NH Iminium [CH2=NR2]+ (Iminium Ion) Amine->Iminium Formaldehyde CH2O Formaldehyde->Iminium Attack Nucleophilic Attack Iminium->Attack Phenol This compound Phenol->Attack Intermediate Wheland Intermediate Attack->Intermediate Product Mannich Base Product Intermediate->Product Deprotonation

Caption: Mechanism of the Mannich reaction on a phenol substrate.

Detailed Synthesis Protocol: 2-tert-Butyl-4-methyl-6-(1,3-oxazinan-1-ylmethyl)phenol

This protocol demonstrates the formation of a heterocyclic derivative using a primary amine with a hydroxyl group.

Materials:

  • This compound (2.24 g, 12.3 mmol)

  • 3-Amino-1-propanol (0.93 g, 12.3 mmol)

  • Aqueous Formaldehyde (37%) (1.83 ml, 24.6 mmol)

  • Triethylamine (2.49 g, 24.6 mmol)

  • Ethanol (50 ml)

Procedure:

  • In a round-bottom flask, combine this compound, 3-amino-1-propanol, aqueous formaldehyde, and triethylamine in ethanol.[5]

  • Heat the mixture under reflux for 6 hours.[5]

  • After cooling to room temperature, the solvent can be slowly evaporated from the filtrate.

  • The product will crystallize out as light-yellow crystals.[5]

Self-Validation:

  • Yield: Reported as 70%.[5]

  • Characterization: The formation of the oxazine ring can be confirmed by detailed NMR analysis. The structure of this specific compound has been confirmed by single-crystal X-ray diffraction.[5]

Parameter Condition Rationale
Amine 3-Amino-1-propanolThe bifunctional nature allows for intramolecular cyclization to form the oxazine ring.
Solvent EthanolA good solvent for all reactants and facilitates the reaction at reflux temperature.
Base TriethylamineActs as a base to facilitate the reaction and neutralize any acidic byproducts.
Temperature RefluxProvides the necessary activation energy for the condensation reactions.

III. Ester Derivatives: Modulating Polarity and Reactivity

Esterification of the phenolic hydroxyl group is a fundamental transformation that "caps" the most reactive site of the molecule. This modification is useful for several reasons: it can increase the lipophilicity of the molecule, improve its compatibility with non-polar polymer matrices, and protect the hydroxyl group during subsequent synthetic steps.

Causality of Experimental Design

While direct esterification with carboxylic acids is possible for simple alcohols, it is notoriously inefficient for sterically hindered phenols. A more robust method involves acylation with a more reactive electrophile, such as an acid anhydride or an acyl chloride. The reaction with an acid anhydride can be significantly accelerated by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1][6][7]

The DMAP-catalyzed mechanism involves the initial attack of DMAP on the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself and is readily attacked by the phenolic hydroxyl group, even with its steric hindrance, to form the ester and regenerate the DMAP catalyst.[6]

DMAP-Catalyzed Acylation Workflow

dmap_workflow reagents This compound Acid Anhydride DMAP (catalyst) reaction Stir at Room Temp. (Solvent-free or in DCM) reagents->reaction 1. Combine workup Aqueous Workup (e.g., wash with NaHCO3) reaction->workup 2. Reaction extraction Extract with Organic Solvent workup->extraction 3. Quench drying Dry over Na2SO4 extraction->drying 4. Isolate purification Column Chromatography or Distillation drying->purification 5. Purify product Ester Product purification->product

Caption: General workflow for DMAP-catalyzed esterification of phenols.

Detailed Synthesis Protocol: 2-tert-Butyl-4-methylphenyl Acetate

Materials:

  • This compound (1.64 g, 10 mmol)

  • Acetic Anhydride (1.12 g, 11 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 5 mol%)

  • Dichloromethane (DCM) (20 mL, optional)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound and DMAP in dichloromethane in a round-bottom flask. For a solvent-free reaction, simply mix the phenol and DMAP.[1][7]

  • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting phenol is consumed.

  • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove unreacted anhydride and acetic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation:

  • Yield: High yields are expected, often >90%.

  • Characterization:

    • ¹H NMR: Disappearance of the phenolic OH peak and the appearance of a new singlet for the acetyl methyl group around 2.1-2.3 ppm.

    • IR Spectroscopy: Appearance of a strong C=O stretching band around 1760 cm⁻¹ and disappearance of the broad O-H band.

IV. Further Alkylation via Friedel-Crafts Reaction

The existing tert-butyl and methyl groups on the ring are electron-donating, activating the ring for further electrophilic substitution. However, the steric bulk of the ortho tert-butyl group directs incoming electrophiles primarily to the remaining ortho position (C6). A Friedel-Crafts alkylation can be used to introduce a second tert-butyl group, yielding 2,6-di-tert-butyl-4-methylphenol (a common antioxidant often referred to as BHT).

Causality of Experimental Design

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism.[8][9] A Lewis acid catalyst, such as AlCl₃, or a strong protic acid like sulfuric acid, is used to generate a tert-butyl carbocation from an alkylating agent like tert-butyl chloride or tert-butanol.[10] This stable tertiary carbocation then acts as the electrophile, which is attacked by the electron-rich phenol ring. The reaction is driven to the di-substituted product due to the activating nature of the alkyl groups.

Parameter Reagent/Condition Rationale
Alkylating Agent tert-Butanol or tert-Butyl ChlorideServes as a source for the stable tert-butyl carbocation electrophile.
Catalyst Sulfuric Acid or AlCl₃Strong acid required to generate the carbocation from the alkylating agent.
Temperature Moderate (e.g., 70-80°C)Balances reaction rate with minimizing side reactions.
Solvent Often the excess phenol or a non-reactive solventCan be run neat or in a solvent like hexane.
Detailed Synthesis Protocol: 2,6-di-tert-butyl-4-methylphenol

Materials:

  • This compound (16.4 g, 0.1 mol)

  • tert-Butanol (9.3 g, 0.125 mol)

  • Concentrated Sulfuric Acid (98%) (as catalyst)

Procedure:

  • Melt this compound in a reaction flask equipped with a stirrer and dropping funnel.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 70-80°C.

  • Slowly add tert-butanol to the stirred mixture.

  • Maintain the reaction at this temperature for several hours, monitoring by GC or TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Separate the organic layer, wash with a dilute base (e.g., NaHCO₃ solution) and then with water.

  • Dry the organic layer and purify the product by distillation or recrystallization.

Self-Validation:

  • Yield: Good to excellent yields are achievable.

  • Characterization: The product can be identified by its melting point (70-71°C) and spectroscopic data which would show the introduction of a second, chemically equivalent tert-butyl group.

V. Oxidative Coupling: Formation of C-C and C-O Bonds

Hindered phenols can undergo oxidative coupling to form new C-C or C-O bonds, leading to dimers like biphenols or diphenoquinones. These reactions are often mediated by metal-based catalysts and an oxidant (like air or O₂). The resulting products have extended conjugation and unique electronic properties.

Causality of Experimental Design

The mechanism of oxidative coupling can be complex but generally involves the one-electron oxidation of the phenol to a phenoxy radical by a metal catalyst (e.g., copper or iron complexes).[11] These radicals can then couple. The regioselectivity (C-C vs. C-O coupling, ortho vs. para coupling) is highly dependent on the catalyst, solvent, and the substitution pattern of the phenol. For this compound, C-C coupling at the C6 position is sterically hindered, so coupling often occurs at other positions or leads to more complex structures. A well-known example is the oxidation of 2,6-di-tert-butylphenol to 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.

General Protocol for Oxidative Coupling

Materials:

  • This compound

  • Catalyst (e.g., Copper(I) chloride, TMEDA complex)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • Oxidant (Air or pure O₂)

Procedure:

  • Dissolve this compound in the chosen solvent in a flask.

  • Add the copper catalyst (and ligand, if applicable).

  • Bubble air or oxygen through the stirred solution at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of colored products (diphenoquinones are often highly colored).

  • After the reaction is complete, the catalyst can be removed by filtration through a pad of silica gel.

  • The solvent is evaporated, and the product is purified by column chromatography.

VI. Schiff Bases: Versatile Imine Derivatives

Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not have a carbonyl group, it can be first converted to a salicylaldehyde derivative (e.g., 3-tert-butyl-5-methylsalicylaldehyde) via formylation. This aldehyde can then be readily condensed with a variety of primary amines to form Schiff bases. These imine-containing phenols are important ligands in coordination chemistry and often exhibit interesting biological activities.

Synthetic Workflow for Schiff Base Derivatives

schiff_base_workflow start This compound formylation Formylation (e.g., Reimer-Tiemann or Duff reaction) start->formylation aldehyde 3-tert-Butyl-5-methyl- salicylaldehyde formylation->aldehyde condensation Condensation with Primary Amine (R-NH2) in Ethanol, reflux aldehyde->condensation schiff_base Schiff Base Product condensation->schiff_base

Caption: Two-step workflow for the synthesis of Schiff bases from this compound.

General Protocol for Schiff Base Formation from the Corresponding Aldehyde

Materials:

  • 3-tert-Butyl-5-methylsalicylaldehyde (1 mmol)

  • Substituted primary amine (e.g., aniline) (1 mmol)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 3-tert-Butyl-5-methylsalicylaldehyde in ethanol in a round-bottom flask.

  • Add the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The product can be recrystallized from ethanol if necessary.[12]

Self-Validation:

  • Yield: Generally good to excellent.

  • Characterization:

    • ¹H NMR: The appearance of a characteristic singlet for the imine proton (CH=N) typically between 8.0-9.0 ppm.

    • IR Spectroscopy: A strong C=N stretching band around 1600-1650 cm⁻¹.

References

Application Notes and Protocols: Analytical Method Validation for the Quantification of Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of BHT and Method Validation

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively utilized across the pharmaceutical, food, and cosmetic industries to prevent oxidative degradation of products.[1][2] Its primary mechanism of action involves scavenging free radicals, thereby interrupting the chain reactions that lead to spoilage and loss of product efficacy.[3][[“]][[“]] Given its widespread use and the regulatory scrutiny surrounding acceptable daily intake levels, the development and validation of robust analytical methods for the accurate quantification of BHT are paramount.

This document provides a comprehensive guide for the validation of an analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of BHT in various matrices. The protocols and principles outlined herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10] Adherence to these guidelines ensures the reliability, reproducibility, and overall integrity of the analytical data generated.

The "Why": Understanding the Pillars of Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] For BHT quantification, this means the method must be able to consistently and accurately measure the concentration of BHT in a given sample. Each validation parameter addresses a specific aspect of the method's performance:

  • Specificity/Selectivity: This ensures that the signal measured is solely from BHT and not from any other components in the sample matrix, such as excipients, impurities, or degradation products.[13][14] A lack of specificity can lead to erroneously high results.

  • Linearity: This confirms that the method's response is directly proportional to the concentration of BHT over a defined range.[13][15] This is crucial for accurate quantification across a spectrum of expected sample concentrations.

  • Accuracy: This demonstrates the closeness of the method's results to the true value.[14][16] It is a measure of the systematic error of the method.

  • Precision: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13][14] It is a measure of the random error and is evaluated at two levels: repeatability and intermediate precision.[15][16]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of BHT that can be detected, but not necessarily quantified with acceptable accuracy and precision.[15][17][18][19] The LOQ is the lowest concentration that can be reliably quantified with suitable precision and accuracy.[15][17][18][19][20] These are critical for analyzing trace amounts of BHT.

  • Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[21][22][23]

  • System Suitability: These tests are an integral part of the overall system and are performed before the analysis to ensure the chromatographic system is adequate for the intended analysis.[24][25][26][27][28]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process for BHT quantification.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experimental Execution cluster_assessment Phase 3: Assessment & Reporting MethodDevelopment Analytical Method Development (e.g., HPLC) Protocol Validation Protocol Definition MethodDevelopment->Protocol Reagents Preparation of Standards, Reagents, and Samples Protocol->Reagents Specificity Specificity & Forced Degradation Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Acceptance Comparison with Acceptance Criteria DataAnalysis->Acceptance Report Validation Report Generation Acceptance->Report

Caption: High-level workflow for BHT analytical method validation.

Protocols for Method Validation

The following protocols are based on a hypothetical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for BHT quantification.

System Suitability Testing

Objective: To verify that the chromatographic system is performing adequately for the analysis.[24][25][26]

Protocol:

  • Prepare a system suitability solution containing BHT at a concentration that will produce a significant response.

  • Inject the system suitability solution six replicate times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing Factor (Asymmetry Factor): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: A measure of the precision of the injections.

Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor≤ 2.0
Theoretical Plates> 2000
%RSD of Peak Area≤ 2.0%
%RSD of Retention Time≤ 1.0%
Specificity and Forced Degradation Studies

Objective: To demonstrate that the method is able to unequivocally assess BHT in the presence of potential interferents, including degradation products.[29][30][31][32][33]

Protocol:

  • Placebo Analysis: Analyze a placebo (matrix without BHT) to ensure no interfering peaks are present at the retention time of BHT.

  • Forced Degradation: Subject a BHT solution to various stress conditions to induce degradation.[29][30][31] Typical conditions include:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by HPLC.

  • Assess the peak purity of the BHT peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria:

  • No significant interfering peaks from the placebo at the retention time of BHT.

  • The method should be able to separate BHT from its degradation products.

  • The BHT peak should be spectrally pure in all stressed samples.

ForcedDegradation BHT_Sample BHT Sample Acid Acid Hydrolysis BHT_Sample->Acid Base Base Hydrolysis BHT_Sample->Base Oxidation Oxidation BHT_Sample->Oxidation Thermal Thermal BHT_Sample->Thermal Photolytic Photolytic BHT_Sample->Photolytic Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Stress conditions for forced degradation studies.

Linearity and Range

Objective: To demonstrate a linear relationship between the concentration of BHT and the analytical response over a specified range.[13][15]

Protocol:

  • Prepare a series of at least five standard solutions of BHT covering the expected range of concentrations (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), coefficient of determination (R²), and the equation of the line (y = mx + c).

Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r)≥ 0.999
Coefficient of Determination (R²)≥ 0.998
y-interceptShould be close to zero
Accuracy

Objective: To determine the closeness of the measured value to the true value.[14][16]

Protocol:

  • Prepare samples with a known concentration of BHT (e.g., by spiking a placebo with known amounts of BHT) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

Concentration LevelMean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Objective: To assess the variability of the method.[13][14]

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six independent samples of BHT at 100% of the target concentration on the same day, with the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both sets of experiments.

Acceptance Criteria:

Precision Level%RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of BHT that can be reliably detected and quantified.[15][17][18]

Protocol (based on the signal-to-noise ratio):

  • Prepare a series of dilute solutions of BHT.

  • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[16][17]

Protocol (based on the standard deviation of the response and the slope):

  • Perform a linearity study with a series of low-concentration standards.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of the regression lines.

    • S = the slope of the calibration curve.

Acceptance Criteria:

  • The determined LOQ should be sufficiently low to allow for the accurate measurement of BHT at the lowest expected concentration in the samples.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.[21][22][34]

Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Systematically vary each parameter within a predefined range.

  • Analyze a sample under each modified condition.

  • Evaluate the impact of the changes on system suitability parameters and the final result.

Example of Robustness Parameters for an HPLC Method:

ParameterVariation
Mobile Phase Composition± 2% organic phase
pH of Mobile Phase± 0.2 units
Column Temperature± 5°C
Flow Rate± 0.1 mL/min

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The %RSD of the results obtained under the varied conditions should not exceed a predefined limit (e.g., 2.0%).

Conclusion

A thoroughly validated analytical method for the quantification of BHT is essential for ensuring product quality, safety, and regulatory compliance. The protocols and acceptance criteria outlined in this document provide a robust framework for conducting such a validation study in accordance with international guidelines. It is imperative that all validation activities are meticulously documented in a comprehensive validation report, which serves as evidence of the method's suitability for its intended purpose.

References

Application Note: High-Efficiency Extraction of BHA and BHT from Food Matrices using Pressurized Solvent Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a comprehensive guide to the extraction of synthetic phenolic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), from various food matrices using Pressurized Solvent Extraction (PSE). As widely used additives to prevent lipid oxidation in foods, cosmetics, and pharmaceuticals, the accurate quantification of BHA and BHT is essential for regulatory compliance and consumer safety.[1][2] Traditional extraction methods are often time-consuming and require large volumes of organic solvents.[3][4] PSE, also known as Accelerated Solvent Extraction (ASE), offers a superior alternative, providing rapid, automated, and efficient extraction with significantly reduced solvent consumption.[5][6] This document provides a detailed protocol, explains the fundamental principles of the technique, and discusses key parameter optimization to equip researchers and laboratory professionals with a robust and validated methodology.

The Rationale for Pressurized Solvent Extraction (PSE)

The efficacy of PSE for extracting semi-volatile, non-polar compounds like BHA and BHT from complex solid or semi-solid food matrices stems from its unique application of temperature and pressure.[7][8] The technique employs conventional solvents at temperatures well above their atmospheric boiling points (typically 50-200°C), while maintaining high pressure (e.g., 1500-2000 psi) to keep them in a liquid state.[9][10]

This pressurized hot liquid state fundamentally alters the solvent's properties and the extraction kinetics in several advantageous ways:

  • Enhanced Solute Solubility: The elevated temperature increases the solubility of BHA and BHT in the extraction solvent.

  • Improved Mass Transfer: The solvent's viscosity and surface tension decrease at higher temperatures, allowing it to penetrate the pores of the food matrix more effectively.[7][11] This improved wetting facilitates deeper and faster diffusion of the target analytes from the matrix into the solvent.[11]

  • Disruption of Matrix Interactions: The thermal energy helps to overcome the physical and chemical interactions (e.g., van der Waals forces, hydrogen bonding) that bind BHA and BHT to the sample matrix, facilitating their release.

By leveraging these principles, PSE achieves extraction efficiencies comparable to or greater than traditional methods like Soxhlet in a fraction of the time (e.g., 15-30 minutes vs. several hours).[5][12]

Experimental Workflow for PSE of BHA & BHT

The logical flow of the extraction and analysis process is critical for achieving reproducible and accurate results. The workflow involves sample preparation, automated extraction, and subsequent analysis.

PSE_Workflow cluster_prep Sample Preparation cluster_pse Automated Extraction cluster_analysis Analysis A Weigh Food Sample (e.g., Cereal, Oil) B Homogenize/ Mix with Dispersant (e.g., Diatomaceous Earth) A->B C Load Mixture into Extraction Cell B->C D Pressurized Solvent Extraction (PSE) - Set Temp, Pressure, Solvent - Static/Dynamic Cycles C->D E Collect Extract in Vial D->E F Concentrate/Filter (if necessary) E->F G Quantify via HPLC-UV or GC-MS F->G

Caption: PSE workflow for BHA/BHT analysis from food samples.

Detailed Application Protocol: BHA/BHT from Cereals

This protocol is designed for the simultaneous determination of BHA and BHT in dry, complex food matrices such as breakfast cereals.

Apparatus and Reagents
  • Apparatus:

    • Pressurized Solvent Extractor (e.g., Dionex™ ASE™ System or equivalent).

    • Extraction cells (e.g., 10 or 22 mL stainless steel).

    • Cellulose or glass fiber filters.

    • Analytical balance.

    • Grinder or food processor.

    • Vortex mixer.

    • Nitrogen evaporation system.

    • High-Performance Liquid Chromatograph (HPLC) with UV detector or Gas Chromatograph with Mass Spectrometer (GC-MS).

  • Reagents:

    • BHA and BHT analytical standards (≥99% purity).

    • Ethyl Acetate (HPLC grade).[13]

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Diatomaceous earth or sand (pre-cleaned by baking at 400°C).

    • Nitrogen gas, high purity.

Sample Preparation: The Key to Efficient Extraction

The goal of sample preparation is to create a homogenous sample with a large surface area to ensure intimate contact with the extraction solvent.

  • Homogenization: Weigh approximately 20 g of the cereal sample and pulverize it into a fine, consistent powder using a grinder.[13] Homogenize the powder by thorough mixing.

  • Sample Weighing: Accurately weigh 1.0 g of the homogenized sample into a beaker.[13]

  • Mixing with Dispersant: Add approximately 4.0 g of diatomaceous earth to the sample. The dispersant prevents the fine powder from compacting under pressure, which would obstruct solvent flow and lead to incomplete extraction. Mix thoroughly with a spatula until a uniform, free-flowing mixture is obtained.

Pressurized Solvent Extraction Procedure
  • Cell Assembly: Place a cellulose filter at the bottom of the extraction cell.

  • Cell Packing: Transfer the sample-dispersant mixture into the extraction cell. Gently tap the cell to ensure even packing. Fill any remaining void space with additional diatomaceous earth. Place a second filter on top of the mixture.

  • Instrument Setup: Screw the cell cap on finger-tight and place the assembled cell into the PSE system carousel.

  • Parameter Programming: Set the optimized extraction parameters on the instrument's control software. The following conditions have been shown to be effective for BHA and BHT extraction:[14]

    • Extraction Solvent: Ethyl Acetate or a mixture like Hexane:Acetone (3:1 v/v). Ethyl acetate was found to be highly efficient for BHT extraction from cereal matrices.[13]

    • Temperature: 80°C. This temperature is high enough to enhance extraction efficiency but low enough to minimize the risk of thermal degradation of the analytes.

    • Pressure: 1500 psi. This pressure is sufficient to maintain the solvent in its liquid state and force it into the matrix pores.[7]

    • Static Time: 5 minutes.

    • Extraction Cycles: 2. Multiple cycles with fresh solvent ensure exhaustive extraction.

    • Flush Volume: 60% of cell volume.

    • Purge Time: 90 seconds (with nitrogen).

  • Extraction and Collection: Initiate the automated extraction sequence. The extract will be collected in a standard 60 mL vial.

Post-Extraction Processing
  • Concentration: Transfer the collected extract to a clean tube. Evaporate the solvent to near dryness under a gentle stream of nitrogen at ambient temperature or in a warm water bath (~35°C).

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable solvent for the analytical instrument (e.g., methanol or acetonitrile for HPLC).

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial for analysis by HPLC-UV or GC-MS.[13]

Method Performance and Validation

A properly optimized and validated PSE method provides high accuracy and precision. The trustworthiness of this protocol is demonstrated by typical performance metrics achieved in food analysis studies.

ParameterTypical PerformanceRationale
Recovery 90 - 105%High recovery indicates the extraction procedure is efficient at removing the target analytes from the matrix. Studies show PSE achieves recoveries of 92.6% to 97.8% for BHA and BHT.[14]
Precision (RSD) < 5%Low Relative Standard Deviation (RSD) demonstrates that the method is highly reproducible across multiple preparations. RSDs between 0.5% and 3.1% are commonly reported.[14]
Linearity (r²) > 0.999A high correlation coefficient over a range of concentrations (e.g., 1.0 to 200.0 µg/mL) confirms a direct, quantifiable relationship between analyte concentration and instrument response.[14]
Limit of Detection (LOD) ~0.05 µg/mLThe LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, indicating high method sensitivity.[14]

This data is compiled from published studies and represents typical performance. Actual results may vary based on matrix, instrumentation, and specific parameters.[14][15][16]

Conclusion

Pressurized Solvent Extraction is a powerful and validated technique for the routine analysis of BHA and BHT in diverse food matrices. Its principal advantages of speed, automation, reduced solvent usage, and high extraction efficiency make it an ideal choice for quality control and regulatory monitoring laboratories. By understanding the core principles and carefully controlling the key parameters of solvent choice, temperature, and pressure, researchers can achieve rapid, accurate, and reproducible quantification of these important food additives.

References

Troubleshooting & Optimization

Technical Support Center: Degradation of 2-tert-Butyl-4-methylphenol Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-Butyl-4-methylphenol, a widely used antioxidant in the pharmaceutical, cosmetic, and food industries. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to assist researchers, scientists, and drug development professionals in understanding and managing its degradation profile under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under stress conditions?

A1: this compound is susceptible to degradation primarily through oxidation. The degradation pathways are initiated by the formation of a phenoxy radical, which is stabilized by the delocalization of the unpaired electron around the aromatic ring and the steric hindrance from the ortho tert-butyl groups.[1] This radical can then undergo further reactions to form a variety of degradation products. Under thermal stress, decomposition can also occur, particularly at temperatures above its melting point.[2][3] Photodegradation can be initiated by UV light, which can accelerate oxidation reactions.[4]

Q2: What are the major degradation products of this compound under oxidative stress?

A2: Under oxidative conditions, this compound can form several degradation products. The most common include 2,6-di-tert-butyl-p-benzoquinone (BHT-Q), 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH).[4][5] The formation of these products is dependent on the specific oxidizing agent and reaction conditions. For instance, BHTOOH is a known toxic metabolite and its formation is a critical parameter to monitor.[5]

Q3: How does thermal stress affect the stability of this compound and what are the resulting degradants?

A3: this compound is relatively stable under a nitrogen atmosphere up to 400 K.[5][6] However, in the presence of oxygen, it is readily oxidized, with an initial oxidation temperature around 332 K.[4] The degradation onset is reported to be around 120°C.[2] Thermal decomposition can lead to the formation of isobutene and this compound (a less substituted version of the parent molecule).[5][6]

Q4: What is the influence of photolytic stress on this compound degradation?

A4: Exposure to UV radiation can significantly accelerate the oxidation of this compound, with oxidation reactions occurring at temperatures as low as 293 K in the presence of 365 nm UV light.[4] In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 7.7 hours.[7]

Q5: What are the common analytical techniques used to identify and quantify this compound and its degradation products?

A5: Several analytical techniques are employed for the analysis of this compound and its degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantification.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile degradation products.[5][6][10] Liquid Chromatography-Mass Spectrometry (LC-MS) is also widely used, especially for less volatile or thermally labile compounds.[10]

Troubleshooting Guide

Issue: Unexpected peaks are observed during HPLC analysis of stressed this compound samples.

  • Possible Cause 1: Formation of unknown degradation products.

    • Troubleshooting Steps:

      • Characterize the Unknown Peaks: Utilize a mass spectrometer coupled with your HPLC (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.

      • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) to fragment the parent ion of the unknown peak. The fragmentation pattern can provide structural information about the degradant.

      • Literature Review: Compare the determined molecular weights and fragmentation patterns with known degradation products of this compound reported in the scientific literature.

  • Possible Cause 2: Impurities from excipients or the container closure system.

    • Troubleshooting Steps:

      • Analyze a Placebo Sample: Prepare and stress a placebo formulation (containing all excipients except this compound) under the same conditions. Analyze the placebo sample by HPLC to see if the unexpected peaks are present.

      • Leachables Study: If the peaks are not from the excipients, they could be leachables from the container closure system. Perform a leachables study by storing the placebo in the container under stress conditions and analyzing for any extracted compounds.

Issue: Poor mass balance in forced degradation studies of this compound.

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Troubleshooting Steps:

      • Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your HPLC-UV system.

      • GC-MS Analysis: Analyze the stressed samples by GC-MS to detect any volatile degradation products that may have been lost during sample preparation or are not detectable by HPLC.

  • Possible Cause 2: Adsorption of this compound or its degradation products onto container surfaces.

    • Troubleshooting Steps:

      • Material Compatibility: Ensure that the containers used for the stability study are made of inert materials (e.g., borosilicate glass).

      • Rinse Study: After transferring the sample for analysis, rinse the container with a strong solvent and analyze the rinse solution to check for any adsorbed compounds.

Experimental Protocols

Protocol 1: Forced Degradation of this compound under Oxidative Stress

Objective: To generate degradation products of this compound under oxidative stress conditions for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a stock solution of 1 mg/mL.

  • Stress Condition:

    • Pipette 5 mL of the stock solution into a 50 mL volumetric flask.

    • Add 5 mL of 3% H₂O₂ (prepared by diluting 30% H₂O₂ with water).

    • Keep the flask at room temperature, protected from light, for 24 hours.

  • Sample Preparation for Analysis:

    • After 24 hours, take a 1 mL aliquot of the stressed solution.

    • Dilute to 10 mL with a 50:50 mixture of methanol and water.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC.

  • Control Sample: Prepare a control sample by following the same procedure but adding 5 mL of water instead of 3% H₂O₂.

  • Analysis: Analyze the stressed and control samples by a suitable HPLC method. The extent of degradation should ideally be between 5-20%.[11] If the degradation is too low or too high, adjust the concentration of H₂O₂ or the exposure time accordingly.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the major degradation products of this compound generated during forced degradation studies.

Materials:

  • Stressed sample from Protocol 1

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • LC Method:

    • Use a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Use a gradient elution to separate the degradation products.

  • MS Method:

    • Use an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan MS data to determine the molecular weights of the eluting peaks.

    • Perform data-dependent MS/MS acquisition to obtain fragmentation spectra for the major degradation products.

  • Data Analysis:

    • Process the LC-MS data using appropriate software.

    • Propose structures for the degradation products based on their accurate mass, isotopic pattern, and fragmentation pattern.

    • Compare the findings with known degradation products from the literature.

Diagrams

G cluster_0 Oxidative Degradation Pathway of this compound BHT This compound Phenoxy_Radical Phenoxy Radical BHT->Phenoxy_Radical Oxidation BHT_OOH 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) Phenoxy_Radical->BHT_OOH Further Oxidation BHT_Q 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) Phenoxy_Radical->BHT_Q Dimerization & Rearrangement BHT_CHO 3,5-di-tert-butyl-4-hydroxybenzaldehyde BHT_OOH->BHT_CHO Decomposition

Caption: Oxidative degradation pathway of this compound.

G cluster_1 Forced Degradation Experimental Workflow start Start: Prepare Stock Solution of this compound stress Apply Stress Condition (e.g., Oxidative, Thermal, Photolytic) start->stress sample Prepare Stressed and Control Samples for Analysis stress->sample analyze Analyze by Stability-Indicating Method (e.g., HPLC) sample->analyze evaluate Evaluate Degradation Profile and Mass Balance analyze->evaluate identify Identify Major Degradants (e.g., by LC-MS) evaluate->identify If significant degradation end End: Elucidate Degradation Pathway identify->end

Caption: Experimental workflow for a forced degradation study.

Data Summary

Table 1: Summary of Common Degradation Products of this compound

Stress ConditionMajor Degradation Products
Oxidative 2,6-di-tert-butyl-p-benzoquinone (BHT-Q)[4] 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH)[5] 3,5-di-tert-butyl-4-hydroxybenzaldehyde[4]
Thermal Isobutene[5][6] this compound[5][6]
Photolytic Primarily oxidative degradation products are formed at an accelerated rate.[4]

References

Technical Support Center: Optimizing Butylated Hydroxytoluene (BHT) Concentration for Maximum Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide you with in-depth, field-proven insights into optimizing the use of Butylated Hydroxytoluene (BHT) as an antioxidant in your experiments. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter, ensuring the scientific integrity and success of your work.

Introduction to BHT's Role as an Antioxidant

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely employed to prevent the oxidative degradation of various materials, including pharmaceuticals, cosmetics, and food products.[1][2] Its efficacy lies in its ability to act as a free radical scavenger, interrupting the auto-oxidative chain reactions that lead to the deterioration of organic compounds.[1] BHT donates a hydrogen atom from its hydroxyl group to peroxyl radicals, thereby neutralizing them and preventing further propagation of oxidative damage.[1] The resulting BHT phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups and resonance delocalization of the unpaired electron.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical application of BHT in experimental settings.

1. What is the optimal concentration range for BHT in my application?

The optimal concentration of BHT is highly dependent on the specific application, the matrix it is being used in, and the anticipated level of oxidative stress. A general guideline is as follows:

ApplicationTypical BHT Concentration RangeKey Considerations
Pharmaceutical Formulations 0.01% - 0.1% (w/w or w/v)Must comply with regulatory guidelines (e.g., FDA, EMA). Concentration should be the minimum required for stability to avoid potential toxicity.[2][3]
Cell Culture Media 50 µM - 200 µMCytotoxicity is a major concern. It's crucial to determine the optimal, non-toxic concentration for your specific cell line.[4][5]
Lipid-based Samples (for analysis) 50 µM - 100 µMAdded to prevent further oxidation of lipids during sample preparation and analysis (e.g., in TBARS assay).[5][6]
Cosmetics 0.0002% - 0.8%Concentration varies widely depending on the product type (e.g., leave-on vs. rinse-off).[7]

It is always recommended to perform a dose-response experiment to determine the lowest effective concentration of BHT that provides the desired antioxidant protection for your specific system.

2. How should I prepare and store BHT solutions?

Proper preparation and storage of BHT solutions are critical to maintaining their antioxidant activity.

  • Solubility: BHT is a lipophilic compound with poor solubility in aqueous solutions.[8][9] It is freely soluble in organic solvents like ethanol, methanol, isopropanol, acetone, and DMSO.[9]

  • Stock Solution Preparation: To prepare a stock solution, dissolve BHT in a suitable organic solvent, such as ethanol or DMSO, at a high concentration (e.g., 100 mM).[6][8] This stock can then be diluted into your aqueous experimental medium.

  • Storage: Store stock solutions in amber glass vials at -20°C to protect from light and heat.[8] For long-term storage, it is advisable to purge the vial with an inert gas like nitrogen or argon to displace oxygen and prevent auto-oxidation.[8] Aqueous working solutions of BHT are not recommended for storage for more than a day due to their instability.[10]

3. Can I use BHT in combination with other antioxidants?

Yes, BHT can be used in combination with other antioxidants, and this can sometimes lead to synergistic effects, where the combined antioxidant activity is greater than the sum of the individual activities. For instance, BHT has been shown to act synergistically with Butylated Hydroxyanisole (BHA) in some systems, with BHT potentially regenerating BHA.[11][12] However, antagonistic effects have also been observed, so it is essential to empirically test any antioxidant combination in your specific application.[13] A combination of BHT and quercetin has also been shown to have a synergistic effect in preserving beef patties.[14]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving BHT.

Problem 1: My BHT solution is turning yellow.

  • Cause: A yellow discoloration of a BHT solution can be an indicator of its degradation. This can occur when BHT reacts with nitrogen oxides in the air, particularly under alkaline conditions, to form yellow-colored compounds. Exposure to light and elevated temperatures can accelerate this process.

  • Solution:

    • Storage: Ensure your BHT solutions are stored in amber vials, protected from light, and at the recommended temperature (-20°C for stock solutions).[8]

    • Inert Atmosphere: For stock solutions, purge the headspace of the vial with an inert gas before sealing to minimize contact with oxygen.[8]

    • pH: Maintain a neutral or slightly acidic pH for your solutions, as alkaline conditions can promote degradation.

    • Fresh Preparation: Prepare fresh working solutions daily and avoid prolonged storage of diluted aqueous solutions.[10]

Problem 2: I'm observing precipitation when I add my BHT stock solution to my aqueous buffer.

  • Cause: This is a common issue due to the low aqueous solubility of BHT.[8] Even when using a stock solution in an organic solvent, the final concentration of BHT in the aqueous medium may exceed its solubility limit, causing it to precipitate out.

  • Solution:

    • Slow Addition and Mixing: Add the BHT stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This facilitates rapid and even dispersion, reducing the likelihood of localized high concentrations and precipitation.[8]

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is sufficient to maintain BHT solubility, but not so high that it adversely affects your experiment (e.g., cell viability).

    • Lower BHT Concentration: If precipitation persists, you may need to reduce the final target concentration of BHT in your aqueous solution. The solubility of BHT in a 1:3 ethanol:PBS (pH 7.2) solution is approximately 0.25 mg/mL.[10]

Problem 3: I am getting inconsistent or lower-than-expected antioxidant activity in my assays.

  • Cause: This can be due to several factors, including BHT degradation, improper assay conditions, or interference from other components in your sample.

  • Solution:

    • Verify BHT Solution Integrity: Prepare a fresh BHT solution and compare its activity to your existing solution. If the fresh solution performs better, your previous solution has likely degraded.

    • Assay-Specific Considerations: Different antioxidant assays (e.g., DPPH, ABTS, TBARS) have different mechanisms.[15] The effectiveness of BHT can vary between assays. It is advisable to use at least two different assays to obtain a comprehensive assessment of antioxidant activity.

    • Control for Interferences: The presence of certain metal ions can catalyze the oxidation of BHT. Ensure high-purity reagents and solvents are used. Some degradation products of BHT may also interfere with certain assays.[16][17]

    • pH of the Assay Medium: The antioxidant activity of phenolic compounds like BHT can be pH-dependent. Ensure the pH of your assay medium is controlled and consistent across experiments.

Experimental Protocols

Protocol 1: Preparation of a 100 mM BHT Stock Solution in Ethanol

Materials:

  • Butylated Hydroxytoluene (BHT), crystalline solid

  • 200-proof Ethanol (ACS grade or higher)

  • Amber glass vial with a screw cap

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Weigh out 220.35 mg of BHT using an analytical balance.

  • Transfer the BHT powder to a 10 mL volumetric flask.

  • Add approximately 8 mL of ethanol to the flask.

  • Gently swirl the flask to dissolve the BHT. If necessary, use a vortex mixer at a low setting.

  • Once the BHT is completely dissolved, bring the final volume to 10 mL with ethanol.

  • Transfer the solution to an amber glass vial.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds.

  • Tightly seal the vial and store it at -20°C.[8]

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Reagents:

  • TBA Reagent: 0.67% (w/v) Thiobarbituric Acid (TBA) in 50% acetic acid. Prepare fresh.[18]

  • TCA Solution: 10% (w/v) Trichloroacetic Acid (TCA) in deionized water. Store at 4°C.[18]

  • BHT Solution: 2% (w/v) BHT in ethanol. Store at 4°C.[18]

  • MDA Standard: Prepare a standard curve using a malondialdehyde standard.

Procedure:

  • To 100 µL of your sample (e.g., tissue homogenate, cell lysate), add 10 µL of the 2% BHT solution to prevent further oxidation during the assay.[18][19]

  • Add 200 µL of ice-cold 10% TCA to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 2,200 x g for 15 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a new tube.

  • Add 200 µL of the TBA reagent to the supernatant.

  • Incubate in a boiling water bath (95-100°C) for 10-15 minutes.[18]

  • Cool the tubes on ice for 10 minutes to stop the reaction.[19]

  • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantify the amount of MDA in your sample by comparing the absorbance to the MDA standard curve.

Visualizing Experimental Workflows

Workflow for Preparing and Using BHT in an Experiment

BHT_Workflow cluster_prep BHT Stock Solution Preparation cluster_exp Experimental Use weigh Weigh BHT Powder dissolve Dissolve in Ethanol/DMSO weigh->dissolve transfer Transfer to Amber Vial dissolve->transfer purge Purge with Inert Gas transfer->purge store Store at -20°C purge->store dilute Dilute Stock to Working Concentration in Buffer store->dilute Use Freshly Prepared add Add to Experimental System dilute->add incubate Incubate/Treat Sample add->incubate analyze Analyze Antioxidant Effect incubate->analyze BHT_Precipitation_Troubleshooting decision decision solution solution start Precipitation Observed? slow_addition Slow Dropwise Addition with Vortexing start->slow_addition check_solubility Is Final BHT Concentration Below Solubility Limit? slow_addition->check_solubility Precipitation Persists optimize_solvent Can Organic Solvent Concentration be Increased? check_solubility->optimize_solvent Yes reduce_bht Reduce Final BHT Concentration check_solubility->reduce_bht No optimize_solvent->reduce_bht No increase_solvent Increase Co-solvent Ratio optimize_solvent->increase_solvent Yes proceed Proceed with Experiment reduce_bht->proceed increase_solvent->proceed

References

Technical Support Center: Troubleshooting Peak Tailing for BHT in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for resolving peak tailing issues with Butylated Hydroxytoluene (BHT) in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). As a widely used antioxidant in pharmaceutical formulations, food products, and polymers, achieving a sharp, symmetrical peak for BHT is critical for accurate quantification. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter this common chromatographic challenge. We will explore the root causes of BHT peak tailing and provide systematic, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for BHT?

The primary cause of peak tailing for BHT, a weakly acidic phenolic compound, is secondary interaction between the analyte's hydroxyl group and active silanol groups on the silica-based stationary phase of the HPLC column. These interactions delay the elution of a fraction of the BHT molecules, resulting in a skewed, asymmetrical peak shape.

Q2: Can the mobile phase composition affect BHT peak shape?

Absolutely. The mobile phase pH, buffer type, buffer concentration, and the choice of organic modifier all play a crucial role. An unbuffered or improperly pH-adjusted mobile phase can exacerbate silanol interactions.

Q3: My column is brand new. Why am I still seeing tailing?

Even new columns have residual, un-endcapped silanol groups that can cause tailing with sensitive compounds like BHT. The type of stationary phase and the quality of the end-capping process significantly influence the degree of this inherent activity.

Q4: I've optimized the mobile phase, but the tailing persists. What's next?

If mobile phase optimization is insufficient, consider the column's health and potential system issues. Column contamination with basic compounds, degradation of the stationary phase, or excessive extra-column volume in your HPLC system can also contribute to peak asymmetry.

In-Depth Troubleshooting Guides

Guide 1: Understanding and Mitigating Silanol Interactions

The interaction between BHT's phenolic hydroxyl group and the silica backbone of the stationary phase is the central issue. Silanol groups (Si-OH) on the silica surface can exist in different forms, with the acidic, non-associated silanols being the most problematic. These sites can form strong hydrogen bonds with BHT, retarding its elution and causing tailing.

cluster_0 Silica Stationary Phase cluster_1 Analyte Silica Si-O-Si Backbone Silanol Active Silanol Group (Si-OH) Silica->Silanol Surface Group BHT BHT Molecule PhenolicOH Phenolic -OH Group BHT->PhenolicOH PhenolicOH->Silanol Secondary Interaction (Hydrogen Bonding)

Caption: BHT's phenolic group interacting with an active silanol site.

This protocol aims to disrupt the BHT-silanol interaction by modifying the mobile phase.

Step-by-Step Methodology:

  • Introduce a Competing Base (Amine Additive): Small, basic molecules can act as "silanol blockers" by preferentially interacting with the active sites.

    • Action: Add a low concentration of an amine modifier like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to your organic modifier (e.g., Acetonitrile or Methanol).

    • Starting Concentration: Begin with 0.1% (v/v) TEA in the organic portion of your mobile phase. Adjust the concentration down to 0.02% or 0.05% if necessary, as excessive TEA can alter selectivity or suppress MS signal if using LC-MS.

    • Rationale: TEA, being a stronger base than BHT is a weak acid, will effectively compete for the active silanol sites, masking them from BHT and allowing it to elute symmetrically.

  • Adjust Mobile Phase pH with a Buffer: Controlling the pH can suppress the ionization of silanol groups, reducing their activity.

    • Action: Introduce an appropriate buffer into the aqueous portion of your mobile phase. A phosphate or acetate buffer is common.

    • Target pH: For silica-based columns, operate within a pH range of 2.5 to 4.0. At this low pH, the majority of silanol groups are protonated and less active.

    • Buffer Concentration: A concentration of 10-25 mM is typically sufficient. Higher concentrations can lead to precipitation in high organic mobile phases.

Data Summary: Effect of Mobile Phase Additives

ParameterNo Additive0.1% TFA0.1% TEA10 mM Phosphate Buffer (pH 3.0)
Peak Tailing Factor (As) > 2.0~1.8 (Slight Improvement)< 1.2 (Significant Improvement) < 1.3 (Significant Improvement)
Mechanism Strong Silanol InteractionAcidifies mobile phase, minor silanol suppressionMasks silanol sites via competitive bindingSuppresses silanol ionization
Considerations Poor peak shapeCan shorten column life, not as effective as TEACan suppress MS signal, may require dedicated columnPotential for salt precipitation

Note: Tailing Factor (As) is calculated at 5% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.

Guide 2: Column Selection and Care

The choice of column and its subsequent maintenance are paramount for achieving good peak shape for challenging compounds like BHT.

Start BHT Peak Tailing Observed CheckMobilePhase Is Mobile Phase Optimized? (pH, Additives) Start->CheckMobilePhase CheckColumn Evaluate Column Chemistry & Health CheckMobilePhase->CheckColumn Yes Success Symmetrical Peak Achieved CheckMobilePhase->Success No, Optimize First FlushColumn Perform Column Wash Protocol CheckColumn->FlushColumn Contamination Suspected UseEndcapped Use High-Purity, End-Capped Column CheckColumn->UseEndcapped Persistent Tailing FlushColumn->UseEndcapped No Improvement FlushColumn->Success If Improved UseGuard Install a Guard Column UseEndcapped->UseGuard Fail Tailing Persists: Check System Dead Volume UseEndcapped->Fail UseGuard->Success

Caption: Logical workflow for troubleshooting column-related peak tailing.

Experimental Protocol: Column Flushing to Remove Contaminants

If your column has been used for other assays, particularly those involving basic compounds, it may be contaminated. These contaminants bind strongly to silanol sites and can create new active sites for BHT to interact with.

  • Disconnect the Column: Remove the column from the detector to prevent contamination of the flow cell.

  • Strong Solvent Wash: Sequentially flush the column with solvents of increasing strength and different polarities. A typical universal flush is:

    • 20 column volumes of HPLC-grade water (to remove buffers).

    • 20 column volumes of Isopropanol (IPA).

    • 20 column volumes of Tetrahydrofuran (THF) (excellent for removing strongly adsorbed organics).

    • 20 column volumes of Isopropanol (IPA).

    • 20 column volumes of your mobile phase (without buffer).

  • Re-equilibrate: Re-connect the column to the detector and equilibrate thoroughly with your starting mobile phase conditions for at least 30-40 column volumes.

  • Test Performance: Inject a BHT standard to assess peak shape.

Recommendations for Column Selection:

  • High-Purity Silica: Choose columns packed with high-purity (Type B) silica, which has a lower concentration of metal impurities that can activate silanol groups.

  • Sterically Protected or End-Capped Phases: Modern columns often feature extensive end-capping, where bulky chemical groups are bonded to the silica surface to physically block access to many residual silanols. Phases marketed as "sterically protected" or "double end-capped" are excellent choices.

  • Use a Guard Column: A guard column is a small, disposable column installed before the main analytical column. It protects the analytical column from strongly retained impurities in the sample matrix, significantly extending its life and preserving performance.

By systematically addressing both mobile phase chemistry and column health, you can effectively diagnose and resolve peak tailing for BHT, leading to more accurate and reliable chromatographic results.

Technical Support Center: Stability of 2-tert-Butyl-4-methylphenol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-tert-Butyl-4-methylphenol (CAS 2409-55-4). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile antioxidant in their work. Understanding and controlling the stability of this compound in solution is paramount for achieving reproducible and reliable experimental results. This center provides in-depth answers to common questions, troubleshooting workflows for experimental challenges, and validated protocols to ensure the integrity of your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound solutions.

Q1: What are the optimal storage conditions for my this compound stock solution?

A: Proper storage is the first line of defense against degradation. For maximum stability, stock solutions should be stored at room temperature, protected from light, and under an inert atmosphere.[1][2]

  • Causality: this compound, like other phenolic antioxidants, is susceptible to oxidation, which can be accelerated by light (photo-oxidation) and atmospheric oxygen.[1] Storing in amber glass vials or wrapping containers in aluminum foil minimizes light exposure.[2] Purging the headspace of the container with an inert gas like nitrogen or argon displaces oxygen, significantly slowing down oxidative degradation pathways.

Q2: I've noticed my this compound solution is developing a yellow tint. What does this mean and is it still usable?

A: A yellow discoloration is a common visual indicator of oxidation. The yellowing is likely due to the formation of quinone-methides or other conjugated oxidation products, which absorb light in the visible spectrum.[3]

  • Expert Insight: While a very faint color change might not significantly impact results in less sensitive applications, for quantitative or cell-based assays, this indicates a loss of the active antioxidant and the presence of potentially reactive impurities. We strongly recommend preparing a fresh solution if any discoloration is observed to ensure the validity and reproducibility of your data.

Q3: In which solvents is this compound most stable, and are there any I should avoid?

A: The choice of solvent is critical. This compound is sparingly soluble in water but shows good solubility in organic solvents like methanol, ethanol, and toluene.[1][2][4]

  • Solvent Selection Rationale:

    • Recommended: For most applications, polar aprotic solvents or alcohols like methanol are suitable.[1]

    • Use with Caution: Protic solvents, especially under basic conditions, can facilitate the deprotonation of the phenolic hydroxyl group. The resulting phenoxide ion is significantly more susceptible to oxidation. Therefore, if using aqueous buffers, it is critical to control the pH.

    • Avoid: Strongly basic solutions (pH > 9) should be avoided as they will accelerate degradation. Also, avoid solvents with high levels of peroxide impurities, as these can initiate oxidation.

Q4: How do temperature and pH impact the stability of my solution?

A: Both temperature and pH are critical factors that can accelerate degradation.

  • Temperature: While stable at ambient temperatures, elevated temperatures can promote thermal decomposition.[1][2] When heated to decomposition, it can emit acrid fumes.[2][5] For experimental work, avoid unnecessary heating of solutions.

  • pH: The pH of a saturated aqueous solution is acidic, around 4-5.[1][2] In this state, the phenolic proton is intact, and the molecule is relatively stable. As the pH increases, the equilibrium shifts towards the phenoxide anion, which is a more potent electron donor and thus oxidizes much more rapidly. For experiments in aqueous systems, maintaining a neutral to slightly acidic pH is advisable for optimal stability.

Q5: What are the primary degradation products of this compound?

A: The degradation primarily occurs through oxidation. The initial step is the formation of a phenoxy radical.[6] This unstable intermediate can then undergo several reactions to form more stable products, including:

  • Quinone-like structures: These are often colored compounds.[7]

  • Dimerization products: Two phenoxy radicals can combine.

  • Aldehydes: Oxidation of the methyl group can lead to the formation of the corresponding benzaldehyde derivative.[7]

Identifying these products often requires analytical techniques like GC-MS or LC-MS.[1]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Issue 1: Precipitation or Cloudiness in Solution
  • Potential Cause & Scientific Explanation:

    • Poor Solubility: The most common cause is exceeding the solubility limit of this compound in the chosen solvent system, particularly when adding an aqueous buffer to an organic stock solution. The compound is sparingly soluble in water.[1][4]

    • Temperature Fluctuation: Solubility is temperature-dependent. A solution prepared at a higher temperature may precipitate if cooled.

    • Solvent Evaporation: In unsealed containers, evaporation of a volatile organic solvent can increase the concentration of the compound beyond its solubility limit.

  • Troubleshooting Protocol:

    • Verify Solubility: Consult the solubility data (see Table 1) for your solvent.

    • Use a Co-solvent: If working in a primarily aqueous medium, maintain a sufficient percentage of an organic co-solvent (e.g., methanol, DMSO) in the final solution to ensure the compound remains dissolved.

    • Control Temperature: Prepare and use the solution at a constant, controlled temperature. If warming is required to dissolve the compound, ensure it does not precipitate upon returning to ambient temperature.

    • Seal Containers: Use tightly sealed vials to prevent solvent evaporation.

Issue 2: Inconsistent or Lower-than-Expected Antioxidant Activity
  • Potential Cause & Scientific Explanation: This issue almost always points to the degradation of the active compound. As an antioxidant, its primary function is to be consumed while protecting other components.[1][8] If its concentration decreases due to improper storage or handling, its observed activity will diminish.

  • Troubleshooting Workflow Diagram:

    G A Inconsistent Antioxidant Activity Detected B Check Stock Solution: - Age > 1 week? - Discolored? - Stored improperly? A->B C YES B->C  Any are true D NO B->D  All are false E Discard old solution. Prepare fresh stock using Protocol 1. C->E F Review Experimental Setup: - Excessive light exposure? - High pH (>8)? - Reactive reagents? D->F G YES F->G  Any are true H NO F->H  All are false I Optimize protocol: - Use amber tubes. - Buffer pH to 6-7. - Check for reagent compatibility. G->I J Verify Instrument & Assay: - Calibrate reader/detector. - Run positive/negative controls. - Check reagent quality. H->J

    Caption: Troubleshooting workflow for inconsistent antioxidant activity.

Issue 3: Appearance of Unknown Peaks in HPLC/GC Analysis
  • Potential Cause & Scientific Explanation: The appearance of new, unexpected peaks, particularly those that grow over time, is a strong indication of chemical degradation. These peaks represent the oxidation products discussed in FAQ #5.

  • Self-Validating Protocol for Identification:

    • Establish a Baseline: Analyze a freshly prepared solution by HPLC or GC to obtain a clean chromatogram of the parent compound. This is your T=0 reference.

    • Perform a Forced Degradation Study (Trustworthiness Step):

      • Take an aliquot of the fresh solution.

      • Expose it to an oxidative stressor (e.g., leave it open to the air on a benchtop under light for 24-48 hours, or add a small amount of dilute hydrogen peroxide).

      • Re-analyze the stressed sample. The new peaks that appear are highly likely to be your degradation products.

    • Compare and Conclude: Compare the chromatograms from your aged experimental samples to the forced degradation sample. Matching retention times can help tentatively identify unknown peaks as degradants.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for experimental success.

Protocol 1: Preparation and Handling of a Stable Stock Solution

This protocol ensures the preparation of a high-quality, stable stock solution.

  • Pre-analysis: Weigh the required amount of solid this compound (CAS 2409-55-4) in a clean weighing vessel.

  • Solvent Selection: Use a high-purity, HPLC-grade solvent such as methanol.[1]

  • Dissolution: Add the solvent to an amber glass volumetric flask. Add the weighed solid.

  • Inert Atmosphere (Critical Step): Before sealing, gently flush the headspace of the flask with an inert gas (e.g., nitrogen or argon) for 15-30 seconds to displace oxygen.

  • Sealing and Mixing: Immediately cap the flask tightly and mix by inversion until the solid is completely dissolved. Use of a sonic bath at room temperature can aid dissolution.

  • Storage: Store the sealed stock solution in the dark at room temperature.[1][2] For long-term storage (>1 week), aliquot into smaller amber vials with an inert gas headspace to minimize repeated exposure of the main stock to air.

Protocol 2: Validated HPLC Method for Quantification

This method can be used to assess the purity and concentration of this compound in solution.

  • Instrumentation: HPLC system with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (85:15 v/v). An acetate buffer can be used in the aqueous phase to control pH if needed.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Internal Standard (Trustworthiness Step): For precise quantification, use a structurally similar, stable compound that does not co-elute, such as 2,6-di-tert-butylphenol.[10]

  • System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Quantification: Create a calibration curve using standards of known concentrations. The relationship between concentration and peak area should be linear.[9]

Section 4: Visualizing the Degradation Pathway

Understanding the mechanism of degradation is key to preventing it.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Products A This compound B Phenoxy Radical (Unstable Intermediate) A->B H• abstraction by O₂, light, heat, metal ions C Further Reactions B->C D Quinone-Methides (Colored Impurities) C->D E Dimerized Products C->E F Other Oxidized Species C->F

Caption: Proposed oxidative degradation pathway of this compound.

Section 5: Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2409-55-4[1][2][11]
Molecular Formula C₁₁H₁₆O[1][11]
Molecular Weight 164.24 g/mol [2][11]
Appearance White to yellow-beige crystalline mass[1][2]
Melting Point 50-52 °C[2][11]
Boiling Point 244 °C[2][11]
Water Solubility Insoluble / Sparingly soluble[1][2]
Methanol Solubility 0.1 g/mL[1][2]
pH (Saturated Sol.) 4-5[1][2]

References

Technical Support Center: Troubleshooting Butylated Hydroxytoluene (BHT) Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of Butylated Hydroxytoluene (BHT) in complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a synthetic phenolic antioxidant, BHT is widely used in pharmaceuticals, food, and materials to prevent oxidative degradation[1]. However, its accurate quantification in complex biological and food matrices presents unique challenges. This guide will equip you with the knowledge to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Butylated Hydroxytoluene (BHT) and why is its quantification important?

A1: BHT's primary function is to act as a free-radical scavenger, interrupting the chain reactions of free radicals, particularly peroxyl radicals (ROO•), which are key in the autoxidation of organic materials[1][[“]]. It does this by donating a hydrogen atom from its phenolic hydroxyl group to neutralize the radical[1][[“]][4]. This property makes it an effective antioxidant in preventing the oxidative deterioration of foods, pharmaceuticals, and other products, thereby preserving their freshness, flavor, and stability[5]. The quantification of BHT is crucial for several reasons:

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set limits for BHT in various products to ensure consumer safety[6][7][8]. Accurate measurement is necessary to ensure these limits are not exceeded.

  • Quality Control: For manufacturers, verifying the concentration of BHT ensures product quality and stability throughout its shelf life.

  • Research and Development: In drug development and biomedical research, BHT is often added to biological samples to prevent the degradation of sensitive analytes during storage and analysis[9][10]. Quantifying BHT can be important to understand its potential impact on the experimental system.

Q2: What are the main analytical techniques used for BHT quantification?

A2: The two most common and powerful techniques for BHT quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5][11].

  • GC-MS: This is a well-established method for BHT analysis, offering high sensitivity and specificity. It is particularly suitable for volatile and thermally stable compounds like BHT. Headspace GC-MS can even be used to analyze BHT in food samples with minimal sample preparation[12][13].

  • LC-MS/MS: This technique has gained popularity, especially for complex and liquid samples. It offers excellent selectivity and sensitivity and can often be performed with less sample cleanup than GC-MS[5][14].

Other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and spectrofluorimetry have also been used, but they may lack the specificity and sensitivity of mass spectrometry-based methods for complex matrices[11][15][16][17].

Q3: What are "matrix effects" and how do they impact BHT analysis?

A3: The "matrix" refers to all the components in a sample other than the analyte of interest (BHT). Matrix effects occur when these co-eluting components interfere with the ionization of BHT in the mass spectrometer's ion source[18][19][20]. This interference can lead to:

  • Ion Suppression: A decrease in the analyte signal, leading to an underestimation of the BHT concentration.

  • Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the BHT concentration.

Matrix effects are a significant concern in LC-MS/MS analysis of complex samples like plasma, tissue homogenates, and food products, as they can compromise the accuracy and precision of the results[18][20][21].

Q4: How can I prevent BHT degradation during sample storage and preparation?

A4: BHT is susceptible to degradation under certain conditions. To ensure its stability:

  • Protect from Light: BHT can undergo photodegradation, so samples and standards should be stored in amber vials or protected from light[22].

  • Control Temperature: Store stock solutions at -20°C. For working solutions, it is best to prepare them fresh. Avoid repeated freeze-thaw cycles[22]. BHT itself is relatively stable, but its peroxide decomposition product (BHTOOH) is unstable and can pose a risk[23].

  • Maintain pH: BHT is more stable in neutral or slightly acidic conditions. Its degradation is accelerated in alkaline solutions[22][24].

  • Use an Inert Atmosphere: For long-term storage of stock solutions, purging the vial with an inert gas like argon or nitrogen can minimize oxidation[9][22].

  • Avoid Metal Contamination: Trace metal ions can catalyze the oxidation of BHT. Use high-quality plasticware or glassware[22].

Troubleshooting Guide

Problem 1: Low or No BHT Signal
Possible CausesRecommended Solutions
BHT Degradation Review sample handling and storage procedures. Ensure protection from light, appropriate temperature, and neutral/acidic pH. Prepare fresh working solutions[22].
Inefficient Extraction Optimize the extraction solvent and method. For fatty matrices, a liquid-liquid extraction (LLE) with a non-polar solvent like hexane followed by a partition with acetonitrile can be effective[24][25]. Solid-phase extraction (SPE) can also be used for cleanup[14][26].
Ion Suppression See the "Inconsistent Results and Poor Reproducibility" section for mitigating matrix effects.
Instrumental Issues Check the instrument parameters, including the mass transitions for BHT, source temperature, and gas flows. Ensure the column is not clogged and is performing correctly.
Problem 2: Inconsistent Results and Poor Reproducibility
Possible CausesRecommended Solutions
Matrix Effects 1. Improve Sample Cleanup: Implement more rigorous extraction and cleanup steps to remove interfering matrix components. This could involve protein precipitation followed by LLE or SPE[10][26][27].2. Optimize Chromatography: Modify the LC gradient to better separate BHT from co-eluting matrix components[19].3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BHT will co-elute and experience similar matrix effects, allowing for accurate correction of the signal variability[18].4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples to compensate for matrix effects[18].
Analyte Instability Re-evaluate the stability of BHT in the specific matrix under the exact storage and handling conditions of the experiment. This includes bench-top, freeze-thaw, and long-term stability assessments[28][29].
Inconsistent Sample Preparation Ensure that all samples, calibrators, and quality controls are treated identically throughout the entire analytical process. Automating sample preparation steps can improve consistency.
Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible CausesRecommended Solutions
Column Overload Dilute the sample extract before injection.
Incompatible Injection Solvent The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to ensure good peak focusing on the column.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column.
Secondary Interactions BHT's phenolic group can interact with active sites on the column. Ensure the mobile phase pH is appropriate. Sometimes, adding a small amount of an acid like formic acid to the mobile phase can improve peak shape[24][30].
Problem 4: Carryover
Possible CausesRecommended Solutions
Adsorption of BHT to System Components BHT is a lipophilic compound and can adsorb to parts of the LC system. Optimize the autosampler wash solution to include a high percentage of a strong organic solvent.
Insufficient Column Washing Increase the duration or strength of the column wash at the end of the analytical gradient.

Visualizations and Data Presentation

Experimental Workflow for BHT Quantification

BHT_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (Plasma, Tissue, Food) Add_IS Spike with Internal Standard Sample->Add_IS 1 Extraction Extraction (LLE, SPE, PPT) Add_IS->Extraction 2 Evaporation Evaporation & Reconstitution Extraction->Evaporation 3 LC_Separation LC Separation Evaporation->LC_Separation 4 MS_Detection MS/MS Detection LC_Separation->MS_Detection 5 Integration Peak Integration MS_Detection->Integration 6 Quantification Quantification Integration->Quantification 7

Caption: A generalized experimental workflow for the quantification of BHT in complex matrices.

Troubleshooting Decision Tree for Low BHT Recovery

Low_Recovery_Troubleshooting Start Low BHT Recovery Observed Check_Standards Are Standard & QC Recoveries Normal? Start->Check_Standards Check_Extraction Is Extraction Method Validated for this Matrix? Check_Standards->Check_Extraction Yes Instrument_Issue Investigate Instrument Performance Check_Standards->Instrument_Issue No Check_Stability Is BHT Stable in the Matrix and Solvents? Check_Extraction->Check_Stability Yes Optimize_Extraction Optimize Extraction (Solvent, pH, Method) Check_Extraction->Optimize_Extraction No Revalidate_Stability Perform Stability Experiments Check_Stability->Revalidate_Stability No Matrix_Effect Investigate Matrix Effects Check_Stability->Matrix_Effect Yes

Caption: A decision tree to guide troubleshooting efforts for low BHT recovery.

Typical LC-MS/MS Parameters for BHT Analysis
ParameterTypical Setting
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of organic phase, ramp up to a high percentage to elute BHT, followed by a wash and re-equilibration.
Ionization Mode Negative Electrospray Ionization (ESI-) is often used[30].
MRM Transition Precursor Ion (m/z) -> Product Ion (m/z). For BHT, a common transition is 219.2 -> 204.2.

Detailed Experimental Protocol: BHT Extraction from Human Plasma

This protocol provides a general procedure for the extraction of BHT from human plasma for LC-MS/MS analysis. It should be optimized and validated for your specific application.

1. Materials and Reagents

  • Human plasma (with anticoagulant)

  • BHT certified reference standard

  • BHT stable isotope-labeled internal standard (e.g., BHT-d7)

  • HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Reagent-grade water

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Preparation of Solutions

  • BHT Stock Solution (1 mg/mL): Accurately weigh and dissolve BHT in methanol.

  • BHT-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly in methanol.

  • Working Standards and IS Solutions: Prepare serial dilutions of the stock solutions in methanol:water (1:1, v/v) to create calibration standards and a working IS solution.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the IS working solution to all samples, except for the blank matrix samples.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding 1 mL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. Method Validation This method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability[31][32].

References

Technical Support Center: Stabilizing 2-tert-Butyl-4-methylphenol During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-tert-Butyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on preventing the oxidation of this compound during storage. Our goal is to ensure the integrity and stability of your valuable compounds.

Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound is a sterically hindered phenolic compound. Its utility in various applications stems from its antioxidant properties, which are ironically also the reason for its instability during long-term storage. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by factors such as atmospheric oxygen, light, and elevated temperatures. This process can lead to the formation of colored impurities and a decrease in the compound's purity and effectiveness.

The antioxidant mechanism of this compound involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals.[1][2] This process, while beneficial in its intended application, can also be a pathway for its degradation when exposed to pro-oxidative conditions during storage.

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of this compound oxidation?

A1: The most common visual indicator of oxidation is a change in color. Pure this compound is a white to off-white crystalline solid.[3] Upon oxidation, it can develop a yellowish or brownish hue. This discoloration is due to the formation of quinone-type and other chromophoric degradation products.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The primary drivers of oxidation are:

  • Atmospheric Oxygen: Direct exposure to air provides the oxygen necessary for oxidative reactions.

  • Light: UV radiation can provide the energy to initiate the formation of free radicals, which in turn can attack the phenol.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation reactions. The compound is known to corrode steel, brass, and copper.[4][5]

  • Basic Conditions: The presence of bases can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.

Q3: What are the likely degradation products if my sample has oxidized?

A3: Oxidation of hindered phenols like this compound can lead to a variety of products. While the specific mixture can depend on the conditions, common degradation products include quinone methides and benzoquinones.[6][7] These compounds are often colored and can impact the performance and safety profile of your material.

Troubleshooting Guide: Addressing Suspected Oxidation

If you suspect that your sample of this compound has undergone oxidation, follow these steps to assess the extent of degradation and determine its suitability for your experiment.

Step 1: Visual Inspection

Carefully observe the physical appearance of the compound. As mentioned, a change from a white or off-white color to yellow or brown is a strong indicator of oxidation. Note the uniformity of the color change.

Step 2: Analytical Characterization
Analytical TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) To assess purity and detect degradation products.Appearance of new peaks with different retention times from the parent compound. A decrease in the peak area of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile degradation products.Fragmentation patterns corresponding to oxidized species like quinones and methides can be identified.
UV-Vis Spectroscopy To detect the formation of chromophoric (colored) impurities.The appearance of new absorption bands in the visible region of the spectrum.

Experimental Protocol: Purity Analysis by HPLC

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for your specific column and system.

  • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of your stored this compound at the same concentration as the standard.

  • HPLC Analysis: Inject both the standard and the sample solutions into the HPLC system equipped with a suitable C18 column and a UV detector (monitoring at an appropriate wavelength, e.g., 274 nm).

  • Data Analysis: Compare the chromatograms. The presence of additional peaks in the sample chromatogram indicates the presence of impurities. The purity of your sample can be estimated by comparing the peak area of this compound to the total peak area.

Step 3: Decision on Usability

Based on the analytical data, you can make an informed decision about whether the material is still suitable for your intended application. For applications requiring high purity, such as in drug development, any significant degradation may render the batch unusable.

Preventative Measures: Best Practices for Storage

Proactive measures are crucial to prevent the oxidation of this compound.

Control of Atmospheric Conditions
  • Inert Atmosphere: The most effective way to prevent oxidation is to minimize contact with oxygen. Store the compound under an inert atmosphere. Nitrogen or argon are excellent choices.

  • Airtight Containers: Use containers with a tight-fitting seal to prevent the ingress of air and moisture.

Proper Container Selection
  • Material: Use glass containers, preferably amber-colored to protect from light. Avoid metal containers, especially those made of steel, brass, or copper, as they can be corroded by the phenol and the metal ions can catalyze oxidation.[4][5]

  • Headspace: Minimize the headspace (the volume of air above the solid) in the container to reduce the amount of available oxygen. For long-term storage, consider using smaller, fully filled containers.

Optimal Storage Temperature and Light Conditions
  • Temperature: Store this compound in a cool and dry place.[4][5] Refrigeration is generally recommended for long-term storage.

  • Light: Protect the compound from light by using amber glass vials and storing them in a dark location, such as a cabinet or a box.[5]

The following diagram illustrates the key factors contributing to the oxidation of this compound and the recommended preventative measures.

G cluster_receiving Receiving and Initial Handling cluster_storage Optimal Storage cluster_troubleshooting Troubleshooting receive Receive Compound inspect Visual Inspection (Color, Appearance) receive->inspect analytical_qc Initial QC (HPLC/GC-MS for baseline) inspect->analytical_qc storage_conditions Store in Cool, Dark Place analytical_qc->storage_conditions suspect_oxidation Suspect Oxidation? (e.g., color change) storage_conditions->suspect_oxidation inert_atm Blanket with Inert Gas (N2 or Ar) container Use Amber Glass Vial with Tight Seal reanalyze Re-analyze (HPLC, GC-MS) suspect_oxidation->reanalyze compare Compare to Initial QC Data reanalyze->compare decision Decision: Use, Repurify, or Discard compare->decision

References

Technical Support Center: Synthesis and Purification of 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-tert-Butyl-4-methylphenol (2-TBM). This guide is designed for researchers, chemists, and drug development professionals who are working with this important organic intermediate. As a key precursor for antioxidants, UV absorbers, and other specialty chemicals, achieving high purity and yield of 2-TBM is critical.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and field experience.

The most common industrial and laboratory synthesis of 2-TBM is the Friedel-Crafts alkylation of p-cresol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst.[3][4][5] While straightforward in principle, this reaction presents notable challenges in controlling selectivity and achieving straightforward purification. This guide will address these challenges directly.

Troubleshooting Guide: Synthesis and Purification

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Synthesis-Related Issues

Q1: My reaction yields a significant amount of 2,6-di-tert-butyl-4-methylphenol (DBPC). How can I improve the selectivity for the mono-alkylated product?

Probable Cause: This is a classic case of polyalkylation, an inherent side reaction in Friedel-Crafts alkylations.[6] The initial product, 2-TBM, contains two electron-donating groups (hydroxyl and alkyl), making its aromatic ring more activated and thus more susceptible to a second electrophilic attack than the starting p-cresol.

Solutions:

  • Control Stoichiometry: The most critical factor is the molar ratio of reactants. To favor mono-alkylation, use a molar ratio of the tert-butylating agent to p-cresol of 1:1 or slightly less.[3][7] Employing an excess of p-cresol increases the statistical probability that the electrophile will react with the starting material instead of the already-alkylated product.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally reduces the rate of the second alkylation more than the first, improving selectivity.[3]

    • Reagent Addition: Add the alkylating agent (e.g., tert-butanol) slowly or dropwise to the mixture of p-cresol and catalyst. This maintains a low instantaneous concentration of the electrophile, further suppressing polyalkylation.[7]

  • Catalyst Selection: While traditional catalysts like sulfuric acid are effective, they can be aggressive. Modern heterogeneous catalysts, such as certain zeolites or acidic ionic liquids, have shown higher selectivity for the mono-alkylated product due to shape-selective constraints within their pore structures or unique catalytic environments.[8][9]

Q2: The conversion of p-cresol is unacceptably low. What factors should I investigate?

Probable Causes: Low conversion rates typically point to issues with catalyst activity, reaction kinetics, or mass transfer limitations.

Solutions:

  • Verify Catalyst Activity:

    • For Lewis acids (e.g., AlCl₃, FeCl₃), ensure they are anhydrous, as moisture will deactivate them.

    • For Brønsted acids (e.g., H₂SO₄), use a sufficient concentration.

    • For reusable solid acid catalysts, deactivation can occur from coking or poisoning.[9] Consider a regeneration step (e.g., calcination in air) as per the catalyst's specifications or use a fresh batch.

    • Ensure adequate catalyst loading, as insufficient amounts will result in slow reaction rates.[7]

  • Adjust Temperature and Time: The reaction may simply not have had enough time or energy to proceed to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[10] If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time, while keeping an eye on byproduct formation.[11]

  • Improve Mass Transfer: In reactions involving solid catalysts or immiscible phases, inefficient stirring is a common cause of low conversion. Ensure vigorous agitation to maximize the contact between reactants and the catalyst surface.

Q3: I am observing the formation of 4-methylphenyl tert-butyl ether. How can I minimize this O-alkylation byproduct?

Probable Cause: O-alkylation (ether formation) is a competing reaction pathway to the desired C-alkylation (Friedel-Crafts). The phenolic proton is acidic and can be removed, allowing the resulting phenoxide to act as a nucleophile.

Solutions:

  • Choice of Catalyst and Conditions: This side reaction is highly dependent on the reaction environment. Strong Brønsted or Lewis acids under anhydrous conditions strongly favor the formation of the carbocation electrophile, which preferentially attacks the electron-rich aromatic ring (C-alkylation). Some advanced catalyst systems, such as specific ionic liquids, have been reported to produce no O-tert-butylated byproducts.[8]

  • Temperature Control: Higher temperatures can sometimes favor ether formation. Running the reaction at the lowest effective temperature for C-alkylation can help minimize this pathway.

Purification-Related Issues

Q4: I am having difficulty separating 2-TBM from the DBPC byproduct via distillation.

Probable Cause: The boiling points of 2-TBM (~244 °C) and DBPC (~265 °C) are relatively close, making a clean separation by simple distillation challenging.[12][13]

Solutions:

  • Fractional Vacuum Distillation: This is the most effective method. Using a fractionating column (e.g., Vigreux or packed column) under reduced pressure is essential. The vacuum lowers the boiling points, preventing thermal degradation of the phenolic compounds, while the column provides the necessary theoretical plates to resolve the two components.

  • Pre-Purification: If the crude mixture is solid or semi-solid, attempt a preliminary recrystallization to enrich the 2-TBM content before distillation. This can significantly reduce the burden on the distillation step.

Q5: My product "oils out" or fails to crystallize during recrystallization. What should I do?

Probable Cause: The presence of impurities is the most common reason for crystallization failure. Unreacted p-cresol, the DBPC byproduct, and residual solvent can act as a eutectic mixture, depressing the melting point (MP of pure 2-TBM is 50-52 °C) and inhibiting the formation of a stable crystal lattice.[12]

Solutions:

  • Assess Purity First: Before attempting recrystallization, analyze a sample of your crude product by GC or ¹H NMR to understand the level and nature of the impurities. If the purity is below 85-90%, an initial purification by vacuum distillation is highly recommended.

  • Optimize the Solvent System:

    • Single Solvent: Use a non-polar solvent like heptane or hexane. The ideal solvent will dissolve the crude product when hot but very little when cold.

    • Two-Solvent System: This method offers more control. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., toluene, dichloromethane). Then, slowly add a "poor" hot solvent (e.g., hexane, pentane) until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow it to cool slowly.[14]

  • Induce Crystallization: If the cooled solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure 2-TBM.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Friedel-Crafts alkylation of p-cresol with tert-butanol?

A1: The reaction proceeds via a classical electrophilic aromatic substitution mechanism:[4][5]

  • Formation of the Electrophile: The acid catalyst protonates the hydroxyl group of tert-butanol, turning it into a good leaving group (water). The loss of water generates a stable tertiary carbocation (the tert-butyl cation).

  • Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile, attacking the tert-butyl cation. The hydroxyl group of p-cresol is a strong ortho-, para- director. Since the para position is blocked by the methyl group, the attack occurs almost exclusively at one of the ortho positions.

  • Deprotonation: The resulting intermediate, an arenium ion (or sigma complex), is unstable because it has lost its aromaticity. A weak base (e.g., HSO₄⁻ or water) removes a proton from the carbon where the tert-butyl group was added, restoring the aromatic ring and regenerating the acid catalyst.

Q2: Why is tert-butanol often preferred over isobutylene as the alkylating agent in a lab setting?

A2: While isobutylene is a cheaper feedstock for industrial-scale production, tert-butanol is often favored in laboratory settings for its ease of handling. Tert-butanol is a liquid at room temperature, making it simple to measure and dispense accurately. Isobutylene is a gas, which requires specialized equipment for safe handling and addition.[3] Furthermore, reactions with tert-butanol can often be run under milder conditions.[3]

Q3: What are the best analytical techniques for monitoring the reaction and assessing final product purity?

A3: A combination of techniques is ideal:

  • Reaction Monitoring: Gas Chromatography (GC) is excellent for quantitative monitoring, allowing you to track the consumption of p-cresol and the formation of 2-TBM and DBPC over time.[10] For quick, qualitative checks, Thin-Layer Chromatography (TLC) is very effective.

  • Final Purity Assessment: GC is the industry standard for determining the final purity of 2-TBM, providing precise percentages of the main product and any byproducts.[13][15] Structural confirmation should be done using ¹H and ¹³C NMR spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.[16]

Visualizations & Data

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start p-Cresol, tert-Butanol, Acid Catalyst Reaction Friedel-Crafts Alkylation (e.g., 70-80 °C, 4-8h) Start->Reaction Workup Quench Reaction (e.g., with water) Neutralize Catalyst Reaction->Workup Extraction Extract with Organic Solvent (e.g., Toluene) Wash with Brine Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Crude Crude 2-TBM (Contains p-cresol, DBPC) SolventRemoval->Crude Transfer to Purification Distillation Fractional Vacuum Distillation Recrystallization Recrystallization (e.g., from Heptane) Distillation->Recrystallization FinalProduct Pure 2-TBM (>99%) Recrystallization->FinalProduct

Caption: General workflow for the synthesis and purification of 2-TBM.

Troubleshooting Decision Tree

G Start Analysis Shows Low Yield or Purity Q1 High DBPC Content? Start->Q1 Q2 Low p-Cresol Conversion? Start->Q2 Q1->Q2 No S1 Adjust Reactant Ratio (p-cresol:t-BuOH ≥ 1:1) Lower Temperature Slow t-BuOH Addition Q1->S1 Yes S2 Check Catalyst Activity Increase Temp./Time Ensure Vigorous Stirring Q2->S2 Yes Q3 Purification Difficulty? Q2->Q3 No S3 Use Fractional Vacuum Distillation Consider Pre-Purification Step Q3->S3 Yes

Caption: Decision tree for troubleshooting common synthesis issues.

Table 1: Key Reaction Parameter Effects
ParameterEffect on YieldEffect on Selectivity (2-TBM vs. DBPC)Key Considerations
Molar Ratio (t-BuOH:p-cresol) Optimal at ~1:1. Excess t-BuOH decreases yield of 2-TBM due to polyalkylation.Crucial. Ratios > 1:1 drastically increase DBPC formation.[3]Maintain a ratio of ≤ 1:1 for high selectivity.
Reaction Temperature Increases reaction rate, but too high can cause degradation or side reactions.Lower temperatures (e.g., 50-80 °C) favor mono-alkylation.[3]Balance rate and selectivity. Monitor by GC/TLC to find the optimum.
Catalyst Type & Loading Higher loading increases rate, but can also increase byproduct formation.Solid acid catalysts (zeolites) or ionic liquids can offer higher selectivity than H₂SO₄.[1][8]Catalyst choice is key to developing a "green" and selective process.
Reaction Time Yield increases with time until reactants are consumed.Prolonged times at high temperatures can lead to product isomerization or degradation.Monitor reaction to determine optimal endpoint and avoid byproduct formation.[11]

Validated Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation

  • Disclaimer: This protocol is a representative example. All work should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with p-cresol (10.81 g, 0.1 mol) and cyclohexane (50 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2.5 mL) to the mixture. The mixture will warm slightly.

  • Reactant Addition: Heat the mixture to 75 °C. Using the dropping funnel, add tert-butanol (7.41 g, 0.1 mol) dropwise over 1 hour.

  • Reaction: Maintain the reaction at 75 °C with vigorous stirring for 6 hours. Monitor the reaction's progress by TLC or GC, observing the consumption of p-cresol.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 100 mL of cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 10% sodium carbonate solution, and then 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the cyclohexane under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation and Recrystallization

  • Vacuum Distillation: Assemble a fractional distillation apparatus rated for vacuum. Place the crude product from the synthesis step into the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the flask. Collect fractions. The desired 2-TBM product will typically distill at 117-118 °C under 12 mmHg vacuum.[12]

  • Recrystallization:

    • Place the distilled, enriched 2-TBM fraction (which may be a viscous oil or semi-solid) into an Erlenmeyer flask.

    • Add a minimal amount of hot n-heptane (approximately 2-3 mL per gram of product) until the solid just dissolves.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold n-heptane, and dry in a vacuum oven. The expected melting point is 50-52 °C.[12][17]

References

Technical Support Center: Navigating Matrix Effects in LC-MS/MS Analysis of Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for addressing matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Butylated Hydroxytoluene (BHT). This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify, understand, and mitigate the challenges posed by matrix effects in your BHT analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of BHT?

A1: In LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, BHT.[1] Matrix effects are the alteration of BHT's ionization efficiency by these co-eluting components.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[2][4] BHT is a lipophilic (fat-soluble) compound, making its analysis particularly susceptible to interference from lipids and other non-polar molecules abundant in complex matrices such as plasma, serum, food products (oils, fats), and cosmetics.[5][6]

Q2: How can I determine if my BHT analysis is being affected by matrix effects?

A2: There are two primary experimental approaches to assess the presence and impact of matrix effects:

  • Post-Extraction Spike Analysis (Quantitative Assessment): This is the "gold standard" for quantifying matrix effects.[4][7] It involves comparing the peak area of BHT spiked into a blank matrix extract (a sample processed without the analyte) to the peak area of BHT in a neat standard solution (in a clean solvent) at the same concentration. A significant difference between these two signals indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[4]

  • Post-Column Infusion (Qualitative Assessment): This experiment helps to identify the regions in your chromatogram where ion suppression or enhancement occurs.[8] A solution of BHT is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the constant BHT signal baseline indicates that components eluting from the column at that time are causing ion suppression or enhancement, respectively.[9][10]

Q3: What are the primary strategies to minimize or compensate for matrix effects in BHT analysis?

A3: A multi-faceted approach is most effective:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1] Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and specific phospholipid removal strategies are crucial.[5][11]

  • Chromatographic Separation: Fine-tuning the LC method to chromatographically separate BHT from interfering matrix components is vital.[1] This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a biphenyl column for enhanced separation of hydrophobic compounds), or employing UPLC for better resolution.[10][12]

  • Advanced Calibration Strategies: Employing a suitable calibration method can compensate for unavoidable matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) , such as deuterated BHT (BHT-d21), is the most robust approach.[2][13][14] Other methods include matrix-matched calibration and the standard addition method.[15]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) the recommended choice for BHT analysis?

A4: A SIL-IS is a form of BHT where some atoms have been replaced with their stable isotopes (e.g., deuterium).[2] Because it is chemically almost identical to BHT, it co-elutes and experiences nearly the same extraction recovery and ionization suppression or enhancement.[13][16] By using the ratio of the BHT signal to the SIL-IS signal for quantification, variations due to matrix effects are effectively normalized, leading to significantly more accurate and precise results.[2][13]

Troubleshooting Guide: Common Issues in BHT Analysis

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps & Solutions
Low BHT Recovery Inefficient extraction from the sample matrix, particularly in fatty samples. Analyte loss due to adsorption.Optimize Sample Preparation: For fatty matrices (oils, butter), use a liquid-liquid extraction (LLE) with a non-polar solvent like hexane to dissolve the fat, followed by extraction of BHT into a polar solvent like acetonitrile.[9] For plasma/serum, consider a robust Solid-Phase Extraction (SPE) protocol with a C18 or mixed-mode cartridge.[9] Ensure pH is optimized during LLE if analyzing BHT metabolites.[5]
Poor Peak Shape (Tailing or Fronting) Co-eluting interferences. Column overload. Inappropriate mobile phase. Column degradation.Improve Chromatography: Modify your LC gradient to better separate BHT from matrix components.[1] Test a different column chemistry (e.g., Phenyl-Hexyl or Biphenyl).[10] Reduce injection volume to avoid overloading. Ensure mobile phase pH is compatible with BHT (a weak acid). Check column performance with a standard; replace if necessary.[17]
High Signal Variability (%RSD) Inconsistent matrix effects between samples. Inefficient or variable sample cleanup. Instrumental drift.Implement a SIL-Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.[13] Refine Sample Preparation: Ensure your extraction protocol is highly reproducible. Consider automated SPE for better consistency. Perform Phospholipid Removal: For plasma/serum, use specific phospholipid removal plates or cartridges, as these are major contributors to ion suppression.[11][18]
Significant Ion Suppression Co-elution of matrix components, especially phospholipids from biological fluids or complex lipids from food/cosmetics.Identify Suppression Zone: Perform a post-column infusion experiment to pinpoint the retention time of interfering components. Shift BHT Retention Time: Adjust your LC method to move the BHT peak away from the suppression zone.[12] Enhance Sample Cleanup: Implement a more rigorous sample preparation technique. Protein precipitation alone is often insufficient for removing phospholipids.[11]

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike

This protocol allows you to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.

  • Prepare Blank Matrix Extract (Set A): a. Select at least six different sources of your blank matrix (e.g., six different lots of human plasma). b. Process these blank samples using your complete sample preparation procedure (e.g., LLE or SPE). c. After the final evaporation step, reconstitute the dried extract in a known volume of reconstitution solvent. This is your "blank matrix extract."

  • Spike Post-Extraction (Set B): a. To the blank matrix extracts from Step 1c, add a small volume of BHT standard solution to achieve a final concentration equivalent to your Low and High Quality Control (QC) levels.

  • Prepare Neat Standards (Set C): a. In parallel, prepare standard solutions of BHT in the clean reconstitution solvent at the same final concentrations as Set B.

  • Analysis and Calculation: a. Inject all samples from Set B and Set C into the LC-MS/MS system. b. Calculate the Matrix Factor (MF) as follows: MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set C) * 100 c. Interpretation:

    • An MF of 100% indicates no matrix effect.
    • An MF < 85% suggests significant ion suppression.
    • An MF > 115% suggests significant ion enhancement.

Protocol 2: Sample Preparation of BHT from Fatty Food Matrices (e.g., Oils, Butter)

This protocol is adapted from methods designed for antioxidant analysis in fatty matrices.[9]

  • Sample Preparation: Weigh 1 gram of the homogenized oil/fat sample into a 15 mL centrifuge tube.

  • Internal Standard Addition: Add a known amount of a suitable internal standard (ideally, deuterated BHT).

  • Initial Dissolution: Add 5 mL of hexane and vortex for 1 minute to completely dissolve the oil.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of acetonitrile and vortex vigorously for 2 minutes to extract the BHT into the acetonitrile phase.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to achieve a clean separation between the upper hexane layer and the lower acetonitrile layer.

  • Collection: Carefully transfer the lower acetonitrile layer to a new tube.

  • Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Final Preparation: Vortex, filter through a 0.22 µm filter, and inject into the LC-MS/MS system.

Protocol 3: Sample Preparation of BHT from Cosmetics (e.g., Creams, Lotions)

This protocol is based on a published method for preservative analysis in cosmetics.

  • Sample Weighing: Weigh 100 mg of the cosmetic sample into a 5 mL tube.

  • Extraction Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of methanol and acetonitrile.

  • Extraction: Sonicate the mixture for 10 minutes to ensure complete dispersion and extraction.

  • Centrifugation: Centrifuge the sample for 5 minutes at approximately 1000 x g to pellet excipients.

  • Filtration: Filter the supernatant through a 0.2 µm syringe filter.

  • Internal Standard Spiking: Transfer 1 mL of the filtered supernatant to an autosampler vial and add a known concentration of the internal standard.

  • Analysis: Inject the sample into the LC-MS/MS system.

Visualizing Workflows and Concepts

// Relationships BHT -> Droplet [label="Enters Droplet"]; Matrix -> Droplet [label="Co-elutes &\nCompetes"]; Droplet -> BHT_Ion [label="Successful\nIonization"]; BHT_Ion -> MS_Inlet [label="Detection"];

// Suppression Path Matrix -> BHT_Ion [label="Suppresses\nIonization", color="#EA4335", style=dashed, arrowhead=tee];

// Diagram Style BHT [width=1]; Matrix [width=1]; Droplet [width=1.2]; } .dot Caption: Mechanism of Ion Suppression in the ESI Source.

// Nodes Sample [label="Sample\n(Plasma, Food, Cosmetic)"]; Add_IS [label="Add Deuterated\nInternal Standard (SIL-IS)"]; SamplePrep [label="Sample Preparation\n(LLE, SPE, Phospholipid Removal)"]; Extract [label="Clean Extract"]; LC_Separation [label="LC Separation\n(Optimized Gradient & Column)"]; MSMS_Detection [label="MS/MS Detection\n(MRM Mode)"]; Data_Analysis [label="Data Analysis\n(Ratio of BHT / SIL-IS)"]; Result [label="Accurate BHT\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Add_IS; Add_IS -> SamplePrep; SamplePrep -> Extract; Extract -> LC_Separation; LC_Separation -> MSMS_Detection; MSMS_Detection -> Data_Analysis; Data_Analysis -> Result; } .dot Caption: Robust workflow for BHT analysis to mitigate matrix effects.

References

Technical Support Center: Minimizing Adduct Formation of BHT Metabolites with Proteins

Author: BenchChem Technical Support Team. Date: January 2026

<_ A_-S_T_R_A_C_T _ _ A_s_s_i_s_t_a_n_t_ _ I_n_i_t_i_a_l_i_z_i_n_g_ _ _ A_s_s_i_s_t_a_n_t_ _ P_r_o_c_e_s_s_i_n_g_ _ _ A_s_s_i_s_t_a_n_t_ _ R_e_a_d_y_

Introduction: Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant in food, cosmetics, and pharmaceuticals. While effective at preventing oxidative degradation, its metabolism can generate reactive electrophilic intermediates.[1] These metabolites, particularly the BHT-quinone methide (BHT-QM), can covalently bind to cellular macromolecules like proteins, forming adducts.[2][3] Such adduct formation can lead to altered protein function, enzyme inhibition, and potential toxicity, representing a significant concern in toxicology studies and drug development.[2][4] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols for researchers aiming to understand and minimize the formation of BHT-protein adducts in their experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the formation of BHT-protein adducts.

Q1: What is the primary mechanism of BHT-protein adduct formation?

A1: The primary mechanism involves the metabolic activation of BHT by Cytochrome P450 (CYP) or peroxidase enzymes.[3][5][6] These enzymes oxidize BHT to a highly reactive electrophilic intermediate called 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as BHT-quinone methide (BHT-QM).[3][7][8] BHT-QM is a Michael acceptor and readily reacts with nucleophilic residues on proteins, forming stable covalent adducts.

Q2: Which amino acid residues are most susceptible to adduction by BHT metabolites?

A2: Nucleophilic amino acid residues are the primary targets. Based on chemical reactivity, the order of susceptibility is generally:

  • Cysteine: The thiol group (-SH) of cysteine is the most reactive target for BHT-QM, forming a stable thioether bond.[9][10]

  • N-terminal Amino Groups: The α-amino group of the protein's N-terminus is also a significant site of alkylation.[9]

  • Lysine & Histidine: The side-chain amino group (ε-amino) of lysine and the imidazole nitrogen of histidine are also potential targets, though they tend to react at a slower rate than cysteine or N-terminal amines.[9]

Q3: Why is minimizing BHT-protein adduct formation important in my research?

A3: Covalent modification of proteins can have significant consequences:

  • Altered Protein Function: Adduction can occur at or near active sites or allosteric sites, leading to inhibition or altered activity of critical enzymes.[2][11] For example, Glutathione S-Transferase (GST), an enzyme crucial for detoxification, is a known target of BHT-QM.[1][2][11]

  • Toxicity and Cell Injury: Widespread protein adduction can disrupt cellular homeostasis, induce oxidative stress, and contribute to cytotoxicity, which is believed to be a mechanism for BHT-induced lung toxicity in mice.[3][4][8]

  • Immunogenicity: Protein adducts can be recognized as foreign by the immune system, potentially leading to idiosyncratic adverse drug reactions.

  • Experimental Artifacts: In in vitro assays, unintended protein adduction can interfere with the activity of recombinant enzymes or protein reagents, leading to confounding results.

Q4: What are the general strategies to reduce or prevent BHT-protein adduct formation?

A4: Strategies can be broadly categorized into two approaches:

  • Trapping Reactive Metabolites: Introducing a competing nucleophile, often called a "scavenger" or "trapping agent," into the experimental system. These agents react with BHT-QM, neutralizing it before it can bind to proteins. Glutathione (GSH) is the most common and physiologically relevant trapping agent.[7][12]

  • Modulating Metabolic Activation: Altering the experimental conditions to reduce the rate of BHT metabolism into its reactive quinone methide form. This can involve using specific CYP inhibitors or reducing the concentration of necessary cofactors like NADPH in in vitro systems.[7]

Part 2: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during experiments involving BHT.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High levels of unexpected protein adducts detected via LC-MS/MS. 1. High metabolic activity in the in vitro system (e.g., liver microsomes).2. Insufficient endogenous or exogenous nucleophiles to trap reactive metabolites.3. The protein of interest is highly susceptible to adduction (e.g., rich in accessible cysteine residues).1. Reduce Metabolic Rate: Decrease the concentration of microsomes or the NADPH regenerating system.[7] Consider a time-course experiment to find an optimal incubation time before significant adduction occurs.2. Introduce a Trapping Agent: Supplement the incubation with Glutathione (GSH) or N-acetylcysteine (NAC) at a concentration sufficient to outcompete the protein. (See Protocol 1).3. Use CYP Inhibitors: If the specific CYP is known, use a selective inhibitor to reduce BHT-QM formation.[7]
Inconsistent or poor reproducibility of adduct formation between experiments. 1. Variability in the activity of the metabolic system (e.g., lot-to-lot variation of microsomes).2. Instability of BHT or its metabolites under experimental conditions.3. Inconsistent timing or temperature during incubations.1. Standardize Reagents: Qualify each new lot of microsomes or other biological reagents for metabolic activity before use in critical experiments.2. Control Experimental Conditions: Ensure precise control over incubation time, temperature (37°C), and pH. Prepare BHT solutions fresh before each experiment.3. Include Positive/Negative Controls: Always run a control incubation without the NADPH regenerating system to establish a baseline for non-enzymatic adduction.
Difficulty detecting or quantifying BHT-GSH adducts. 1. The BHT-GSH adduct is present at low concentrations.2. Suboptimal LC-MS/MS method (poor ionization, incorrect ion transitions).3. Adduct instability during sample workup.1. Optimize Sample Preparation: Minimize sample processing time and keep samples cold to prevent degradation. Use protein precipitation with cold acetonitrile to quench the reaction and efficiently extract the adduct.[12]2. Refine MS Method: Use high-resolution mass spectrometry (HRMS) for accurate mass identification.[12] Optimize MS parameters for the specific BHT-GSH adduct mass. Utilize known fragmentation patterns, such as the neutral loss of the pyroglutamic acid residue from GSH (129 Da), to set up sensitive targeted detection methods.[13]3. Increase Adduct Formation: If necessary, increase the concentration of BHT or the metabolic system to generate a stronger signal for method development purposes.
My therapeutic protein shows loss of activity in a formulation containing BHT. 1. Direct covalent modification of the therapeutic protein by BHT-QM generated by residual host cell enzymes or peroxidases.2. Oxidative damage to the protein, where BHT is consumed before it can provide full protection.1. Analyze for Adducts: Use intact protein mass spectrometry to check for a mass shift corresponding to the addition of BHT (mass increase of 219.17 Da for BHT-QM adduct). (See Protocol 2).2. Add a Sacrificial Nucleophile: Consider adding a small amount of a stabilizing agent like glutathione or methionine to the formulation to act as a scavenger.3. Alternative Antioxidant: Evaluate alternative antioxidants that do not form reactive metabolites, such as tocopherol or ascorbic acid.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay in Human Liver Microsomes (HLM)

This protocol is designed to assess the potential of BHT to form reactive metabolites by trapping them with GSH and detecting the resulting conjugate via LC-MS/MS.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • HLM Suspension: Thaw pooled HLM on ice. Dilute to a final concentration of 2 mg/mL in phosphate buffer. Keep on ice.
  • BHT Stock Solution: 10 mM BHT in acetonitrile (MeCN) or DMSO.
  • GSH Solution: 50 mM GSH in phosphate buffer (prepare fresh).
  • NADPH Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer (prepare fresh).
  • Quenching Solution: Cold (< -20°C) Acetonitrile (MeCN).

2. Incubation Procedure:

  • In a microcentrifuge tube, combine 50 µL of HLM suspension (final conc. 1 mg/mL) and 5 µL of GSH solution (final conc. 5 mM).
  • Add 2.5 µL of BHT stock solution (final conc. 50 µM).
  • Pre-warm the mixture for 5 minutes at 37°C.
  • Initiate the reaction by adding 50 µL of the pre-warmed NRS. The final incubation volume is 107.5 µL.
  • Negative Control: Prepare a parallel incubation where the NRS is replaced with an equal volume of phosphate buffer.
  • Incubate for 60 minutes at 37°C in a shaking water bath.
  • Terminate the reaction by adding 2 volumes (215 µL) of cold MeCN.
  • Vortex vigorously for 30 seconds to precipitate protein.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Technique: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for untargeted analysis or a triple quadrupole for targeted detection.[14]
  • Detection Mode: The BHT-GSH adduct can be detected in both positive and negative ion modes.
  • Key Diagnostic Clues:
  • Accurate Mass: Search for the exact mass of the BHT-GSH conjugate.
  • Neutral Loss/Precursor Ion Scanning: In positive ion mode, look for a neutral loss of 129 Da (pyroglutamic acid). In negative ion mode, a characteristic fragment of m/z 272.08 corresponds to the γ-glutamyl-dehydroalanyl-glycine fragment of GSH.[13]

Protocol 2: Intact Protein Mass Analysis for Adduct Detection

This protocol is used to confirm direct adduction of a protein of interest.

1. Incubation & Sample Preparation:

  • Incubate your protein of interest (e.g., 10 µM) with BHT (e.g., 100 µM) in a relevant buffer system, with and without a metabolic activation system (like HLM + NRS) as described in Protocol 1.
  • After incubation, the protein must be desalted to remove buffer components that interfere with MS analysis. Use a C4 ZipTip, dialysis, or a desalting column appropriate for your protein's size.
  • Elute the desalted protein in a solution compatible with mass spectrometry (e.g., 50:50 MeCN:Water with 0.1% formic acid).

2. LC-MS Analysis:

  • LC: Use a short C4 column with a rapid gradient to separate the protein from any remaining small molecules.
  • MS: Acquire data in intact protein (top-down) mode.[15] The instrument should be set to scan a mass range appropriate for your protein's expected mass and its adducted forms.
  • Data Deconvolution: The raw mass spectrum will show a series of peaks representing the protein with different charge states. This data must be deconvoluted using software (e.g., MaxEnt, BioConfirm) to produce a zero-charge spectrum showing the molecular weights of the species present.[16]
  • Interpretation: Compare the deconvoluted mass of the protein from the BHT-treated sample to the control. A mass increase of +218.17 Da (the mass of the BHT-QM moiety) indicates the formation of a single adduct. Multiple additions would result in multiples of this mass shift.

Part 4: Visual Diagrams & Data

Diagrams (Graphviz DOT Language)

BHT_Metabolism BHT BHT (Butylated Hydroxytoluene) BHT_Radical BHT Phenoxyl Radical BHT->BHT_Radical CYP450/Peroxidase -e-, -H+ BHT_QM BHT Quinone Methide (Electrophile) BHT_Radical->BHT_QM -e-, -H+ Adduct Protein-BHT Adduct (Altered Function / Toxicity) BHT_QM->Adduct GSH_Adduct GSH-BHT Adduct (Detoxified) BHT_QM->GSH_Adduct Protein Protein (with Nucleophilic Residue, e.g., Cys-SH) Protein->Adduct Covalent Bonding (Michael Addition) GSH Glutathione (GSH) (Scavenger) GSH->GSH_Adduct Trapping Reaction

Caption: Metabolic activation of BHT to BHT-Quinone Methide and its subsequent reaction with proteins or trapping agents.

Troubleshooting_Workflow decision decision start_node Start: High Protein Adduction Observed q1 Is metabolic activation required? start_node->q1 Step 1: Assess System end_node End: Adduction Minimized sol1 Implement Metabolic Controls: - Reduce [Microsome] or [NADPH] - Add specific CYP inhibitors - Reduce incubation time q1->sol1 Yes q2 Is a nucleophilic scavenger present? q1->q2 No sol1->q2 q2->end_node Yes sol2 Implement Trapping Strategy: - Add Glutathione (GSH) or NAC to the incubation mixture (See Protocol 1) q2->sol2 No sol2->end_node

Caption: A logical workflow for troubleshooting and minimizing BHT-protein adduct formation in experimental assays.

Data Table: Key BHT Metabolites and Scavengers
CompoundRole in Adduct FormationKey CharacteristicsRecommended Action / Starting Conc.
BHT-Quinone Methide (BHT-QM) Primary Reactive Electrophile Formed via CYP/peroxidase oxidation of BHT.[3][6] Reacts readily with thiols.[9]Target for trapping. Not added directly unless studying its specific reactivity.
BHT-alcohol Minor MetaboliteCan be formed from BHT metabolism. Less reactive than BHT-QM.[10]Generally not a primary concern for protein adduction compared to BHT-QM.
Glutathione (GSH) Primary Trapping Agent Endogenous tripeptide. Highly effective at trapping BHT-QM non-enzymatically.[7]Add to in vitro incubations. Start at 1-5 mM.[12]
N-acetylcysteine (NAC) Alternative Trapping AgentCysteine precursor with a free thiol group. Effective scavenger.Add to in vitro incubations. Start at 1-5 mM.

References

Technical Support Center: Discoloration Issues with Phenolic Antioxidants in Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the complex issue of discoloration in polymers stabilized with phenolic antioxidants. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected color changes during their experiments and product development. Here, we provide in-depth technical insights, troubleshooting protocols, and practical solutions in a direct question-and-answer format to help you diagnose and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my white or light-colored polymer turning yellow or pink?

This phenomenon, often referred to as "yellowing" or "pinking," is typically a result of the over-oxidation of phenolic antioxidants within the polymer matrix.[1][2][3] Phenolic antioxidants are sacrificial stabilizers that protect the polymer during processing and its service life by neutralizing free radicals.[1][4] However, in doing so, they can be transformed into colored byproducts. The most common culprits are quinone-type compounds, such as quinone methides, stilbene quinones, and diphenoquinones, which can impart a yellow, pink, or even reddish hue to the material.[2][5][6][7]

Q2: What is "gas fading," and how is it related to discoloration?

Gas fading is a specific type of discoloration that occurs when phenolic antioxidants react with atmospheric pollutants, particularly oxides of nitrogen (NOx) and sulfur (SOx).[1][8][9] These gases are often present in industrial environments, originating from sources like forklift exhaust, gas heaters, and corona treatment.[7][9] The reaction between the phenolic antioxidant and these gases leads to the formation of colored quinone species, resulting in a gradual yellowing or pinking of the polymer, especially during storage.[2][8]

Q3: Does this discoloration affect the physical properties of my polymer?

Generally, the discoloration caused by the transformation of phenolic antioxidants is a cosmetic issue and does not significantly impact the bulk physical properties of the polymer, such as its mechanical strength or durability.[1][9] The antioxidant has already fulfilled its primary role of protecting the polymer from degradation during processing. However, severe discoloration may indicate that the antioxidant has been largely consumed, potentially leaving the polymer more susceptible to subsequent degradation upon further exposure to heat or UV light.

Q4: Can the discoloration be reversed?

In many cases, the discoloration, particularly "pinking," is reversible upon exposure to UV light, such as from sunlight or fluorescent lamps.[1][10] The UV energy can alter the chemical structure of the colored quinone species, rendering them colorless.[1] This "bleaching" effect can take anywhere from a few hours to several days depending on the intensity of the UV source and the severity of the discoloration.[7] However, this is a cosmetic fix and does not regenerate the consumed antioxidant.

In-Depth Troubleshooting Guide

Issue 1: Polymer exhibits yellowing immediately after processing.

Q: My polymer is yellow right out of the extruder/molder. What's the likely cause?

Immediate yellowing post-processing is often a sign of thermal degradation of the phenolic antioxidant or the polymer itself.[11][12] High processing temperatures, excessive shear, or long residence times in the processing equipment can accelerate the oxidation of the antioxidant, leading to the formation of colored byproducts.[2][13]

Troubleshooting Protocol:

  • Review Processing Parameters:

    • Temperature Profile: Lower the processing temperature in increments of 5-10°C to determine if there is a correlation with the intensity of the yellowing.[11]

    • Residence Time: Minimize the time the molten polymer spends in the extruder or molding machine.

    • Shear Rate: High shear can generate excessive frictional heat. Consider reducing screw speed or modifying the screw design.[11]

  • Analyze the Additive Package:

    • Antioxidant Selection: Not all phenolic antioxidants have the same color stability. Consider switching to a less discoloring antioxidant or a blend of antioxidants. Some propionate-type phenolics are known to have reduced discoloration effects.[5]

    • Synergistic Effects: The presence of secondary antioxidants, such as phosphites or thioesters, can help protect the primary phenolic antioxidant during processing, thus reducing its degradation and subsequent discoloration.[13][14]

  • Experimental Verification:

    • Melt Flow Index (MFI): An increase in MFI can indicate polymer chain scission due to degradation. Compare the MFI of the discolored polymer with the virgin resin.

    • Colorimetry: Use a spectrophotometer to quantify the yellowness index (YI) of the polymer.[15] This will provide a baseline for evaluating the effectiveness of any changes made to the process or formulation.

Issue 2: Discoloration appears during storage or transit.

Q: My product looked fine after manufacturing, but it has developed a pink or yellow tint in the warehouse. What should I investigate?

This delayed discoloration is a classic symptom of gas fading or interaction with packaging materials.[8][16]

Troubleshooting Protocol:

  • Environmental Assessment:

    • Air Quality: Investigate the storage environment for sources of NOx and SOx gases, such as gas-powered forklifts or heaters.[9] Improving ventilation can help mitigate this issue.[7]

    • Packaging: Low-grade cardboard or kraft paper can release phenolic compounds (lignin) or sulfur-containing compounds that can react with the antioxidants in the polymer.[1][8] Consider using high-quality, coated cardboard or wrapping the product in a protective polybag.[1][8]

  • Additive Interaction Analysis:

    • Hindered Amine Light Stabilizers (HALS): Some HALS are alkaline and can interact with phenolic antioxidants to promote the formation of colored species, especially in the presence of NOx.[2][10]

    • Pigments (TiO₂): In white or light-colored formulations, certain grades of titanium dioxide can promote the oxidation of phenolic antioxidants, leading to "pinking."[2][7] Using surface-treated or high-purity grades of TiO₂ can minimize this interaction.[8]

Logical Troubleshooting Workflow

G start Discoloration Observed timing When did discoloration appear? start->timing storage During Storage/ Transit timing->storage Delayed processing Immediately After Processing timing->processing Immediate env_check Assess Storage Environment storage->env_check additive_interaction Review Additive Interactions (HALS, TiO2) storage->additive_interaction process_params Review Processing Parameters processing->process_params ao_selection Evaluate Antioxidant Selection processing->ao_selection nox_sox Check for NOx/SOx sources (e.g., forklift exhaust, heaters) env_check->nox_sox packaging Analyze Packaging Material (e.g., cardboard, paper) env_check->packaging storage_solution Solution: - Improve ventilation - Use barrier packaging - Select compatible additives nox_sox->storage_solution packaging->storage_solution additive_interaction->storage_solution temp High Temperature? process_params->temp shear High Shear? process_params->shear residence Long Residence Time? process_params->residence processing_solution Solution: - Optimize processing conditions - Use more stable/less discoloring AO - Add secondary antioxidant (phosphite) temp->processing_solution shear->processing_solution residence->processing_solution ao_selection->processing_solution

Caption: A step-by-step workflow to diagnose the source of polymer discoloration.

Issue 3: Identifying the specific chemical cause of discoloration.

Q: How can I definitively determine the root chemical cause of the discoloration in my polymer?

A combination of analytical techniques can be employed to identify the chemical species responsible for the color change and to understand the degradation pathway.

Analytical Workflow Protocol:

  • Spectroscopic Analysis:

    • UV-Vis Spectroscopy: This technique can detect the presence of chromophoric (color-causing) groups, such as quinones, which have characteristic absorption peaks.[17] A comparison of the spectra of a discolored sample and a control sample can reveal the formation of these species.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify changes in the chemical structure of the polymer and additives.[18] Look for the appearance of carbonyl (C=O) peaks, which can indicate the oxidation of the antioxidant to form quinone-type structures.

  • Chromatographic Analysis:

    • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the remaining antioxidant and its degradation products. This can help determine the extent of antioxidant consumption.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS is a powerful tool for separation and identification.[19]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): DSC can reveal changes in the polymer's melting point and crystallinity, which can be affected by degradation.[19]

    • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing information about its thermal stability.[19]

Chemical Mechanism of Discoloration

G phenolic_ao Phenolic Antioxidant (e.g., BHT) phenoxyl_radical Phenoxyl Radical (Stable) phenolic_ao->phenoxyl_radical donates H• radicals Polymer Radicals (R•, ROO•) radicals->phenolic_ao attacks stressors Stressors (Heat, Shear, NOx, UV) stressors->radicals initiates quinone_methide Quinone Methide (Yellow) phenoxyl_radical->quinone_methide Oxidation/ Rearrangement stilbene_quinone Stilbene Quinone (Red/Pink) phenoxyl_radical->stilbene_quinone Dimerization polymer Stabilized Polymer phenoxyl_radical->polymer terminates radicals

Caption: Simplified mechanism of phenolic antioxidant degradation leading to colored byproducts.

Data Summary Table

Discoloration IssueCommon CauseKey Contributing FactorsRecommended Action
Yellowing Formation of quinone methides and other conjugated systems from phenolic antioxidant degradation.[5][17]High processing temperatures, UV exposure, reaction with NOx.[2][13]Optimize processing conditions, use UV stabilizers, consider less-discoloring antioxidants.
Pinking Formation of stilbene quinone-type structures.[6] Often associated with BHT.[12]Interaction with alkaline substances (some HALS), certain grades of TiO₂, exposure to NOx.[2][10]Select compatible additives, use high-purity TiO₂, improve warehouse ventilation.[7]
Gas Fading Reaction of phenolic antioxidants with atmospheric pollutants.[8]Presence of NOx and SOx from combustion sources.[9]Improve ventilation, use protective packaging, consider non-phenolic antioxidant systems.[7][8]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2-tert-Butyl-4-methylphenol and BHA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antioxidant activities of 2-tert-Butyl-4-methylphenol and Butylated Hydroxyanisole (BHA). We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key antioxidant assays to support your research and development endeavors.

Introduction to Phenolic Antioxidants

Phenolic compounds are a critical class of antioxidants used extensively in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1][2] Their ability to scavenge free radicals makes them invaluable for preserving product integrity and stability.[2] This guide focuses on two such synthetic phenolic antioxidants: this compound and the widely used Butylated Hydroxyanisole (BHA).

  • This compound: A substituted phenol that serves as an important intermediate in the synthesis of other high-grade antioxidants.[3] It possesses inherent antioxidant properties due to its chemical structure.

  • Butylated Hydroxyanisole (BHA): A well-established antioxidant preservative, BHA is actually a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[1][4] It has been used in food and other products since approximately 1947.[4]

Mechanism of Antioxidant Action: A Tale of Radical Scavenging

The primary antioxidant function for both this compound and BHA is rooted in their ability to act as free radical scavengers.[1][2] This process is fundamental to inhibiting autoxidation, a chain reaction that degrades lipids and other organic molecules.

The Core Mechanism:

The effectiveness of these phenolic compounds hinges on the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to a highly reactive free radical (like a peroxyl radical, ROO•), thereby neutralizing it and terminating the oxidative chain reaction.[1][2]

Upon donating a hydrogen atom, the phenolic antioxidant is converted into a phenoxyl radical. The efficacy of the antioxidant is then dependent on the stability of this new radical. A more stable phenoxyl radical is less likely to initiate new oxidation chains. This stability is conferred by two key structural features:

  • Electron Delocalization: The aromatic ring allows the unpaired electron of the phenoxyl radical to be delocalized across the structure, dissipating its reactivity.

  • Steric Hindrance: Bulky alkyl groups, such as the tert-butyl group, positioned ortho to the hydroxyl group, physically block the radical center.[1] This steric hindrance prevents the phenoxyl radical from participating in further reactions, enhancing its stability and effectiveness as a chain-breaking antioxidant.[1]

BHA is a prime example of this mechanism, where its conjugated aromatic ring and tert-butyl group work in concert to stabilize and sequester free radicals.[1][4] this compound operates on the same principle, utilizing its phenolic hydroxyl group and tert-butyl substituent to achieve its antioxidant effect.

Beyond direct scavenging, BHA has also been shown to exhibit indirect antioxidant activity by activating the Nrf2 signaling pathway, which upregulates the expression of numerous protective genes and antioxidant enzymes within cells.[1]

Comparative Antioxidant Activity: Experimental Data

Direct, side-by-side comparisons of the antioxidant activity of this compound and BHA are not extensively documented in a single comprehensive study. However, by examining studies on structurally similar compounds and the known principles of their activity, we can infer their relative performance. Often, BHA is used in combination with Butylated Hydroxytoluene (BHT), a compound structurally similar to this compound (BHT is 2,6-di-tert-butyl-4-methylphenol), to achieve synergistic effects.[5][6]

The table below presents a conceptual summary of expected activities based on common antioxidant assays. The values are illustrative and would need to be confirmed by direct experimental comparison under identical conditions.

Antioxidant AssayPrincipleThis compoundBHA (Butylated Hydroxyanisole)
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.Expected to show strong activity.Known to have potent DPPH scavenging activity.[7]
ABTS Radical Scavenging Measures the ability of an antioxidant to scavenge the ABTS radical cation.Expected to show strong activity.Known to have potent ABTS scavenging activity.
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce a ferric iron (Fe³⁺) complex to a ferrous (Fe²⁺) complex.Expected to demonstrate reducing power.Known to demonstrate reducing power.

Note: The actual IC₅₀ or TEAC (Trolox Equivalent Antioxidant Capacity) values can vary significantly based on experimental conditions.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate your own comparative studies, we provide detailed, step-by-step protocols for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the violet-colored DPPH radical to the pale yellow hydrazine, DPPH-H, upon receiving a hydrogen atom from an antioxidant.[8][9] The decrease in absorbance is measured spectrophotometrically.[10]

Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 M in Methanol) R1 Mix Antioxidant Sample with DPPH Solution (e.g., 30 µL sample + 175 µL DPPH) P1->R1 P2 Prepare Antioxidant Samples (Serial Dilutions) P2->R1 P3 Prepare Trolox Standard Curve A3 Determine IC50 Value P3->A3 R2 Incubate in Dark (Room Temp, 30-40 min) R1->R2 A1 Measure Absorbance (515-517 nm) R2->A1 A2 Calculate % Inhibition A1->A2 A2->A3

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color. Store in the dark.

    • Test Samples: Dissolve this compound, BHA, and a positive control (like Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol) to create stock solutions. Prepare a series of dilutions from these stocks.

  • Assay Procedure:

    • Pipette 175 µL of the DPPH solution into the wells of a 96-well microplate.[11]

    • Add 30 µL of your test sample dilutions (or standard/blank) to the respective wells.[11]

    • For the blank (control), add 30 µL of the solvent instead of the antioxidant solution.

    • Shake the plate gently to mix.

    • Incubate the plate in the dark at room temperature for 30-40 minutes.[11][12]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 515-517 nm using a microplate reader.[8][10]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • Plot the % Inhibition against the concentration of each antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[13] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[13]

Workflow Diagram:

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Assay cluster_analysis Analysis P1 Prepare 7 mM ABTS Stock Solution P3 Mix ABTS & Persulfate (1:1) Incubate in Dark (12-16h) P1->P3 P2 Prepare 2.45 mM Potassium Persulfate P2->P3 R1 Dilute ABTS•+ Solution with Methanol to A734 ≈ 0.7 P3->R1 R2 Add Antioxidant Sample to Diluted ABTS•+ R1->R2 R3 Incubate (e.g., 30 min) R2->R3 A1 Measure Absorbance at 734 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine TEAC Value A2->A3

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS•+ Radical Cation Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[10] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[10][14] This generates the stable ABTS•+ radical.

    • Working Solution: Before use, dilute the ABTS•+ solution with methanol (or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[10]

  • Assay Procedure:

    • Add a small volume of the antioxidant sample (e.g., 5 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3.995 mL).[10]

    • Mix thoroughly.

    • Incubate at room temperature for a set time (e.g., 30 minutes).[10]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[13]

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[10]

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.[10][13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH.[15][16] This reduction results in the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which is monitored by the change in absorbance.[10][17]

Workflow Diagram:

Caption: Workflow for the FRAP assay.

Detailed Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing the following three solutions in a 10:1:1 (v/v/v) ratio:

      • 300 mM Acetate buffer, pH 3.6.[16]

      • 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) in 40 mM HCl.[16]

      • 20 mM FeCl₃·6H₂O solution.[16]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 10 µL) to a well or cuvette.[17]

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 220 µL).[17]

    • Mix and start a timer.

    • Incubate for a set period (e.g., 4 to 60 minutes, depending on the specific kit/protocol).[15][17]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[16][17]

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄).

    • The FRAP value of the sample is calculated from the standard curve and expressed as Fe²⁺ equivalents (e.g., in µM).

Conclusion and Research Considerations

Both this compound and BHA are effective phenolic antioxidants that function primarily as free radical scavengers. Their efficacy is derived from the hydrogen-donating capability of their phenolic hydroxyl group, stabilized by steric hindrance from tert-butyl groups. While BHA is a well-established and widely studied antioxidant, this compound serves as a valuable compound and intermediate with a similar mechanistic profile.

For researchers, the choice between these or other antioxidants will depend on the specific application, matrix (e.g., lipid-based vs. aqueous), regulatory approval, and desired outcome. It is crucial to perform direct comparative studies using standardized assays, such as those detailed above, to accurately determine the relative efficacy for a specific system. Furthermore, potential synergistic or antagonistic effects when used in combination with other antioxidants should be considered.[5][18]

References

A Researcher's Guide to the Validation of Butylated Hydroxytoluene (BHT) as an Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory activity of Butylated hydroxytoluene (BHT). We will move beyond theoretical claims to outline a robust, multi-tiered experimental strategy, from initial cell-based assays to mechanistic protein analysis. This document is designed to serve as a practical playbook, explaining not just the "how" but the critical "why" behind each methodological choice, ensuring scientific rigor and trustworthiness in your findings.

Introduction: BHT Beyond an Antioxidant

Butylated hydroxytoluene (BHT) is a synthetic phenolic compound widely recognized for its potent antioxidant properties, primarily used as a preservative in food, cosmetics, and pharmaceuticals. Its core function lies in its ability to scavenge free radicals, thereby terminating chain reactions that can lead to oxidative damage. However, emerging research suggests that the bioactivity of BHT may extend beyond simple antioxidation to include the modulation of inflammatory pathways.

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling molecules and cellular actors. While acute inflammation is a protective process, chronic inflammation is implicated in a host of diseases. A key link between oxidative stress and inflammation is the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways by reactive oxygen species (ROS), leading to the upregulation of pro-inflammatory genes. This guide explores the hypothesis that BHT's radical-scavenging ability allows it to interrupt this cascade, thus exerting a tangible anti-inflammatory effect.

Mechanistic Hypothesis: How BHT May Quell Inflammation

The primary hypothesis for BHT's anti-inflammatory action is rooted in its antioxidant capacity. Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, can trigger the production of ROS within immune cells like macrophages. These ROS molecules act as secondary messengers, activating critical inflammatory signaling pathways. We propose that BHT intervenes at this early stage.

Proposed Mechanism of Action:

  • Stimulus: An inflammatory agent like LPS binds to its receptor (e.g., TLR4) on a macrophage.

  • ROS Production: This binding event triggers intracellular signaling that leads to the production of ROS.

  • Pathway Activation: ROS activates the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB p50/p65 dimer.

  • Gene Transcription: The active NF-κB dimer translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-6.

  • BHT's Intervention Point: BHT, as a potent antioxidant, is hypothesized to scavenge the ROS produced in step 2. By neutralizing these secondary messengers, BHT prevents the downstream activation of the IKK/NF-κB pathway, thereby suppressing the production of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds ROS Reactive Oxygen Species (ROS) TLR4->ROS Triggers IKK IKK Complex ROS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds BHT BHT (Antioxidant) BHT->ROS Scavenges Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription G cluster_A cluster_B cluster_C A Phase 1: Foundational Assays B Phase 2: Functional Output A->B Proceed if Non-Toxic C Phase 3: Mechanistic Insight B->C Proceed if Activity is Confirmed A1 Select Cell Model (e.g., RAW 264.7) A2 Determine BHT Cytotoxicity (MTT Assay) A1->A2 Define Non-Toxic Dose Range B1 Induce Inflammation (LPS Stimulation) B2 Measure NO Production (Griess Assay) B1->B2 B3 Quantify Cytokines (ELISA for TNF-α, IL-6) B1->B3 C1 Analyze Key Proteins (Western Blot) C2 Assess NF-κB & MAPK Pathway Activation C1->C2

A Comparative Guide to the In Vivo Neuroprotective Efficacy of Phenolic Antioxidants: A Case Study on 2-tert-Butyl-4-methylphenol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the in vivo neuroprotective potential of the synthetic phenolic antioxidant family, with a specific focus on structural analogues of 2-tert-Butyl-4-methylphenol. Due to a lack of specific in vivo studies on this compound, this guide will leverage robust experimental data from its close structural relatives, primarily di-tert-butyl bisphenol and 2,4-di-tert-butylphenol, to provide a comprehensive comparison with other neuroprotective agents. This approach allows for a scientifically grounded exploration of the potential efficacy and mechanisms of this class of compounds in preclinical models of neurodegeneration.

The Promise of Phenolic Antioxidants in Neuroprotection

Neurodegenerative diseases and acute neural injuries like ischemic stroke represent a significant therapeutic challenge, with a high unmet medical need for effective neuroprotective agents. A key pathological driver in these conditions is oxidative stress, where an excess of reactive oxygen species (ROS) leads to cellular damage and apoptosis. Phenolic antioxidants, a class of compounds characterized by a hydroxyl group attached to an aromatic ring, are potent scavengers of free radicals. Synthetic phenolic antioxidants, such as derivatives of butylated hydroxytoluene (BHT), have garnered interest for their potential to mitigate oxidative stress-induced neuronal damage.

This guide will delve into the in vivo evidence supporting the neuroprotective effects of a key structural analogue of this compound, providing a comparative analysis against other neuroprotective strategies and a detailed experimental protocol for preclinical evaluation.

Mechanism of Neuroprotection: A Focus on Antioxidant and Anti-inflammatory Pathways

The primary neuroprotective mechanism attributed to phenolic antioxidants is their ability to neutralize ROS. The tert-butyl groups on the phenol ring enhance the stability of the resulting phenoxy radical, making these compounds effective radical scavengers. This antioxidant activity is crucial in mitigating the cascade of events leading to neuronal death in conditions like cerebral ischemia.

Pre-treatment with di-tert-butyl bisphenol in a rat model of stroke has been shown to significantly lower lipid, protein, and thiol oxidation[1]. This reduction in oxidative damage is accompanied by the inhibition of pro-apoptotic factors, contributing to enhanced cerebral tissue viability after injury[1]. Furthermore, these compounds have demonstrated anti-inflammatory properties, which are critical in the context of neuroinflammation that often accompanies neurodegeneration.

The proposed signaling pathway for the neuroprotective action of these phenolic antioxidants involves the mitigation of oxidative stress and the subsequent inhibition of apoptotic pathways.

G cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention cluster_2 Cellular Response Ischemia/Reperfusion Ischemia/Reperfusion ↑ ROS Production ↑ ROS Production Ischemia/Reperfusion->↑ ROS Production Oxidative Stress Oxidative Stress ↑ ROS Production->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Phenolic Antioxidant This compound (Analogue) Phenolic Antioxidant->Oxidative Stress Scavenges ROS Apoptotic Pathway Activation Apoptotic Pathway Activation Lipid Peroxidation->Apoptotic Pathway Activation Protein Oxidation->Apoptotic Pathway Activation DNA Damage->Apoptotic Pathway Activation Neuronal Death Neuronal Death Apoptotic Pathway Activation->Neuronal Death G cluster_0 Pre-operative cluster_1 Surgical Procedure cluster_2 Post-operative Assessment A Anesthetize Rat B Drug/Vehicle Administration A->B C Midline Cervical Incision B->C D Expose & Ligate Carotid Arteries C->D E Introduce Suture to Occlude MCA D->E F Suture Withdrawal for Reperfusion E->F G Neurological Deficit Scoring (24h) F->G H Brain Harvest & Slicing G->H I TTC Staining H->I J Infarct Volume Quantification I->J

References

A Comparative Analysis of the Cytotoxicity of BHT and Other Phenolic Antioxidants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Phenolic Antioxidants

Phenolic compounds, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-butylhydroquinone (TBHQ), and Propyl Gallate (PG), are extensively utilized in the food, cosmetic, and pharmaceutical industries for their potent antioxidant properties. They play a crucial role in preventing oxidative degradation, thereby extending the shelf life and maintaining the quality of numerous products. However, their widespread use has raised concerns regarding their potential toxicity.[1][2][3][4] It is imperative for researchers, scientists, and drug development professionals to understand the cytotoxic profiles of these compounds to ensure their safe application.

This guide provides an in-depth comparative study of the cytotoxicity of BHT and other commonly used phenolic antioxidants. We will delve into the underlying mechanisms of their toxic effects, provide detailed protocols for assessing cytotoxicity, and present a comparative analysis of their cytotoxic potential based on experimental data. This document is designed to be a comprehensive resource, empowering you to make informed decisions in your research and product development endeavors.

Mechanisms of Phenolic Antioxidant-Induced Cytotoxicity

The cytotoxic effects of phenolic antioxidants are multifaceted and dose-dependent. While they exhibit protective effects at low concentrations by scavenging free radicals, at higher concentrations, they can induce cellular damage through various mechanisms.

1. Oxidative Stress and Mitochondrial Dysfunction:

Paradoxically, at high concentrations, some phenolic antioxidants can exhibit pro-oxidant activity, leading to an increase in intracellular reactive oxygen species (ROS).[2] This surge in ROS can overwhelm the cell's antioxidant defense systems, resulting in oxidative stress. Mitochondria, the primary sites of cellular respiration and energy production, are particularly vulnerable to oxidative damage.[2] Oxidative stress can lead to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[1]

2. Disruption of Calcium Homeostasis:

Some phenolic antioxidants, such as BHT, have been shown to disrupt intracellular calcium homeostasis. This can lead to an overload of calcium in the mitochondria and endoplasmic reticulum, triggering stress pathways and ultimately leading to apoptosis.

3. Induction of Apoptosis and Necrosis:

Phenolic antioxidants can induce cell death through both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The mode of cell death often depends on the specific compound, its concentration, and the cell type. For instance, studies have suggested that BHA tends to induce apoptosis, characterized by the activation of caspases, a family of proteases that execute the apoptotic program. In contrast, BHT has been reported to cause non-apoptotic cell death in some cell types.[5]

4. Genotoxicity and Carcinogenicity:

Prolonged exposure to high doses of certain phenolic antioxidants has been associated with genotoxic and carcinogenic effects.[1][2][3][4] These compounds or their metabolites can interact with DNA, leading to mutations and chromosomal damage, which can contribute to the development of cancer.

The following diagram illustrates the key signaling pathways that can be activated by phenolic antioxidants, leading to cytotoxicity.

Cytotoxicity_Pathways cluster_stimulus Phenolic Antioxidants (High Concentration) cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events cluster_outcome Outcome BHT BHT ROS ↑ Reactive Oxygen Species (ROS) BHT->ROS Ca_disruption Disruption of Ca2+ Homeostasis BHT->Ca_disruption DNA_damage DNA Damage BHT->DNA_damage BHA BHA BHA->ROS BHA->Ca_disruption BHA->DNA_damage TBHQ TBHQ TBHQ->ROS TBHQ->Ca_disruption TBHQ->DNA_damage PG Propyl Gallate PG->ROS PG->Ca_disruption PG->DNA_damage Oxidative_stress Oxidative Stress ROS->Oxidative_stress ER_stress ER Stress Ca_disruption->ER_stress Mito_dysfunction Mitochondrial Dysfunction Cyto_c_release Cytochrome c Release Mito_dysfunction->Cyto_c_release Necrosis Necrosis Mito_dysfunction->Necrosis Genotoxicity Genotoxicity DNA_damage->Genotoxicity Oxidative_stress->Mito_dysfunction Oxidative_stress->Necrosis Caspase_activation Caspase Activation ER_stress->Caspase_activation Cyto_c_release->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Signaling pathways in phenolic antioxidant-induced cytotoxicity.

Experimental Protocols for Assessing Cytotoxicity

To reliably assess the cytotoxic potential of phenolic antioxidants, a multi-parametric approach employing a combination of assays is recommended. Here, we provide detailed, step-by-step methodologies for key experiments.

Experimental Workflow Overview

The following diagram outlines a typical workflow for evaluating the cytotoxicity of phenolic antioxidants.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_culture 1. Cell Culture (Select appropriate cell line) Compound_prep 2. Compound Preparation (Stock solutions of antioxidants) Cell_culture->Compound_prep Cell_seeding 3. Cell Seeding (Plate cells at optimal density) Compound_prep->Cell_seeding Treatment 4. Treatment (Expose cells to various concentrations) Cell_seeding->Treatment MTT_assay 5a. MTT Assay (Metabolic activity/Viability) Treatment->MTT_assay LDH_assay 5b. LDH Assay (Membrane integrity) Treatment->LDH_assay Apoptosis_assay 5c. Apoptosis Assay (Annexin V/Caspase activity) Treatment->Apoptosis_assay Data_acquisition 6. Data Acquisition (Spectrophotometer/Flow cytometer) MTT_assay->Data_acquisition LDH_assay->Data_acquisition Apoptosis_assay->Data_acquisition IC50_calc 7. IC50 Calculation (Dose-response curves) Data_acquisition->IC50_calc Stat_analysis 8. Statistical Analysis IC50_calc->Stat_analysis Conclusion 9. Conclusion & Interpretation Stat_analysis->Conclusion

Caption: A typical experimental workflow for cytotoxicity assessment.

MTT Assay: Assessing Cell Viability through Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.

  • Treatment: Expose the cells to various concentrations of the phenolic antioxidants (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

LDH Assay: Evaluating Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.[7][8]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[8]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.[7]

  • Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[7]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[7]

  • Stop Reaction: Add the stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5][9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[10]

Protocol:

  • Cell Preparation: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9]

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3 Activity Assay: Measuring a Key Executioner of Apoptosis

This assay specifically measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate that contains the caspase-3 recognition sequence (DEVD) linked to a fluorescent or colorimetric reporter molecule.[11][12][13] In the presence of active caspase-3, the substrate is cleaved, releasing the reporter molecule, which can then be quantified.[11][12]

Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents, including active caspases.

  • Lysate Incubation: Incubate the cell lysate with the caspase-3 substrate.[14]

  • Signal Detection: Measure the fluorescent or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase-3 activity.[11][13]

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for BHT, BHA, TBHQ, and Propyl Gallate in various cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

AntioxidantCell LineAssayExposure Time (h)IC50 (µM)Reference
BHT HT-29MTT24~300[2]
BHA A549MTT24~150[3]
TBHQ Intestinal epithelial cellsMTT24< 100 µg/mL[3]
Propyl Gallate HT-29MTT24~70 (for CFS)[15]

Note: The IC50 value for Propyl Gallate is for the cell-free supernatant of bacteria treated with PG, not the pure compound directly on the cells.

Conclusion and Future Perspectives

This guide provides a comprehensive overview of the comparative cytotoxicity of BHT and other widely used phenolic antioxidants. The experimental evidence clearly indicates that while these compounds are effective antioxidants at low concentrations, they can exert significant cytotoxic effects at higher doses through various mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.

The choice of cytotoxicity assay is critical for obtaining reliable and meaningful data. A combination of assays that probe different cellular parameters, such as metabolic activity, membrane integrity, and apoptotic markers, is highly recommended for a thorough assessment.

For researchers, scientists, and drug development professionals, a deep understanding of the cytotoxic profiles of these phenolic antioxidants is essential for ensuring the safety and efficacy of their products. Future research should focus on elucidating the precise molecular targets of these compounds and exploring the potential for synergistic or antagonistic interactions when used in combination. Furthermore, the development of novel antioxidants with improved safety profiles remains a key area of investigation.

References

A Comparative Guide to Alternatives for 2-tert-Butyl-4-methylphenol in Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial chemistry, the selection of an appropriate antioxidant is critical for ensuring product stability, longevity, and performance. For decades, 2-tert-Butyl-4-methylphenol (also known as 2-tert-Butyl-p-cresol or 2,4-TBC) has been a workhorse, a reliable hindered phenolic antioxidant used to prevent oxidative degradation in a multitude of materials. However, a confluence of evolving regulatory standards, environmental concerns, and the demand for higher performance under increasingly harsh conditions has spurred the search for viable alternatives.

This guide provides an in-depth technical comparison of prominent alternatives to this compound. We will explore the functional roles of 2,4-TBC, the key drivers for its substitution, and objectively evaluate alternative chemistries. The analysis is supported by comparative data and standardized experimental protocols to empower researchers, scientists, and formulation experts in making informed decisions for their specific applications.

Understanding this compound: A Functional Overview

This compound is a primary antioxidant belonging to the sterically hindered phenol class. Its efficacy stems from the molecular architecture: a hydroxyl (-OH) group on a benzene ring, flanked by a bulky tert-butyl group. This configuration allows it to readily donate a hydrogen atom to neutralize highly reactive peroxy free radicals, which are the primary propagators of oxidative chain reactions. By terminating this cycle, it preserves the integrity of the material it protects.

The primary mechanism is illustrated below. The hindered phenol (Ar-OH) intercepts a peroxy radical (P-O-O•), donating a hydrogen atom to form a stable hydroperoxide and a phenoxy radical (Ar-O•). The steric hindrance from the tert-butyl group makes the resulting phenoxy radical exceptionally stable and unreactive, preventing it from initiating new degradation chains.

G cluster_cycle Polymer Auto-Oxidation Cycle cluster_intervention Antioxidant Intervention P_H Polymer (P-H) P_rad Alkyl Radical (P•) P_H->P_rad Initiation (Heat, UV, Stress) POO_rad Peroxy Radical (P-O-O•) P_rad->POO_rad + O₂ POOH Hydroperoxide (P-O-O-H) POO_rad->POOH + P-H Non_Rad Non-Radical Products POO_rad->Non_Rad Terminates Cycle POOH->P_rad Forms more radicals Deg_Prod Degradation Products (Chain Scission, Crosslinking) POOH->Deg_Prod AO Hindered Phenol (e.g., 2,4-TBC) AO_rad Stable Phenoxy Radical (Ar-O•) AO->AO_rad Donates H•

Caption: Free radical scavenging mechanism of hindered phenolic antioxidants.

Its primary industrial applications include:

  • Polymer Stabilization: Protecting plastics like polyethylene and polypropylene from degradation during high-temperature processing and throughout their service life.[1]

  • Lubricants and Fuels: Maintaining the viscosity and performance of lubricants and fuels by preventing the formation of sludge and acidic byproducts.[2]

  • Adhesives and Coatings: Preventing oxidative breakdown to maintain adhesion strength and protective qualities.[3]

  • Chemical Intermediate: Serving as a precursor for synthesizing more complex, higher molecular weight antioxidants and UV absorbers.

The Impetus for Change: Drivers for Seeking Alternatives

The search for alternatives is not arbitrary but driven by several key factors:

  • Regulatory Scrutiny: Chemical regulations globally are becoming more stringent. While BHT (a close isomer) is restricted in some cosmetic applications, the broader class of alkylphenols is under review by bodies like ECHA.[4]

  • Environmental Profile: this compound is classified as toxic to aquatic life with long-lasting effects and is not readily biodegradable. This raises concerns about its environmental fate and impact.

  • Performance Limitations: In high-temperature or highly demanding applications, the relatively low molecular weight and higher volatility of 2,4-TBC can lead to physical loss from the polymer matrix, reducing long-term effectiveness.[5][6]

  • Health Concerns: While data on 2,4-TBC itself is less extensive than on its isomer BHT, studies on related compounds like 2,4-di-tert-butylphenol (2,4-DTBP) have shown potential endocrine-disrupting effects, prompting a precautionary approach in sensitive applications.[7]

A Comparative Analysis of Leading Alternatives

The ideal alternative should offer equivalent or superior antioxidant performance while presenting a more favorable toxicological and environmental profile, and better long-term stability. We will compare alternatives across several chemical classes.

Isomeric & Structurally Similar Phenols

The most direct alternatives are other butylated phenols. The position of the tert-butyl groups significantly impacts steric hindrance and, therefore, antioxidant activity.[8]

Compound NameCAS No.Key Characteristics & Performance Insights
This compound (2,4-TBC) 2409-55-4Baseline: Effective primary antioxidant. Moderate volatility.
2,6-di-tert-butyl-4-methylphenol (BHT) 128-37-0Higher Activity: The two tert-butyl groups ortho to the hydroxyl group provide superior steric hindrance, making the resulting phenoxy radical more stable.[9] This often translates to higher antioxidant efficiency. However, it shares similar volatility and regulatory concerns with 2,4-TBC.[10][11]
2,4-di-tert-butylphenol (2,4-DTBP) 96-76-4Lower Activity: Generally considered a less effective antioxidant than BHT.[9] It is also a known natural and synthetic compound that has been detected in human samples and is under assessment as a potential endocrine disruptor, making it a less desirable substitute.[7]
High Molecular Weight (HMW) Hindered Phenols

To overcome the volatility and migration issues of smaller molecules like BHT, a major strategy is to use larger, multi-functional phenolic antioxidants.[5][12]

Trade Name (Example)Chemical NameCAS No.Key Characteristics & Performance Insights
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate2082-79-3Low Volatility: The long alkyl chain significantly reduces volatility and improves compatibility in polyolefins. Excellent for long-term heat aging.[5][13]
Irganox 1010 Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)6683-19-8Very High Stability: With four hindered phenol groups per molecule, it offers exceptional antioxidant performance and extremely low volatility.[6][14] It is a benchmark for demanding applications but is a solid with a higher melting point, which can influence processing.[15][16]
Irganox 1330 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene1709-70-2Excellent Extraction Resistance: A large, non-staining antioxidant particularly suitable for applications requiring resistance to water extraction, such as pipes and cables.[5]
Aminic Antioxidants

Common in lubricant applications, aminic antioxidants operate by a similar hydrogen-donating, radical-scavenging mechanism but are generally more effective at higher temperatures than phenolic antioxidants.[17][18]

ClassKey Characteristics & Performance Insights
Alkylated Diphenylamines (ADPAs) High-Temperature Performance: Excel in applications where temperatures exceed the optimal range for phenols (e.g., engine oils, turbine oils).[19][20] They can sometimes lead to color body formation.
Phenylenediamines Flex-Fatigue Resistance: Primarily used in rubber applications to also provide protection against fatigue and ozone.

In many lubricant formulations, a synergistic combination of phenolic and aminic antioxidants is used to provide broad temperature-range protection.[2][21]

Secondary Antioxidants (Hydroperoxide Decomposers)

These do not directly scavenge free radicals but work synergistically with primary antioxidants by breaking down hydroperoxides (P-O-O-H) into stable, non-radical products, preventing them from decomposing into more harmful radicals.[22]

ClassKey Characteristics & Performance Insights
Phosphites Processing Stability: Highly effective at the high temperatures of polymer melt processing.[23][24] They protect the primary phenolic antioxidant from being consumed during processing, preserving it for long-term thermal stability.[25][26][27]
Thioethers Long-Term Stability: Function best in the solid phase at long-term use temperatures, providing excellent aging protection. Often used in combination with hindered phenols.[22]
Natural Alternatives

For applications in food packaging, medical devices, or where a "green" label is desired, natural antioxidants are gaining traction.

CompoundKey Characteristics & Performance Insights
α-Tocopherol (Vitamin E) Biocompatible & Effective: A well-known natural antioxidant. Studies have shown it can be a highly effective stabilizer for polyolefins, sometimes outperforming synthetic antioxidants like Irganox 1010 at equivalent concentrations.[28][29][30] Its primary drawbacks are higher cost and potential for color development.[31][32]

Experimental Protocols for Performance Validation

Objective comparison requires standardized testing. The following are abbreviated protocols for two key industry-standard methods used to evaluate antioxidant efficacy.

Protocol: Oxidative Induction Time (OIT) of Polyolefins by DSC

This method, based on ASTM D3895 , is a rapid and widely used quality control test to assess the thermal-oxidative stability of a stabilized material.[3][4][33][34] A longer OIT indicates greater resistance to oxidation.

Methodology Workflow

G start Start prep Prepare Sample (3-5 mg disc) Place in open Al pan start->prep load Load Sample & Empty Reference Pan into DSC Cell prep->load purge_n2 Purge with Nitrogen (50 mL/min) load->purge_n2 heat Heat to Isothermal Temp (e.g., 200°C) under N₂ purge_n2->heat equilibrate Equilibrate at Temp for 5 min heat->equilibrate switch_gas Switch Gas Flow from N₂ to O₂ (Start Time t=0) equilibrate->switch_gas hold Hold at Isothermal Temp under O₂ switch_gas->hold detect Monitor Heat Flow Signal for Onset of Exotherm hold->detect calculate Calculate OIT (Time from Gas Switch to Onset of Oxidation) detect->calculate end_run End calculate->end_run

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Butylated Hydroxytoluene (BHT) Determination

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foundational Strategy: The Imperative for Cross-Validation in BHT Analysis

Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant extensively used to prevent oxidative degradation in pharmaceuticals, cosmetics, and food products.[1][2] Its role as a stabilizer is critical, but its concentration must be meticulously controlled to comply with regulatory limits and ensure product safety and efficacy.[3][4] Consequently, the analytical methods employed for its quantification must be not only accurate and precise but also demonstrably reliable across different platforms. This guide moves beyond the validation of a single method to address a more rigorous challenge: the cross-validation of multiple analytical techniques for BHT determination.

Cross-validation is the systematic process of verifying that a validated analytical method produces consistent, reliable, and accurate results when compared against another distinct, validated method.[5] This is not a redundant exercise; it is a cornerstone of robust data integrity, particularly crucial during method transfer between laboratories, transition to new technology, or when results from different techniques must be correlated.[5] By establishing the equivalency of methods, we build a framework of trust in our data, ensuring that a result is not an artifact of a specific analytical system.

This document provides a technical comparison of the most prevalent methods for BHT analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry—and outlines a framework for their cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8][9]

Core Methodologies for BHT Determination: A Comparative Overview

The choice of an analytical method is dictated by the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. For BHT, a lipophilic and relatively volatile compound, several powerful techniques are available.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reversed-phase (RP) mode, is the most common technique for BHT analysis.[10]

    • Expertise & Causality: The non-polar nature of BHT lends itself perfectly to RP-HPLC, where it strongly interacts with a non-polar stationary phase (like C18) and is eluted by a polar mobile phase, typically a mixture of acetonitrile or methanol and water.[1][2][11] UV detection is standard, leveraging BHT's chromophore for quantification, often around 280 nm.[1][2][11][12] This method offers excellent specificity and can often resolve BHT from other antioxidants like Butylated Hydroxyanisole (BHA).[2]

  • Gas Chromatography (GC): Given BHT's volatility, GC is a highly effective alternative.

    • Expertise & Causality: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. It is particularly powerful for complex matrices where co-eluting substances might interfere with HPLC analysis.[13] Coupling GC with a Mass Spectrometer (GC-MS) provides exceptional specificity and sensitivity, as it identifies BHT by both its retention time and its unique mass fragmentation pattern.[3][14] This makes GC-MS a gold standard for confirmatory analysis.

  • UV-Visible Spectrophotometry: This technique offers a simpler, more rapid approach for BHT quantification.

    • Expertise & Causality: This method is based on the principle that BHT absorbs light in the UV spectrum.[15] While fast and accessible, its primary limitation is a lack of specificity.[15] Other compounds in the sample matrix that absorb at a similar wavelength can cause significant interference. Therefore, its use is often restricted to relatively simple and clean sample matrices or for preliminary screening before confirmation by a more specific method like HPLC or GC.

Workflow for Method Cross-Validation

The cross-validation process ensures that different analytical procedures yield comparable results for the same sample set. This workflow is a self-validating system that builds confidence in the interchangeability of the methods.

G cluster_prep Phase 1: Preparation cluster_eval Phase 3: Data Evaluation cluster_conc Phase 4: Conclusion Sample Select Representative Sample Batch Prep Homogenize & Prepare Aliquots Sample->Prep Spike Spike Sub-set for Accuracy Prep->Spike MethodA Analyze via Primary Method (e.g., Validated HPLC-UV) Spike->MethodA MethodB Analyze via Secondary Method (e.g., Validated GC-MS) Spike->MethodB DataComp Compile & Compare Results (Assay, Purity, etc.) MethodA->DataComp MethodB->DataComp Stats Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman) DataComp->Stats Conclusion Determine Method Equivalency Based on Pre-defined Criteria Stats->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Defining the Validation Parameters: The ICH Framework

To objectively compare analytical methods, we must evaluate them against a standardized set of performance characteristics as defined by regulatory bodies like the ICH.[7][8][16][17] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[18]

Key Validation Parameters for BHT Quantification:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[7][17] For GC-MS, this is inherent in the mass-selective detection. For HPLC, it's demonstrated by separating BHT from other potential compounds and through peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[16][17] This is typically evaluated by a linear regression of at least five concentration levels.

  • Accuracy: The closeness of the test results to the true value.[17] It is often determined through recovery studies by spiking a blank matrix with a known quantity of BHT at different concentration levels.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] It is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Comparative Performance Data for BHT Analysis

The following table summarizes typical performance characteristics for the three primary analytical methods, synthesized from various validation studies.

Validation Parameter HPLC-UV GC-MS / GC-FID UV-Vis Spectrophotometry
Specificity High (with appropriate column and mobile phase). Can be confirmed with PDA detector.Very High (especially with MS detection, which provides mass fragmentation patterns).[3]Low to Moderate (Prone to interference from matrix components that absorb at similar wavelengths).[15]
Linearity (R²) Typically > 0.999[11][19]Typically ≥ 0.99[4][20]Typically > 0.99 (in ideal conditions)
Accuracy (% Recovery) 98.8% to 104.8%[19]; 83.9% to 95.8% in food matrices.[20]79.1% to 104.3% depending on matrix complexity.[13] Recoveries >80% are common.[14]Highly matrix-dependent; can be lower if interfering substances are present.
Precision (%RSD) Repeatability: < 1.5%; Intermediate Precision: < 2.0%[19]Repeatability: < 5% is common.[13]Generally < 5% for simple solutions.
LOD 0.0013 µg/mL to 0.170 mg/L[11][19]High sensitivity, often in the low µg/mL or ng/mL range.~1-2 mg/L, generally less sensitive than chromatographic methods.
LOQ 0.0039 µg/mL to 0.515 mg/L[11][19]Quantifiable at low µg/mL levels.Higher than chromatographic methods.
Typical Application Primary quantitative method for quality control in pharmaceutical and cosmetic products.[10][11]Confirmatory analysis, analysis in complex matrices (e.g., food, biological samples).[3][13][20]Rapid screening in simple, well-defined matrices.

Experimental Protocols for Cross-Validation

This section provides a detailed, step-by-step methodology for the cross-validation of an HPLC-UV method against a GC-MS method for the determination of BHT in a generic topical cream formulation.

Sample Preparation (Common for Both Methods)
  • Weighing: Accurately weigh 1.0 g of the topical cream into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile.[11][14] Cap the tube and vortex for 5 minutes to disperse the cream.

  • Precipitation (Optional): To precipitate formulation excipients, place the tube in a freezer at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm PTFE syringe filter into an autosampler vial. This filtered extract is now ready for both HPLC and GC analysis.

Protocol 1: HPLC-UV Analysis
  • Instrumentation: HPLC system with UV/Vis or PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[11][19]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (80:20 v/v).[19]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.[1][12]

  • Injection Volume: 20 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve using BHT standard solutions ranging from 1 µg/mL to 100 µg/mL in acetonitrile.

  • Inject the prepared sample extracts in triplicate.

  • Quantify the BHT concentration in the samples by comparing the peak area to the calibration curve.

Protocol 2: GC-MS Analysis
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Agilent FactorFour VF-1ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[21]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: 2 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 205 and 220 for BHT.

Procedure:

  • Condition the GC system.

  • Prepare a calibration curve using BHT standard solutions ranging from 1 µg/mL to 100 µg/mL in acetonitrile.

  • Inject 1 µL of the prepared sample extracts.

  • Quantify the BHT concentration using the primary ion (m/z 220) and confirm identity with the qualifier ion (m/z 205).

Principle of Chromatographic Separation

The separation of BHT from other matrix components is fundamental to both HPLC and GC. The following diagram illustrates this principle for reversed-phase HPLC.

G cluster_column Chromatographic Column cluster_mobile Mobile Phase (Acetonitrile/Water) p1 p2 p3 p4 p5 p6 p7 p8 particles BHT BHT BHT->particles:f1 Non-polar Interaction (Retention) Impurity Impurity Impurity->p4 Polar Impurity (Elutes Quickly) caption BHT interacts with the non-polar stationary phase, slowing its movement.

Caption: Principle of Reversed-Phase HPLC separation for BHT.

Conclusion: Synthesizing Data for a Definitive Assessment

The ultimate goal of cross-validation is to demonstrate that the alternate analytical methods are equivalent for the intended purpose. After executing both protocols on the same set of samples (ideally a minimum of 6-10 different lots), the results are compared statistically. A Student's t-test can be used to compare the mean assay values, while an F-test can compare the variance between the two methods. If the statistical analysis shows no significant difference between the results (within pre-established acceptance criteria), the methods can be considered cross-validated. This provides a high degree of confidence that either method can be used reliably for the determination of BHT, strengthening the foundation of your product's quality control and regulatory submissions.

References

evaluating the pro-oxidant activity of 2-tert-Butyl-4-methylphenol under specific conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of the compounds they work with is paramount. 2-tert-Butyl-4-methylphenol, commonly known as Butylated Hydroxytoluene (BHT), is a synthetic phenolic antioxidant widely employed to inhibit oxidative degradation in a vast array of products. However, under specific circumstances, this protective agent can paradoxically exhibit pro-oxidant activity, a phenomenon of critical importance in biological and chemical systems. This guide provides an in-depth evaluation of the pro-oxidant potential of BHT, comparing it with other common synthetic antioxidants: Butylated Hydroxyanisole (BHA), Propyl Gallate (PG), and Tert-Butylhydroquinone (TBHQ). We will delve into the underlying mechanisms, present comparative data, and provide detailed experimental protocols to empower researchers to assess these effects in their own work.

The Duality of Phenolic Antioxidants: A Balancing Act

Phenolic antioxidants like BHT primarily function by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, thus terminating the chain reactions of oxidation. This "radical scavenging" is the cornerstone of their antioxidant efficacy. However, the resulting phenoxyl radical, while more stable than the initial free radical, is not entirely inert. The fate of this radical and the environmental conditions dictate whether the compound continues to act as a protector or transitions into a promoter of oxidation.

The pro-oxidant activity of phenolic antioxidants is often conditional, influenced by factors such as:

  • Concentration: At high concentrations, the likelihood of antioxidant radicals interacting with each other or other molecules to generate reactive species increases.

  • Presence of Transition Metals: Metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can participate in Fenton-like reactions. In these reactions, the antioxidant can reduce the metal ion (e.g., Fe³⁺ to Fe²⁺), which then reacts with hydrogen peroxide to produce highly damaging hydroxyl radicals.[1][2]

  • Oxygen Partial Pressure: Elevated oxygen levels can promote the oxidation of the antioxidant itself, leading to the formation of superoxide radicals and other reactive oxygen species (ROS).

  • Chemical Environment: The presence of other molecules, such as peroxides or other antioxidants, can influence the reaction pathways. For instance, BHA can stimulate the peroxidase-dependent oxidation of BHT to form the potentially toxic BHT-quinone methide.[3][4][5]

Comparative Analysis of Pro-Oxidant Potential

To provide a clear comparison, we will evaluate BHT against three other widely used synthetic antioxidants: BHA, Propyl Gallate, and TBHQ.

AntioxidantChemical StructurePrimary Antioxidant MechanismKey Pro-oxidant Mechanisms
This compound (BHT) PhenolicHydrogen atom donation to free radicals.Formation of BHT-quinone methide and superoxide radicals, especially in the presence of peroxidases or high oxygen pressure.[6][7] Can participate in Fenton-like reactions with transition metals.
Butylated Hydroxyanisole (BHA) PhenolicHydrogen atom donation to free radicals.Can act as a pro-oxidant in the presence of transition metals.[8] Its phenoxyl radical can interact with other molecules to promote oxidation.[3][4]
Propyl Gallate (PG) Gallic acid esterHydrogen atom donation from its three hydroxyl groups and metal chelation.[9]Can exhibit pro-oxidant effects by reducing transition metals, which can then catalyze Fenton reactions.[1]
Tert-Butylhydroquinone (TBHQ) Hydroquinone derivativeHydrogen atom donation from its hydroxyl groups.Can be oxidized to the more reactive tert-butylbenzoquinone (TBBQ), which can induce oxidative stress.[10] Can also participate in redox cycling with transition metals.

Table 1: Comparison of Pro-oxidant Mechanisms of Selected Synthetic Antioxidants.

Quantitative Assessment of Pro-oxidant Activity

The following table presents hypothetical data based on literature findings, illustrating the potential pro-oxidant activity of the selected antioxidants under specific experimental conditions. The values are expressed as the percentage increase in reactive oxygen species (ROS) compared to a control without any antioxidant, as measured by a cellular ROS assay.

ConditionThis compound (BHT)Butylated Hydroxyanisole (BHA)Propyl Gallate (PG)Tert-Butylhydroquinone (TBHQ)
High Concentration (500 µM) + 45%+ 35%+ 55%+ 65%
Presence of Fe²⁺ (10 µM) + 70%+ 60%+ 85%+ 95%
Presence of H₂O₂ (100 µM) + 20%+ 15%+ 30%+ 40%
Presence of Fe²⁺ and H₂O₂ + 150%+ 130%+ 180%+ 210%

Table 2: Hypothetical Comparative Pro-oxidant Activity (% Increase in ROS). These values are for illustrative purposes and actual results may vary depending on the specific experimental setup.

Mechanistic Pathways of Pro-Oxidant Activity

The transition from an antioxidant to a pro-oxidant is a nuanced process governed by specific chemical reactions. Below, we visualize the key pathways for BHT.

BHT Oxidation and the Fenton Reaction

In the presence of transition metals like iron, BHT can initiate a pro-oxidant cascade via the Fenton reaction.

BHT_Fenton_Reaction BHT BHT (ArOH) BHT_radical BHT Radical (ArO•) BHT->BHT_radical + Fe³⁺ Fe3 Fe³⁺ Fe2 Fe²⁺ Fe3->Fe2 BHT reduces Fe³⁺ Fe2->Fe3 OH_radical Hydroxyl Radical (•OH) Fe2->OH_radical + H₂O₂ (Fenton Reaction) H2O2 H₂O₂ H2O2->OH_radical OH_ion OH⁻ Cellular_Damage Cellular Damage OH_radical->Cellular_Damage Oxidizes Biomolecules

Caption: BHT-mediated Fenton reaction leading to hydroxyl radical formation.

BHT Oxidation to Quinone Methide

In certain biological systems, particularly in the presence of peroxidases, BHT can be oxidized to form BHT-quinone methide, a reactive electrophile that can adduct to cellular macromolecules, leading to toxicity.

BHT_Quinone_Methide BHT BHT BHT_radical BHT Phenoxyl Radical BHT->BHT_radical Oxidation Peroxidase Peroxidase/H₂O₂ Quinone_Methide BHT-Quinone Methide BHT_radical->Quinone_Methide Disproportionation Adducts Covalent Adducts Quinone_Methide->Adducts Reacts with Cellular_Macromolecules Cellular Macromolecules (e.g., Proteins, DNA)

Caption: Formation of BHT-quinone methide via peroxidase-mediated oxidation.

Experimental Protocols for Assessing Pro-Oxidant Activity

To empirically evaluate the pro-oxidant potential of BHT and its counterparts, validated and reproducible experimental protocols are essential. We provide two such protocols below.

Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This assay measures the intracellular generation of ROS in cultured cells upon exposure to the test compounds.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Step-by-Step Methodology:

  • Cell Culture: Plate adherent cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DCFH-DA in sterile DMSO.

    • Prepare working solutions of BHT and other test compounds in serum-free cell culture medium.

  • Cell Treatment:

    • Remove the culture medium and wash the cells once with warm, sterile phosphate-buffered saline (PBS).

    • Add the test compounds at various concentrations to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control (DMSO).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use.

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

DCFH_DA_Workflow cluster_prep Preparation cluster_treatment Treatment & Staining cluster_measurement Measurement Plate_Cells Plate Cells in 96-well Plate Prepare_Reagents Prepare Test Compounds and DCFH-DA Stock Treat_Cells Treat Cells with Test Compounds Prepare_Reagents->Treat_Cells Wash_Cells1 Wash Cells (PBS) Treat_Cells->Wash_Cells1 Stain_Cells Stain with DCFH-DA Wash_Cells1->Stain_Cells Wash_Cells2 Wash Cells (PBS) Stain_Cells->Wash_Cells2 Measure_Fluorescence Measure Fluorescence (Ex: 485 nm, Em: 535 nm) Wash_Cells2->Measure_Fluorescence

Caption: Experimental workflow for the cellular ROS assay using DCFH-DA.

Derivatives of Reactive Oxygen Metabolites (d-ROMs) Test

This colorimetric assay measures the concentration of hydroperoxides, which are early markers of oxidative damage.

Principle: The d-ROMs test is based on the Fenton reaction. In an acidic buffer, iron ions are released from plasma proteins. These iron ions react with hydroperoxides present in the sample to generate alkoxyl and peroxyl radicals. These radicals then oxidize a chromogen (an aromatic amine), leading to the formation of a colored product that can be quantified spectrophotometrically.[11][12]

Step-by-Step Methodology:

  • Sample Preparation: Collect blood samples in heparinized tubes and centrifuge to obtain plasma.

  • Reagent Preparation:

    • Reagent 1 (R1): Chromogenic substrate (e.g., N,N-diethyl-p-phenylenediamine) solution.

    • Reagent 2 (R2): Acetate buffer (pH 4.8) to facilitate the release of iron from transferrin.

  • Assay Procedure:

    • Pipette 10 µL of the plasma sample into a cuvette.

    • Add 1 mL of Reagent 2 (acetate buffer) and mix.

    • Add 10 µL of Reagent 1 (chromogen) and mix thoroughly.

    • Incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at 505 nm.

    • The concentration of reactive oxygen metabolites is proportional to the absorbance and is typically expressed in Carratelli units (CARR U).

dROMs_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Collect_Sample Collect Plasma Sample Prepare_Reagents Prepare R1 (Chromogen) and R2 (Buffer) Mix_Sample_Buffer Mix Plasma and R2 (Buffer) Prepare_Reagents->Mix_Sample_Buffer Add_Chromogen Add R1 (Chromogen) Mix_Sample_Buffer->Add_Chromogen Incubate Incubate at 37°C Add_Chromogen->Incubate Measure_Absorbance Measure Absorbance at 505 nm Incubate->Measure_Absorbance

Caption: Experimental workflow for the d-ROMs test.

Conclusion

The pro-oxidant activity of this compound is a critical consideration for its application in biological and chemical systems. While a potent antioxidant under many conditions, its capacity to promote oxidation, particularly in the presence of transition metals and at high concentrations, necessitates careful evaluation. This guide has provided a comparative framework for understanding the pro-oxidant potential of BHT relative to other common synthetic antioxidants, elucidated the underlying chemical mechanisms, and offered detailed experimental protocols for its assessment. By employing these methods, researchers can gain a more comprehensive understanding of the behavior of BHT and other phenolic antioxidants in their specific applications, ensuring both efficacy and safety.

References

A Comparative Guide to the Efficacy of Butylated Hydroxytoluene (BHT) in Diverse Food Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Product Development Professionals

In the landscape of food preservation, preventing oxidative degradation is critical for maintaining quality, safety, and shelf-life. Synthetic phenolic antioxidants, particularly Butylated Hydroxytoluene (BHT), have long been a cornerstone in this effort.[1] As a lipophilic (fat-soluble) compound, BHT's performance is intrinsically linked to the composition of the food it aims to protect.[2] This guide offers an in-depth comparison of BHT's efficacy across various food matrices, supported by experimental data and standardized protocols, to inform formulation and research decisions.

The Antioxidant Mechanism of BHT: A Foundation

BHT's primary role is as a free radical scavenger. The process of lipid oxidation is a chain reaction initiated by free radicals. BHT effectively terminates this chain by donating a hydrogen atom from its phenolic hydroxyl group to lipid-free radicals (ROO•).[2][[“]] This action converts the highly reactive lipid radical into a more stable hydroperoxide and forms a BHT radical (ArO•). The BHT radical is relatively stable and does not readily propagate the oxidation chain, thus halting the degradation process.[2]

This fundamental mechanism underscores why BHT is particularly effective in matrices susceptible to lipid peroxidation.

Visualizing the Mechanism of BHT

BHT_Mechanism cluster_propagation Lipid Peroxidation Chain Reaction (Uninhibited) cluster_termination Chain-Breaking Action of BHT L Lipid (LH) L_rad Lipid Radical (L•) L->L_rad Initiation (Heat, Light, Metal Ions) LOO_rad Peroxy Radical (LOO•) L_rad->LOO_rad + O₂ LOOH Lipid Hydroperoxide (LOOH) LOO_rad->LOOH + LH (Propagation) LOO_rad_clone Peroxy Radical (LOO•) LOOH->L_rad Generates new L• BHT BHT (ArOH) BHT_rad Stable BHT Radical (ArO•) BHT->BHT_rad + LOO• NonRadical Non-Radical Products BHT_rad->NonRadical + another LOO• LOO_rad_clone->LOOH - H atom from BHT

Caption: BHT donates a hydrogen atom to terminate the lipid peroxidation cycle.

Efficacy Across Food Matrices: A Comparative Analysis

The effectiveness of BHT is not uniform; it is highly dependent on the food matrix's physical and chemical properties, including fat content, water activity, pH, and the presence of other components like metal ions.

High-Fat, Low-Moisture Systems (e.g., Edible Oils, Lard, Bakery Products)

This is the ideal environment for BHT. Its lipophilic nature allows it to dissolve and distribute effectively within the lipid phase where oxidation occurs.[4]

  • Edible Oils & Fats: In bulk oils and fats, BHT significantly delays the onset of rancidity. Its efficacy can be quantified using accelerated oxidation tests like the Rancimat method, which measures the Oxidative Stability Index (OSI). A higher OSI indicates greater stability.[1][5] BHT is particularly effective in animal fats like lard and in vegetable oils used for frying.[1][6]

  • Bakery & Cereal Products: In products like biscuits, crackers, and breakfast cereals, fats are prone to oxidation, leading to off-flavors. BHT is often incorporated into the shortening or sprayed onto the product surface to extend shelf life.[7]

High-Moisture & Emulsion Systems (e.g., Meats, Dressings, Dairy)

The performance of BHT in these systems is more complex. While still effective, its efficacy can be influenced by partitioning between the oil and water phases.

  • Meat and Meat Products: Lipid oxidation in meat, especially after cooking, leads to "warmed-over flavor" and is a major quality concern. BHT can retard this process.[8] Its effectiveness is often measured by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, via the Thiobarbituric Acid Reactive Substances (TBARS) assay.[9] Lower TBARS values indicate less oxidation.

  • Dairy Products: The use of BHT in dairy is less common but can be effective in high-fat dairy products like butter and some cheeses to prevent oxidative rancidity.[10]

  • Mayonnaise and Dressings: In oil-in-water emulsions, BHT's efficacy depends on its concentration at the oil-water interface, where oxidation is often initiated. It must compete with water-soluble pro-oxidants.

Quantitative Comparison of BHT Efficacy

The following table summarizes representative data on BHT's performance in retarding oxidation across different food matrices. Data is compared against a control (no antioxidant) and other common synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Tertiary Butylhydroquinone (TBHQ).

Food MatrixTest MethodPerformance MetricControlBHT (200 ppm)BHA (200 ppm)TBHQ (200 ppm)
Lard Rancimat (110°C)Induction Period (hours)5.415.212.522.1
Sunflower Oil Rancimat (110°C)Induction Period (hours)3.18.57.814.2
Cooked Beef Patties (Stored at 4°C for 5 days)TBARS Assaymg MDA/kg meat2.10.80.90.5
Breakfast Cereal (Accelerated Storage)Sensory PanelShelf-Life (weeks)8201824

Data compiled and synthesized from multiple sources for comparative illustration.[1][8]

Analysis: The data consistently shows that while BHT provides a significant improvement in oxidative stability over controls, TBHQ often exhibits superior performance, especially in vegetable oils and at high temperatures.[1][6] The choice between them often involves balancing efficacy, cost, regulatory limits, and potential carry-through properties in processed foods.[11]

Standardized Experimental Protocols

To ensure trustworthy and reproducible results, standardized methodologies are paramount. Below are detailed protocols for two of the most common assays used to evaluate antioxidant efficacy.

Protocol 1: Oxidative Stability Index (OSI) via the Rancimat Method

This protocol determines the resistance of fats and oils to oxidation under accelerated conditions.[5]

Causality: The Rancimat method accelerates the natural oxidation process by exposing the sample to elevated temperatures and a constant stream of air.[12] The volatile secondary oxidation products, mainly organic acids, are captured in deionized water, and the time taken for a rapid increase in conductivity is measured. This "induction period" is a direct measure of the oil's stability and the antioxidant's effectiveness.[13]

Apparatus:

  • Rancimat instrument (e.g., Metrohm 892)

  • Reaction and measuring vessels

  • Air pump and flow meter

  • Heating block

  • Conductivity electrode

Procedure:

  • Sample Preparation: Weigh 3.0 ± 0.1 g of the oil or melted fat directly into a clean, dry reaction vessel.[13]

  • Antioxidant Addition: If testing, add the desired concentration of BHT (e.g., 200 ppm) to the sample and mix thoroughly to ensure homogeneity.

  • Apparatus Setup: Fill a measuring vessel with 60 mL of deionized water and place the conductivity electrode inside.[14]

  • Initiation: Place the reaction vessel into the pre-heated heating block (typically 110-120°C). Connect the air supply tubing (flow rate ~10-20 L/h) to pass air through the sample and then into the measuring vessel.[15]

  • Measurement: The instrument software will continuously monitor the conductivity of the water.

  • Endpoint Determination: The test concludes when the rate of conductivity increase exceeds a set threshold. The software automatically calculates the induction period in hours, which is the time until this rapid acceleration.[12]

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures secondary oxidation products (primarily malondialdehyde, MDA) in matrices like meat.

Causality: This assay provides a snapshot of the extent of lipid peroxidation that has already occurred. MDA, a byproduct of polyunsaturated fatty acid degradation, reacts with thiobarbituric acid (TBA) under acidic conditions and heat to form a pink-colored adduct.[16][17] The intensity of this color, measured spectrophotometrically at ~532 nm, is proportional to the amount of MDA in the sample, thus serving as an index of oxidative damage.

Apparatus:

  • Spectrophotometer

  • Homogenizer

  • Centrifuge

  • Water bath

  • Vortex mixer

Reagents:

  • Trichloroacetic acid (TCA) extraction solution

  • Thiobarbituric acid (TBA) reagent

  • MDA standard (1,1,3,3-Tetramethoxypropane)

Procedure:

  • Sample Homogenization: Weigh 5 g of the sample (e.g., ground meat) and homogenize with 25 mL of cold TCA extraction solution.

  • Extraction & Clarification: Centrifuge the homogenate at 3000 x g for 10 minutes. Filter the supernatant to remove particulates.

  • Reaction: Pipette 2 mL of the clear filtrate into a test tube. Add 2 mL of the TBA reagent. Prepare a blank using 2 mL of the TCA solution instead of the filtrate.

  • Standard Curve: Prepare a series of MDA standards and react them with the TBA reagent in the same manner to create a standard curve for quantification.

  • Incubation: Vortex all tubes and incubate in a boiling water bath (95-100°C) for 30 minutes to allow for color development.

  • Measurement: Cool the tubes to room temperature. Measure the absorbance of the samples and standards against the blank at 532 nm.

  • Calculation: Determine the concentration of MDA in the sample by comparing its absorbance to the standard curve. Results are typically expressed as mg MDA per kg of sample.

Experimental & Analytical Workflow Visualization

A systematic workflow is crucial for comparing antioxidant efficacy. The following diagram outlines the logical progression from sample preparation to final data analysis.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Interpretation Matrix Select Food Matrix (e.g., Lard, Ground Beef) Groups Define Experimental Groups (Control, BHT, BHA, etc.) Matrix->Groups Dosing Prepare Antioxidant Stock & Dose Samples Groups->Dosing Storage Apply Stress Condition (Accelerated Storage, Heating) Dosing->Storage Sampling Collect Samples at Timed Intervals Storage->Sampling Rancimat Chemical Assay 1: Rancimat (OSI) Sampling->Rancimat For Oils/Fats TBARS Chemical Assay 2: TBARS (MDA) Sampling->TBARS For Meat/Emulsions Sensory Sensory Evaluation Sampling->Sensory For Finished Products Stats Statistical Analysis (ANOVA, t-test) Rancimat->Stats TBARS->Stats Sensory->Stats Compare Compare Efficacy & Draw Conclusions Stats->Compare

References

A Senior Application Scientist's Guide to Assessing the Impact of Butylated Hydroxytoluene (BHT) on the Gut Microbiome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Antioxidant—Uncovering the Microbial Influence of a Common Preservative

Butylated hydroxytoluene (BHT) is a synthetic phenolic antioxidant widely employed in the food, cosmetic, and pharmaceutical industries to prevent lipid oxidation, thereby extending shelf life and maintaining product integrity.[1][2] While its safety at regulated concentrations has been established by bodies like the FDA, the scientific paradigm has shifted.[3] We now understand the gut microbiome as a critical metabolic and immunological organ, profoundly influencing host health.[4][5][6] This raises a pivotal question for researchers and developers: What is the collateral impact of chronic, low-dose BHT exposure on this complex microbial ecosystem?

Emerging evidence suggests that food additives, once considered inert from a microbial standpoint, can modulate the composition and function of the gut microbiota.[7] Concerns that synthetic antioxidants like BHT may possess antimicrobial properties that could disrupt this delicate balance are driving new research initiatives.[1] This guide provides a comparative framework for researchers, scientists, and drug development professionals to design and execute robust studies assessing the impact of BHT on the gut microbiome. We will move beyond simple protocols to explain the causal logic behind experimental design, compare the leading methodologies, and provide the technical insights necessary for generating reproducible, high-integrity data.

The Mechanistic Impact of BHT on the Gut Ecosystem

Understanding the potential effects of BHT requires a multi-faceted view of its interactions within the gut. The primary mechanisms of concern include direct antimicrobial activity, compromised gut barrier function, and subsequent inflammatory responses.

  • Direct Antimicrobial Effects: As a phenolic compound, BHT possesses inherent antimicrobial properties.[1] This is a double-edged sword; while beneficial for preservation, it may also indiscriminately target commensal gut bacteria. An in vitro study demonstrated that synthetic phenolic antioxidants can interfere with the growth of beneficial, fiber-degrading bacteria, such as strains of Bacteroides and Prevotella.[1] Such disruptions can lead to gut dysbiosis, an imbalance characterized by reduced microbial diversity and an altered ratio of key phyla like Firmicutes and Bacteroidetes, which is associated with numerous adverse health outcomes.[4][8][9]

  • Gut Barrier Integrity: The intestinal barrier is a sophisticated, multi-layer system that prevents the translocation of harmful luminal contents, like bacterial endotoxins (LPS), into circulation.[10][11] This barrier's integrity is heavily reliant on tight junction proteins and a healthy mucus layer, both of which are influenced by microbial metabolites like butyrate.[12][13] If BHT alters the populations of butyrate-producing bacteria (primarily within the Firmicutes phylum), it could indirectly compromise barrier function.[8][14] A compromised barrier, or "leaky gut," is a precursor to systemic inflammation.[10]

  • Modulation of Inflammatory Responses: Gut dysbiosis and increased intestinal permeability can trigger chronic, low-grade inflammation.[4][9] When microbial products cross the epithelial barrier, they can activate immune cells in the underlying tissue, leading to the release of pro-inflammatory cytokines.[13] While some studies suggest BHT may have anti-inflammatory effects in certain contexts by scavenging reactive oxygen species, its potential to induce gut-derived inflammation via microbial disruption cannot be overlooked.[15]

Below is a conceptual diagram illustrating these potential mechanisms.

BHT_Impact_Pathway cluster_direct Direct Microbial Interaction cluster_barrier Epithelial Barrier Interaction cluster_immune Host Immune Response BHT Butylated Hydroxytoluene (BHT) in Gut Lumen Antimicrobial Antimicrobial Effect BHT->Antimicrobial Alteration Altered Microbial Composition & Function Antimicrobial->Alteration Inhibits specific taxa Dysbiosis Gut Dysbiosis Alteration->Dysbiosis Reduces diversity, alters F:B ratio SCFA Reduced SCFA (e.g., Butyrate) Production Dysbiosis->SCFA Barrier Compromised Gut Barrier Integrity SCFA->Barrier Less energy for colonocytes, weakened tight junctions Translocation Increased Antigen Translocation (LPS) Barrier->Translocation Immune Immune Cell Activation Translocation->Immune Inflammation Systemic & Local Inflammation Immune->Inflammation Cytokine release

Caption: Potential mechanistic pathways of BHT's impact on the gut-host axis.

A Comparative Guide to Experimental Models

Selecting the appropriate model is the most critical decision in assessing the impact of BHT. The choice between in vitro and in vivo systems depends on the specific research question, balancing physiological relevance with experimental control and throughput.

In Vitro Models: Precision and Mechanistic Insight

In vitro systems offer a controlled environment to dissect specific host-microbiota interactions, which is often difficult in complex in vivo settings.[16][17] They are ideal for screening, dose-response studies, and elucidating direct cellular mechanisms.

Model Comparison:

Model TypeDescriptionAdvantagesDisadvantages
Bacterial Monocultures Growth of single bacterial strains in media containing BHT.[1]Simple, high-throughput, excellent for determining direct antimicrobial effects (MIC/MBC).Lacks host interaction and microbial community context.
2D Epithelial Monolayers Human intestinal cells (e.g., Caco-2) grown on permeable supports to form a monolayer mimicking the gut barrier.[18]Good for assessing barrier integrity (TEER), permeability, and direct toxicity to host cells.[12]Lacks mucus layer (unless using HT29-MTX cells), anaerobic conditions, and microbial complexity.[18][19]
Epithelial Co-Cultures Combination of absorptive (Caco-2) and mucus-producing (HT29-MTX) cells.[19]More physiologically relevant barrier model with a mucus layer.Still lacks microbial diversity and the full immune component.
3D Organoids "Mini-guts" derived from stem cells that self-organize into 3D structures with various intestinal cell types.[16]High physiological relevance, mimics tissue architecture.Difficult to culture with complex microbiota, lower throughput, costly.
Gut-on-a-Chip Microfluidic devices that culture gut cells and microbes under flow, mimicking peristalsis and physiological gradients.[16][17]Replicates the dynamic microenvironment of the gut; allows for complex co-culture.Technically challenging, specialized equipment required, lower throughput.

Protocol: Assessing BHT Impact on a Caco-2/HT29-MTX Co-Culture Model

This protocol is designed to assess BHT's direct effect on intestinal barrier integrity in the presence of a simulated gut microbial metabolite environment.

  • Cell Culture & Seeding (The "Why"): Caco-2 cells spontaneously differentiate into polarized enterocytes, forming tight junctions, while HT29-MTX cells produce a mucus layer. A co-culture (e.g., 90:10 ratio) provides a more robust model of the human intestinal barrier than either cell line alone.[19]

    • Step 1.1: Culture Caco-2 and HT29-MTX cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Step 1.2: Seed cells onto 0.4 µm Transwell™ permeable supports at a density of 1x10^5 cells/cm².

    • Step 1.3: Culture for 21 days to allow for full differentiation and formation of a stable monolayer. Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) weekly. A stable TEER reading >250 Ω·cm² indicates a confluent monolayer.

  • BHT Exposure (The "Why"): BHT is dissolved in a vehicle like ethanol or DMSO. It's critical to include a vehicle-only control group to ensure observed effects are due to BHT and not the solvent. Concentrations should bracket physiologically relevant estimates.

    • Step 2.1: Prepare stock solutions of BHT in sterile ethanol. Prepare serial dilutions in cell culture media to achieve final concentrations (e.g., 1, 10, 100 µM). The final ethanol concentration in all wells (including vehicle control) must be identical and non-toxic (<0.1%).

    • Step 2.2: Replace the media in the apical (upper) chamber of the Transwells with media containing the test concentrations of BHT, a vehicle control, or a media-only control.

    • Step 2.3: Incubate for a relevant time period (e.g., 24-48 hours).

  • Barrier Function Assessment (The "Why"): TEER measures ionic flow and reflects the tightness of tight junctions. A drop in TEER indicates compromised barrier integrity. Paracellular permeability assays using fluorescent tracers (like FITC-dextran) provide a quantitative measure of macromolecule leakage across the monolayer.

    • Step 3.1 (TEER): Measure TEER at baseline (0h) and at various time points (e.g., 4, 12, 24, 48h) post-exposure using an epithelial volt-ohm meter.

    • Step 3.2 (Permeability): After the final TEER reading, add FITC-dextran (4 kDa) to the apical chamber. Incubate for 2-4 hours.

    • Step 3.3: Collect samples from the basolateral (lower) chamber and measure fluorescence intensity. An increase in fluorescence compared to the control indicates increased permeability.

  • Self-Validation & Controls:

    • Positive Control: Include a condition known to disrupt the barrier (e.g., EGTA or TNF-α) to validate that the model system is responsive.

    • Vehicle Control: Essential to rule out solvent effects.

    • Untreated Control: To establish a baseline for normal barrier function.

In Vivo Models: Systemic Effects and Clinical Relevance

Animal models are indispensable for understanding the systemic impact of BHT, integrating the complex interplay between the diet, microbiota, intestinal barrier, and host immune system.[18][20]

Model Comparison:

Model TypeDescriptionAdvantagesDisadvantages
Conventional Rodents Standard laboratory mice or rats (e.g., C57BL/6) fed a diet containing BHT.Cost-effective, well-characterized physiology and immune system.[21]Microbiota differs significantly from humans, limiting direct translatability.
Germ-Free (GF) Mice Mice raised in a sterile environment with no microbiome.[20]Excellent for studying the direct effects of BHT on the host without microbial influence. Can be colonized with specific bacteria.Expensive, requires specialized facilities, lacks a complex microbial ecosystem.
Humanized Mice Germ-free mice colonized with a complete human fecal microbiota sample.[22]Provides the most clinically relevant model for studying human-specific microbial responses to BHT.Technically complex, expensive, donor variability can be a confounding factor.[22]
Other Models Zebrafish and Drosophila melanogaster offer high-throughput screening capabilities and genetic tractability for initial discovery work.[20][23][24]Rapid life cycles, cost-effective for large-scale studies.Significant physiological differences from mammals.

Protocol: Assessing BHT Impact in a C57BL/6 Mouse Model

This protocol outlines a 28-day feeding study to assess changes in gut microbiome composition and host inflammatory markers following BHT exposure.

  • Acclimation and Diet (The "Why"): A 1-week acclimation period on a standard chow diet allows animals to adjust to the facility, reducing stress-related variables. The control diet must be identical to the BHT diet in every aspect (macronutrient/micronutrient content) except for the addition of BHT.

    • Step 1.1: Acclimate male C57BL/6 mice (6-8 weeks old) for 7 days. House 3-5 mice per cage.

    • Step 1.2: Randomly assign mice to control (n=10) and BHT-treated (n=10) groups.

    • Step 1.3: Provide the control group with a purified, defined diet (e.g., AIN-93G). Provide the treated group with the identical diet containing a specified dose of BHT (e.g., 0.05% w/w).

  • Sample Collection (The "Why"): Fecal pellets are a non-invasive way to monitor changes in the gut microbiome over time. Terminal collection of cecal contents provides a snapshot of the microbial community at its highest density, while blood and tissue samples are needed to assess systemic and local host responses.

    • Step 2.1 (Fecal): Collect fresh fecal pellets from each mouse at baseline (Day 0) and at the end of the study (Day 28). Immediately snap-freeze in liquid nitrogen and store at -80°C for DNA extraction.

    • Step 2.2 (Terminal): At Day 28, euthanize mice via an approved method. Collect blood via cardiac puncture for serum cytokine analysis.

    • Step 2.3 (Terminal): Aseptically collect cecal contents and snap-freeze for microbiome and metabolomic analysis.

    • Step 2.4 (Terminal): Collect a section of the distal colon for histological analysis (to assess inflammation and morphology) and another section for gene expression analysis (e.g., tight junction proteins, inflammatory cytokines).

  • Self-Validation & Controls:

    • Baseline Sampling: Collecting Day 0 samples is crucial to establish that there were no pre-existing differences between the groups and to track changes within each animal over time.

    • Controlled Diet: Using a defined, purified diet minimizes variability from fluctuating ingredients in standard chow.

    • Consistent Handling: All animals must be handled identically to minimize stress, a known confounder in microbiome studies.

Core Analytical Techniques and Data Interpretation

Once samples are collected, appropriate analytical methods are required to characterize the microbiome and measure host responses. The combination of sequencing and metabolomics provides a powerful, multi-omics view.

TechniqueDescriptionData GeneratedRationale & Key Considerations
16S rRNA Gene Sequencing Amplifies and sequences the variable regions of the 16S ribosomal RNA gene, a marker for bacterial and archaeal identification.[25][26]Taxonomic composition (who is there?), alpha/beta diversity metrics, relative abundance of different taxa.Cost-effective for community profiling. Choice of variable region (e.g., V4) and DNA extraction kit can introduce bias.[25][27] Requires robust bioinformatic pipelines (e.g., QIIME2, DADA2).
Shotgun Metagenomics Sequences all genomic DNA in a sample, not just a single marker gene.[28][29]Taxonomic composition, functional potential (what they can do?), antibiotic resistance genes.Provides much higher resolution than 16S and functional information. More expensive and computationally intensive.[29]
Metabolomics (SCFA Analysis) Quantifies metabolites in a sample. Targeted analysis of short-chain fatty acids (SCFAs) is common.[30]Concentrations of butyrate, propionate, acetate, etc.Measures the functional output of the microbiome. Typically performed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
ELISA / Multiplex Assay Measures the concentration of specific proteins (e.g., cytokines like TNF-α, IL-6) in serum or tissue homogenates.Levels of specific inflammatory markers.Standard method for quantifying host inflammatory response.
Quantitative PCR (qPCR) Measures the expression levels of specific genes (e.g., Occludin, Claudin-1 for tight junctions) in intestinal tissue.Relative gene expression data.Assesses the impact of BHT on host gene regulation related to barrier function and inflammation.

The following diagram outlines a comprehensive workflow for assessing BHT's impact, integrating both in vivo and in vitro approaches with key analytical techniques.

BHT_Workflow cluster_model 1. Model Selection cluster_exposure 2. BHT Exposure cluster_sampling 3. Sample Collection cluster_analysis 4. Analytical Methods cluster_data 5. Data Integration & Interpretation invivo In Vivo Model (e.g., Humanized Mice) diet Dietary Administration (Control vs. BHT) invivo->diet invitro In Vitro Model (e.g., Caco-2/HT29 Co-culture) apical Apical Chamber Dosing (Control vs. BHT) invitro->apical feces Fecal & Cecal Samples diet->feces tissue Blood & Colon Tissue diet->tissue media Apical & Basolateral Media apical->media cells Cell Lysates & Monolayer apical->cells seq 16S rRNA / Metagenomic Sequencing feces->seq metab Metabolomics (GC-MS) (SCFA Analysis) feces->metab host Host Assays (qPCR, ELISA, TEER) tissue->host media->host cells->host data Bioinformatics & Statistical Analysis seq->data metab->data host->data conclusion Assess Impact: Dysbiosis? Barrier Disruption? Inflammation? data->conclusion

Caption: A comprehensive experimental workflow for assessing BHT's gut microbiome impact.

Data Synthesis and Comparative Analysis

A thorough literature review is essential. Summarizing quantitative data from existing studies in a structured table allows for easy comparison and identification of knowledge gaps.

Table 1: Summary of Hypothetical Experimental Data on BHT's Gut Microbiome Impact

Study ModelBHT DoseKey FindingsImpact on Gut BarrierInflammatory MarkersReference
In Vitro Batch Culture100 ppm↓ Growth of Bacteroides ovatus & Prevotella copriNot AssessedNot AssessedFictionalized from[1]
C57BL/6 Mice0.05% in diet↓ Alpha diversity; ↑ Firmicutes:Bacteroidetes ratio↑ Serum FITC-dextran↑ Serum TNF-αHypothetical
Caco-2 Monolayer50 µMNo significant change in cell viability↓ TEER by 30%Not AssessedHypothetical
Humanized Mice0.02% in diet↓ Abundance of Faecalibacterium prausnitzii; ↓ Fecal butyrateNot AssessedNo significant changeHypothetical

Alternatives and Future Directions

The increasing consumer demand for "clean-label" products is driving the search for alternatives to synthetic preservatives like BHT.[2][31] Natural antioxidants derived from plant extracts (e.g., rosemary extract, tocopherols/Vitamin E, green tea extract) are gaining traction.[2][32][[“]] Future research should not only focus on the potential harm of synthetic additives but also comparatively assess the gut microbial impact of these natural alternatives. Many plant-derived compounds, such as polyphenols, are known to have prebiotic effects, potentially offering a dual benefit of preservation and gut health promotion.[31]

Conclusion

Assessing the impact of BHT on the gut microbiome is a complex but critical area of research. It requires a departure from simple toxicity studies towards a more holistic, systems-biology approach. By carefully selecting a combination of in vitro and in vivo models, employing multi-omics analytical techniques, and adhering to rigorous, self-validating experimental designs, researchers can generate the high-quality data needed to fully understand the intricate relationship between this common food additive and the microbial residents of our gut. This knowledge is paramount for informing regulatory decisions, guiding new product development, and ultimately, promoting human health in an age of processed foods.

References

A Comparative Guide to the Structure-Activity Relationship of 2-tert-Butyl-4-methylphenol and its Analogues in Antioxidant and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-tert-Butyl-4-methylphenol and its analogues. It is intended for researchers, scientists, and drug development professionals engaged in the study of phenolic compounds. We will explore the nuances of how subtle molecular modifications influence antioxidant efficacy and cytotoxic potential, supported by experimental data and detailed protocols.

Introduction: The Enduring Relevance of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are a cornerstone in the prevention of oxidative degradation in a vast array of materials, from plastics to pharmaceuticals.[1] Their defining structural feature is a phenolic ring sterically hindered by bulky alkyl groups, typically positioned ortho to the hydroxyl group.[1] This configuration is key to their function as potent radical scavengers. The compound this compound, a less sterically hindered isomer of the widely used Butylated Hydroxytoluene (BHT), serves as an excellent model for exploring the intricate relationship between chemical structure and biological activity. Understanding these relationships is paramount for the rational design of novel antioxidants with enhanced efficacy and targeted biological effects, including potential therapeutic applications.

The primary mechanism of action for these compounds is their ability to donate the hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[2] The resulting phenoxy radical is stabilized through resonance and the steric hindrance provided by the bulky substituents, which prevents it from propagating further radical reactions.[2] This guide will delve into how modifications to the number and position of these bulky groups, as well as other substitutions on the phenolic ring, modulate this fundamental antioxidant activity and can also impart cytotoxic properties.

The Core Moiety: this compound and Its Analogues

The focus of this guide is this compound and its structurally related analogues. The core structure consists of a phenol ring with a tert-butyl group at the 2-position and a methyl group at the 4-position. The analogues discussed herein will primarily involve variations in the number and position of the tert-butyl groups.

Caption: Key analogues of this compound.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of phenolic compounds is intricately linked to their molecular structure. Key determinants of activity include the number and position of hydroxyl groups, the nature of substituents on the aromatic ring, and the steric hindrance around the hydroxyl group.

The Role of Steric Hindrance and Substituent Position

The presence of bulky tert-butyl groups ortho to the hydroxyl group is a critical factor in the efficacy of hindered phenolic antioxidants.[2] These groups provide steric shielding, which enhances the stability of the phenoxy radical formed after hydrogen donation, thus preventing it from initiating new oxidation chains.

A comparative study of various hindered phenolic compounds using the Rancimat and DPPH assays revealed that the antioxidant activity is influenced by several factors.[3] These include the stability of the phenoxy radical, the number of hydrogen atoms that can be donated, the speed of hydrogen donation, and the ability of the phenoxy radical to combine with other active radicals.[3]

For instance, 2,6-di-tert-butyl-4-hydroxymethylphenol demonstrates strong antioxidant activity, comparable to 2,6-di-tert-butyl-4-methoxyphenol in lard.[3] This is attributed to the methylene group at the 4-position, which is activated by the aromatic ring and the hydroxyl group, allowing it to donate a hydrogen atom to free radicals.[3]

Quantitative Comparison of Antioxidant Efficacy

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC50) values for this compound analogues from various antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 ValueReference
3-tert-Butyl-4-methoxyphenol (BHA isomer)DPPH Radical Scavenging0.0052 mg/mL[4]
Butylated Hydroxytoluene (BHT)DPPH Radical Scavenging0.011 mg/mL[4]
2,4-di-tert-butylphenolDPPH Radical Scavenging60 µg/mL
2,4-di-tert-butylphenolABTS Radical Scavenging17 µg/mL

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

The data suggests that 3-tert-Butyl-4-methoxyphenol exhibits more potent radical scavenging activity than BHT in the DPPH assay, as indicated by its lower IC50 value.[4]

Cytotoxicity Profile: A Double-Edged Sword

While renowned for their antioxidant properties, some hindered phenols also exhibit cytotoxic effects, a characteristic that is being explored for potential therapeutic applications, particularly in oncology.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) have been investigated in various cell lines. Studies have shown that these compounds can induce cell death through different pathways.

In isolated rat hepatocytes, both BHA and BHT were found to be cytotoxic in a concentration-dependent manner. Their toxicity appears to be related to their effects on biomembranes and mitochondrial bioenergetics, leading to a rapid decrease in cellular ATP levels.

A comparative study on rat thymocytes revealed that BHA induces apoptosis, characterized by increased caspase-3 activity and the appearance of annexin-V-positive cells.[5] This effect was associated with increased intracellular Ca2+ and Zn2+ levels and depolarization of the cell membrane.[5] In contrast, BHT was found to induce non-apoptotic cell death, as it reduced caspase-3 activity and increased the number of annexin-V-negative dead cells.[5]

The metabolites of BHT, such as BHT-quinone and BHT-OOH, have been shown to induce oxidative DNA damage and apoptosis.[6] BHT-quinone appears to cause DNA damage through the generation of hydrogen peroxide.[6]

Quantitative Comparison of Cytotoxicity

The following table presents the 50% cytotoxic concentration (CC50) values for BHA and BHT in different cell lines.

CompoundCell LineCC50 (mM)Reference
Butylated Hydroxyanisole (BHA)HSC-20.2 - 0.3[7]
Butylated Hydroxytoluene (BHT)HSC-20.2 - 0.3[7]
BHA/BHT CombinationHSC-20.04 - 0.07[7]

Interestingly, a combination of BHA and BHT exhibited significantly higher cytotoxicity than either compound alone, suggesting a synergistic effect.[7]

Experimental Protocols

For the benefit of researchers seeking to replicate or build upon the findings discussed, detailed protocols for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds and positive control in the same solvent at various concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the sample solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH is also required.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Caption: Experimental workflow for the DPPH radical scavenging assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cells to be tested

  • Test compounds

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Calculation: Cell viability is calculated as a percentage of the control. The CC50 value is determined from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Synthesis of this compound and its Analogues

The synthesis of this compound and its analogues typically involves the Friedel-Crafts alkylation of a corresponding phenol with an alkylating agent, such as isobutylene or tert-butanol, in the presence of a catalyst.

A common method for the synthesis of this compound involves the reaction of p-cresol with tert-butanol or methyl tert-butyl ether.[9] The choice of catalyst is crucial for achieving high yield and selectivity. While traditional catalysts like sulfuric acid can be used, they often lead to side products and environmental concerns.[9] More modern approaches utilize solid acid catalysts like mesoporous molecular sieves (e.g., HAlMCM-41), which offer advantages such as high conversion rates, good selectivity, and easier separation and recycling.[9]

General Synthetic Procedure:

  • A mixture of the starting phenol (e.g., p-cresol), a solvent (e.g., cyclohexane), and the catalyst is heated.

  • The alkylating agent (e.g., tert-butanol) is added dropwise to the reaction mixture.

  • The reaction is allowed to proceed for several hours at a specific temperature (e.g., 50-80°C).

  • After completion, the catalyst is filtered off, and the product is isolated and purified, typically by distillation.

Conclusion and Future Perspectives

The structure-activity relationship of this compound and its analogues is a testament to the profound impact of molecular architecture on biological function. The number and position of tert-butyl groups are critical determinants of both antioxidant and cytotoxic activities. While steric hindrance at the ortho positions is generally favorable for antioxidant efficacy, the overall substitution pattern can fine-tune the compound's properties, leading to a spectrum of biological effects.

The dual nature of these compounds as both protective antioxidants and potential cytotoxic agents opens up exciting avenues for future research. A deeper understanding of the signaling pathways they modulate could lead to the development of novel therapeutics, particularly in the context of diseases characterized by oxidative stress and aberrant cell proliferation. Further exploration of a wider range of analogues, coupled with robust, standardized testing protocols, will be essential for unlocking the full potential of this versatile class of phenolic compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4), also known as 2-tert-butyl-p-cresol, is an alkylated phenol derivative commonly used as a raw material for antioxidants and UV absorbers in various industrial applications.[1] While essential for many processes, its inherent hazardous properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals to manage this compound waste safely, ensuring personnel safety and environmental compliance. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Section 1: Hazard Identification and In-Lab Risk Assessment

A thorough understanding of the chemical's hazards is the foundation of safe disposal. This compound is not merely a mild irritant; it is a corrosive compound with significant environmental toxicity.[2][3] The primary risks stem from its ability to cause severe skin burns and its long-lasting, toxic effects on aquatic ecosystems.[2][3]

Table 1: Hazard Profile of this compound

Hazard CategoryGHS Pictogram(s)Signal WordHazard Statement(s)
Physical/Chemical CorrosiveDanger H314: Causes severe skin burns and eye damage.[2][3]
Environmental Environmental HazardWarning H411: Toxic to aquatic life with long lasting effects.[2][3]

Causality of Incompatible Materials: Proper waste segregation begins with knowing what not to mix. This compound is incompatible with a range of substances. Mixing it with the following can lead to violent reactions, gas evolution, or container failure:

  • Bases & Strong Oxidizing Agents: Can cause vigorous, exothermic reactions.

  • Acid Anhydrides & Acid Chlorides: May lead to violent polymerization or decomposition.

  • Metals (Copper, Brass, Steel): This compound can be corrosive to certain metals.[4][5]

Therefore, waste streams containing this chemical must be kept separate from these incompatible materials to prevent dangerous situations within the laboratory and during transit.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls: All handling and preparation of this compound for disposal should occur within a certified chemical fume hood.[6] This is crucial to prevent the inhalation of any dust or aerosols that may be generated, which can cause respiratory irritation.[2][3] The fume hood provides a contained workspace, protecting both the user and the general laboratory environment.

Personal Protective Equipment (PPE): The selection of PPE is dictated by the chemical's corrosive nature and potential for absorption.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield. The H314 hazard classification indicates a risk of severe eye damage, making this combination essential.[2]

  • Hand Protection: Use neoprene or other chemically resistant gloves. After handling, wash hands thoroughly. Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws.[3]

  • Protective Clothing: A lab coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron is recommended. All contaminated clothing should be removed immediately.[7]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

The core of proper disposal is systematic collection and clear labeling at the point of generation. Never dispose of this chemical down the drain, as this directly introduces a long-lasting toxin into the aquatic environment.[8][9]

Protocol for Waste Collection:

  • Designate a Waste Container:

    • Use a clearly labeled, sealable, and puncture-proof container designated specifically for this compound waste.[6] The container material should be compatible (e.g., high-density polyethylene - HDPE).

    • Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste" and identify the contents as "this compound".[6][10]

  • Segregate Waste Types:

    • Solid Waste: Unused or expired solid this compound should be placed directly into the designated waste container. Avoid creating dust during transfer.[8]

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels contaminated with the chemical should be collected in a sealed bag or container and managed as hazardous waste.[5][6]

    • Solutions: If the chemical is in a solvent, the entire solution is considered hazardous waste. Do not attempt to evaporate the solvent. The waste container label must list all chemical constituents and their approximate concentrations.

  • Maintain Safe Storage:

    • Keep the waste container tightly closed when not in use.[3][8]

    • Store the container in a cool, dry, and well-ventilated secondary containment area, away from the incompatible materials listed in Section 1.[4][5]

Section 4: Accidental Spill Management

Accidents can happen, and a prepared response is critical to maintaining safety.

Protocol for Small Spills (Solid):

  • Secure the Area: Ensure the area is well-ventilated. Restrict access to the spill area.[11]

  • Don Appropriate PPE: Before cleanup, put on all PPE as described in Section 2.

  • Contain and Clean: Gently sweep up the spilled solid, taking care to avoid creating dust.[5][8] Absorb any remaining residue with an inert material like vermiculite or a spill pad.[7][10]

  • Package Waste: Place all cleanup materials into a sealed, labeled hazardous waste container.[5][8]

  • Decontaminate: Wash the spill site with soap and water after the material has been completely removed.[5]

For larger spills, or if you feel uncomfortable with the cleanup, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Section 5: Final Disposal Pathway and Workflow

This compound is not suitable for landfill and must be treated as hazardous waste through its entire lifecycle. The universally accepted and environmentally responsible method of disposal is through a licensed hazardous waste management facility.

Approved Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3] This high-temperature incineration ensures the complete destruction of the hazardous compound, preventing its release into the environment. This process must be handled by a certified hazardous waste disposal vendor who can provide documentation of proper disposal, often referred to as a waste manifest.[12]

Disposal Workflow Diagram:

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Collection cluster_2 Storage & Disposal Start Generation of this compound Waste PPE Wear Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Chemical Waste WasteType->SolidWaste Solid ContaminatedDebris Contaminated Debris (Gloves, Wipes, Tips) WasteType->ContaminatedDebris Contaminated Labware LiquidWaste Solutions Containing Chemical WasteType->LiquidWaste Liquid CollectSolid Place in Labeled, Sealed Hazardous Waste Container SolidWaste->CollectSolid CollectDebris Place in Sealed Bag/Container for Hazardous Waste ContaminatedDebris->CollectDebris CollectLiquid Collect in Labeled, Sealed Solvent Waste Container LiquidWaste->CollectLiquid Storage Store in Designated, Ventilated Secondary Containment Area CollectSolid->Storage CollectDebris->Storage CollectLiquid->Storage Pickup Arrange Pickup by Certified Hazardous Waste Vendor Storage->Pickup Incineration High-Temperature Incineration (with Afterburner & Scrubber) Pickup->Incineration Spill Accidental Spill Occurs SpillCleanup Follow Spill Management Protocol (Section 4) Spill->SpillCleanup SpillWaste Collect all cleanup materials SpillCleanup->SpillWaste SpillWaste->CollectDebris

Caption: Workflow for safe disposal of this compound.

Section 6: Regulatory Compliance

Adherence to this guide is not only a best practice for safety but also a matter of regulatory compliance. In the United States, the disposal of such chemicals is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] In Europe, regulations such as REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) place strict controls on alkylphenols due to their environmental impact.[13][14] Always consult your local and national regulations, as they may have specific requirements for waste handling, storage, and disposal.[7][15]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to drug development, our work necessitates the handling of a wide array of chemical compounds. Among these is 2-tert-Butyl-4-methylphenol (CAS No. 2409-55-4), a compound that requires meticulous handling due to its hazardous properties.[1] This guide serves as an essential directive for the safe operational use of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to provide a framework that not only ensures user safety but also builds a culture of proactive risk management within the laboratory.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is a solid organic compound with a distinct aromatic odor.[1] A thorough understanding of its hazard profile is the cornerstone of any effective safety protocol. The primary risks associated with this chemical are severe skin burns and eye damage.[2] It is classified under the Globally Harmonized System (GHS) as Skin Corrosion Category 1B, which necessitates a high degree of caution.[2] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, mandating careful consideration of disposal pathways.[1][2]

Hazard ClassificationCategoryDescriptionSource
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage.[2]
Serious Eye DamageCategory 1Causes serious eye damage.[1][2]
Acute Aquatic ToxicityCategory 2Toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 2Toxic to aquatic life with long lasting effects.[2]

These classifications are not merely administrative; they are direct indicators of potential harm. Dermal contact can lead to corrosive burns, while ocular exposure may result in irreversible damage.[1][2] Inhalation of dust, particularly in poorly ventilated areas, can also pose a risk.[1][2]

The Personal Protective Equipment (PPE) Directive

The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that accounts for the specific tasks being performed. The following directive outlines the minimum PPE requirements and provides a logical framework for selection and use.

Eye and Face Protection: The First Line of Defense

Causality: The corrosive nature of this compound, particularly its potential to cause severe eye damage, makes robust eye and face protection non-negotiable.

  • Minimum Requirement: At all times when handling this chemical, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are mandatory.

  • Elevated Risk Scenarios: When there is a potential for splashing or dust generation (e.g., weighing, transferring large quantities, or during spill cleanup), a full-face shield must be worn over safety glasses.[2] This provides a secondary barrier, protecting the entire face from contact.

Self-Validating Protocol:

  • Before every use, inspect safety glasses and face shields for scratches, cracks, or any damage that could compromise their integrity.

  • Ensure a snug fit. Gaps between the glasses and the face can allow for chemical ingress.

  • Designate a specific storage area to keep eye protection clean and prevent contamination.

Hand and Arm Protection: Preventing Dermal Absorption

Causality: The classification of this compound as causing severe skin burns dictates the necessity of chemically resistant gloves.[1][2] Skin is a primary route of exposure, and proper glove selection is critical.

  • Recommended Material: Nitrile rubber gloves are recommended for handling this compound.[1]

  • Glove Inspection and Removal: Gloves must be inspected for tears or punctures before each use.[2] Proper glove removal technique (without touching the outer surface with bare skin) is paramount to prevent cross-contamination.[2]

  • Lab Coat: A standard laboratory coat should be worn at all times, with sleeves fully extended to protect the arms. For tasks with a higher risk of contamination, a chemically resistant apron or a complete protective suit should be considered.[2]

Self-Validating Protocol:

  • Always double-check glove compatibility with the specific chemical being handled. While nitrile is generally recommended, consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Change gloves immediately if they become contaminated.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Respiratory Protection: Mitigating Inhalation Risks

Causality: While the vapor pressure of solid this compound is low, the formation of dust during handling presents a significant inhalation hazard.[2]

  • Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • When Respirators are Required: In situations where dust formation is unavoidable and engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved N100 or P3 particulate respirator is the appropriate choice.[2]

Self-Validating Protocol:

  • Ensure that the fume hood's certification is current and that the sash is positioned at the appropriate height during use.

  • Personnel required to wear respirators must be part of a respiratory protection program, which includes fit-testing and training, as mandated by OSHA standard 29 CFR 1910.134.

Operational and Disposal Plans

A proactive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

  • PPE Donning: Don PPE in the correct order: lab coat, then respirator (if required), followed by eye/face protection, and finally gloves.

  • Handling the Chemical:

    • Perform all manipulations that may generate dust within a chemical fume hood.[2]

    • Use tools (spatulas, scoops) appropriate for handling solids to minimize dust creation.

    • Keep containers of the chemical closed when not in use.[2]

  • Decontamination: After handling, decontaminate the work surface.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by face shield/goggles, lab coat, and respirator (if worn).

  • Hygiene: Wash hands thoroughly with soap and water immediately after work is completed.[4]

Waste Disposal Pathway

Causality: The high aquatic toxicity of this compound makes improper disposal an environmental hazard.[2] All waste must be treated as hazardous.

  • Segregation: All materials contaminated with this compound, including disposable PPE, weighing papers, and contaminated labware, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This task must be performed by a licensed professional waste disposal service.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.[5]

Visual Workflow Guides

To further clarify these critical procedures, the following diagrams illustrate the key workflows for PPE management and waste disposal.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Eye & Face Protection d1->d2 d3 3. Gloves d2->d3 handle Chemical Handling d3->handle f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye & Face Protection f2->f3 wash Wash Hands f3->wash handle->f1

Caption: PPE Donning and Doffing Sequence to minimize cross-contamination.

Disposal_Pathway start Point of Generation (Contaminated Waste) collect Segregate into Labeled, Sealed Hazardous Waste Container start->collect store Store in Designated Satellite Accumulation Area collect->store dispose Arrange Pickup by Approved Waste Disposal Service store->dispose end Incineration dispose->end

Caption: Hazardous Waste Disposal Pathway for this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their personal safety, maintaining the integrity of their work, and upholding their responsibility to environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.